Product packaging for O-phospho-D-tyrosine(Cat. No.:CAS No. 108321-25-1)

O-phospho-D-tyrosine

Cat. No.: B613082
CAS No.: 108321-25-1
M. Wt: 261,16 g/mole
InChI Key: DCWXELXMIBXGTH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Phospho-D-tyrosine is the D-enantiomer of phosphorylated tyrosine, a key post-translational modification in cellular regulation. This compound serves as a critical research tool for investigating protein tyrosine phosphorylation, a reversible process vital for signal transduction, cell growth, metabolism, and apoptosis . Unlike its L-counterpart, the D-enantiomer can be valuable in studies designed to probe enzymatic specificity, resist metabolic degradation, or serve as a non-hydrolysable control in biochemical assays. In research, phosphotyrosine residues are primarily recognized by specialized protein domains such as Src Homology 2 (SH2) and PhosphoTyrosine-Binding (PTB) domains . The binding of phosphotyrosine to these domains initiates downstream signaling cascades. Consequently, this compound and its analogs are useful chemical tools for modulating these pathways, studying protein-protein interactions, and developing inhibitors for drug discovery . Researchers also utilize phosphotyrosine derivatives to study the structure and function of protein tyrosine phosphatases (PTPs) and kinases, enzymes that control the phosphorylation state of proteins . This product is provided for research applications only. It is intended for use in controlled laboratory settings by qualified scientists. This compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NO6P B613082 O-phospho-D-tyrosine CAS No. 108321-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-phospho-D-tyrosine in Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Role and Research Applications of O-phospho-D-tyrosine.

Executive Summary

Protein phosphorylation on tyrosine residues is a fundamental mechanism in eukaryotic cell signaling, exclusively attributed to the L-enantiomer of this amino acid. However, the existence of D-amino acids in mammals opens a new frontier of investigation into their potential biological roles. This technical guide explores the current understanding and research landscape of this compound, the phosphorylated form of D-tyrosine. While evidence for its natural occurrence in mammalian signaling pathways is scarce, primarily due to the stereospecificity of tyrosine kinases, this compound presents a valuable tool for dissecting signaling pathways and holds potential as a therapeutic agent. This document provides a comprehensive overview of the synthesis, potential interactions, and detailed experimental protocols for studying this compound, aimed at researchers in cell biology and drug discovery.

Introduction: The Chirality of Cell Signaling

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis[1][2][3][4]. The phosphorylation of tyrosine residues, mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), is a cornerstone of signal transduction[1][2][3][4]. This process relies on the precise recognition of substrates, and it has long been held that these signaling networks are homochiral, utilizing exclusively L-amino acids[5].

However, the discovery of free D-amino acids, such as D-serine and D-aspartate, in mammals has challenged this paradigm, revealing their importance in neurotransmission and endocrine function. This raises the intriguing question of whether other D-amino acids, including D-tyrosine, and their modified forms, could also play a role in cellular regulation. This guide focuses on this compound, the phosphorylated enantiomer of the well-studied O-phospho-L-tyrosine, and its potential implications in cell signaling.

The Stereospecificity of Tyrosine Kinases: A Barrier to D-Tyrosine Phosphorylation

A primary reason for the presumed absence of this compound in endogenous proteins is the high stereospecificity of protein tyrosine kinases. Studies have shown that these enzymes are exquisitely selective for their L-amino acid substrates.

  • Experimental Evidence: Research aimed at detecting phosphorylated D-amino acids in cellular proteins has so far yielded negative results. A study that developed a method to separate O-phospho-D-serine from O-phospho-L-serine and O-phospho-L-tyrosine from this compound found no measurable D-phosphoserine in erythrocyte membrane proteins. Similarly, all phosphotyrosine isolated from the erythrocyte band 3 NH2-terminal fragment and from the autophosphorylation of the Abelson virus tyrosyl kinase was found to be in the L-configuration.

This inherent specificity of kinases suggests that the enzymatic incorporation of phosphate onto D-tyrosine residues within a peptide chain is an unlikely event in mammalian cells.

Potential Avenues for this compound in Biological Systems

Despite the kinase specificity, several hypotheses warrant investigation regarding the potential presence and function of this compound:

  • Non-enzymatic Phosphorylation: The cellular environment is subject to reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can induce non-enzymatic post-translational modifications. Peroxynitrite (ONOO−), for example, is known to modify tyrosine residues[6]. While not extensively studied, it is conceivable that free D-tyrosine or D-tyrosine residues in long-lived proteins could be non-enzymatically phosphorylated under conditions of high oxidative or nitrative stress.

  • Free this compound as a Signaling Molecule: Free O-phospho-L-tyrosine has been shown to inhibit the growth of human renal and breast carcinoma cells by activating cellular protein tyrosine phosphatases[7]. This suggests that free phosphoamino acids can have biological activity. It is plausible that this compound, if present, could act as a signaling molecule, allosterically regulating enzymes or competing with O-phospho-L-tyrosine for binding to phosphatases or other proteins.

  • A Tool for Research: Synthetically produced this compound and peptides containing this modification are invaluable tools for:

    • Probing the stereospecificity of protein tyrosine phosphatases and phosphotyrosine-binding domains such as SH2 domains.

    • Investigating the structural and conformational requirements of signaling complexes.

    • Developing inhibitors or modulators of signaling pathways with potentially increased stability due to resistance to proteases.

Data Presentation: Comparative Properties of L- and D-Phosphotyrosine

The following tables summarize the known properties of O-phospho-L-tyrosine and highlight the areas of investigation for this compound.

Table 1: Kinase and Phosphatase Interactions

Parameter O-phospho-L-tyrosine This compound References
Substrate for Kinases YesNot observed
Substrate for Phosphatases Yes, for a broad range of PTPsUnknown, but hypothesized[7]
Km for PTPs Varies (e.g., 42-68 µM for rat brain PTPase)To be determined[8][9]
kcat/Km for PTPs Varies (e.g., 4.9-6.9 x 10^5 s⁻¹M⁻¹ for rat brain PTPase)To be determined[8][9]

Table 2: SH2 Domain Binding

Parameter Peptides with O-phospho-L-tyrosine Peptides with this compound References
Binding to SH2 Domains Yes, with specificity determined by flanking residuesUnknown, but likely altered[1][10][11][12]
Dissociation Constant (Kd) Typically in the nM to low µM range (e.g., 300 nM - 4 µM)To be determined[12]
Association Rate (ka) HighTo be determined[12]
Dissociation Rate (kd) FastTo be determined[12]

Mandatory Visualizations

L-tyrosine vs. Hypothetical D-tyrosine Signaling

G cluster_L Established L-Tyrosine Signaling cluster_D Hypothetical D-Tyrosine Interactions L_Tyr L-Tyrosine L_pTyr O-phospho-L-Tyrosine L_Tyr->L_pTyr ATP L_pTyr->L_Tyr Pi SH2 SH2 Domain Protein L_pTyr->SH2 Binds Kinase Tyrosine Kinase Kinase->L_pTyr Phosphatase Tyrosine Phosphatase Phosphatase->L_Tyr Downstream Downstream Signaling SH2->Downstream Activates D_Tyr D-Tyrosine D_pTyr This compound D_Tyr->D_pTyr ATP D_pTyr->D_Tyr Pi? SH2_D SH2 Domain Protein? D_pTyr->SH2_D Binding? Kinase_D Tyrosine Kinase Kinase_D->D_pTyr Blocked Phosphatase_D Tyrosine Phosphatase? Phosphatase_D->D_Tyr Downstream_D Altered Signaling? SH2_D->Downstream_D Effect?

Caption: Comparison of L-tyrosine signaling and hypothetical D-tyrosine interactions.

Experimental Workflow for Studying this compound

G cluster_assays Biochemical Assays cluster_cellular Cellular Assays start Start: Synthesize pD-Tyr Peptide spps Solid-Phase Peptide Synthesis with Fmoc-D-Tyr(P)-OH start->spps purify HPLC Purification & Mass Spec Verification spps->purify kinase_assay In Vitro Kinase Assay (Control for Stereospecificity) purify->kinase_assay phosphatase_assay Phosphatase Assay (e.g., Malachite Green) purify->phosphatase_assay binding_assay SH2 Domain Binding Assay (FP or SPR) purify->binding_assay cell_treatment Treat Cells with Free this compound phenotype Analyze Cellular Phenotype (Growth, Apoptosis, etc.) cell_treatment->phenotype pathway_analysis Western Blot for Signaling Pathway Activation cell_treatment->pathway_analysis free_pdtyr Synthesize Free This compound free_pdtyr->cell_treatment

References

The Cornerstone of Cellular Communication: A Technical Guide to the Stereochemistry of Phosphotyrosine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis. The stereochemical precision of these signaling events, orchestrated by protein tyrosine kinases, phosphatases, and phosphotyrosine (pTyr)-binding domains, is paramount for maintaining cellular homeostasis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the components of pTyr signaling critical targets for therapeutic intervention. This in-depth technical guide delves into the core principles of phosphotyrosine signaling with a special focus on the stereochemical nuances that dictate molecular recognition. We provide a comprehensive overview of the key protein families involved, quantitative binding data for pTyr-mediated interactions, detailed experimental protocols for studying these interactions, and a look into the design of stereospecific pTyr mimetics for drug development.

Introduction: The Central Role of Phosphotyrosine in Signal Transduction

The reversible phosphorylation of tyrosine residues on proteins serves as a molecular switch that controls the flow of information within the cell.[1] This dynamic process is tightly regulated by the opposing actions of two enzyme families:

  • Protein Tyrosine Kinases (PTKs): These enzymes, often referred to as "writers," catalyze the transfer of a phosphate group from ATP to the hydroxyl group of a tyrosine residue on a substrate protein.[2]

  • Protein Tyrosine Phosphatases (PTPs): Conversely, PTPs act as "erasers," removing the phosphate group from phosphotyrosine residues.[3]

The resulting phosphorylated tyrosine residue (pTyr) and its surrounding amino acid sequence create a specific recognition motif for a host of "reader" proteins. These reader proteins contain conserved pTyr-binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[4] The binding of these domains to their cognate pTyr sites facilitates the assembly of multi-protein signaling complexes, initiating downstream signaling cascades.[4]

The stereochemical arrangement of the phosphate group, the chiral center of the tyrosine residue, and the flanking amino acids in the peptide ligand are all critical determinants of high-affinity and specific binding to SH2 and PTB domains.[5] This stereospecificity is a key consideration in the design of therapeutic agents that target these interactions.[5]

The Key Players: Kinases, Phosphatases, and Reader Domains

Protein Tyrosine Kinases (PTKs)

PTKs are a large and diverse family of enzymes that are classified into two main groups: receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). RTKs are transmembrane proteins that are activated by the binding of extracellular ligands, such as growth factors.[6] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, creating docking sites for SH2 and PTB domain-containing proteins.[6] nRTKs are cytosolic or membrane-associated proteins that are activated by a variety of intracellular signals.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a family of enzymes that play a crucial role in downregulating pTyr signaling by dephosphorylating pTyr residues.[3] Like PTKs, PTPs are also classified as receptor-like or non-transmembrane proteins. The catalytic mechanism of PTPs involves a conserved cysteine residue in the active site that acts as a nucleophile to attack the phosphorus atom of the phosphate group.[3]

SH2 Domains

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that specifically recognize and bind to pTyr-containing sequences.[7] The human genome encodes for 120 SH2 domains found in 110 different proteins.[1] The binding of an SH2 domain to a pTyr motif is a critical event in the recruitment of signaling proteins to activated receptors and the formation of signaling complexes.[8] The specificity of this interaction is determined by the amino acid sequence immediately C-terminal to the pTyr residue.[8]

Phosphotyrosine Binding (PTB) Domains

Phosphotyrosine Binding (PTB) domains are another class of pTyr-binding modules that are structurally distinct from SH2 domains.[9] PTB domains typically recognize pTyr residues within an NPXpY motif.[9] Unlike SH2 domains, the binding specificity of PTB domains is primarily determined by the amino acid residues N-terminal to the pTyr.[10]

Quantitative Analysis of Phosphotyrosine-Mediated Interactions

The affinity and thermodynamics of pTyr-SH2/PTB domain interactions can be quantified using various biophysical techniques, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). This data is crucial for understanding the specificity of these interactions and for the development of targeted inhibitors.

Table 1: Binding Affinities of Phosphopeptides to SH2 Domains

SH2 DomainPhosphopeptide SequenceBinding Affinity (Kd)Technique
SrcpYEEI0.2 µMITC
Grb2pYVNV0.1 µMITC
p85α N-SH2pYMXM0.3-3 nMSPR
LckpYEEI0.05 µMFluorescence Polarization
SHP2 N-SH2GAB1 pY6270.6 µMITC

Table 2: Thermodynamic Parameters of SH2 Domain-Phosphopeptide Interactions

SH2 DomainPhosphopeptideΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Grb2Ac-SpYVNVQ-NH2-7.55-1.46-9.01
LckpYEEI-10.22.5-7.7
SHP2 N-SH2pYADL-8.51.2-7.3

Table 3: Binding Affinities of Phosphotyrosine Mimetics to SH2 Domains

SH2 DomainpTyr Mimetic in PeptideRelative Binding Affinity (vs. pTyr)
PI3K C-SH2F2Pmp~1
SrcF2Pmp~5.7-fold higher
Grb2F2Pmp~5-fold lower
LckcmF~500-fold lower

The Stereochemical Basis of Molecular Recognition

The precise three-dimensional arrangement of atoms in both the pTyr-containing ligand and the binding pocket of the SH2 or PTB domain is critical for high-affinity and specific interactions. X-ray crystallography and NMR spectroscopy have provided detailed structural insights into these interactions.

The phosphate group of pTyr forms a network of hydrogen bonds and salt bridges with conserved basic residues (typically arginine and lysine) in the binding pocket of the SH2 domain.[8] The aromatic ring of the pTyr is also involved in cation-π and hydrophobic interactions.[11] The stereochemistry of the α-carbon of the tyrosine residue and the surrounding peptide backbone conformation are crucial for correctly positioning the pTyr and flanking residues for optimal interaction with the reader domain.

The development of chiral phosphotyrosine mimetics has further highlighted the importance of stereochemistry. For example, phosphonate-based analogs, where the phosphate ester oxygen is replaced with a methylene group, can exhibit altered binding affinities depending on the stereochemistry at the phosphorus center and the α-carbon of the phenylalanine backbone.[5]

Signaling Pathway Visualization: The EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example of a pTyr-mediated cascade that is frequently dysregulated in cancer.[12] Upon binding of EGF, the EGFR dimerizes and autophosphorylates on several tyrosine residues in its C-terminal tail. These pTyr sites serve as docking sites for various SH2 and PTB domain-containing proteins, including Grb2, Shc, and PLCγ, which in turn activate downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways.[6]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 pY recruits SH2 PLCg PLCγ EGFR->PLCg pY recruits SH2 Shc Shc EGFR->Shc pY recruits PTB/SH2 SOS SOS Grb2->SOS SH3 recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Raf Shc->Grb2 pY recruits SH2

Figure 1. Simplified EGFR Signaling Pathway.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified SH2/PTB domain and the synthetic phosphopeptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Determine the accurate concentrations of the protein and peptide using a spectrophotometer or amino acid analysis.

    • A typical starting concentration for the protein in the sample cell is 20-50 µM, and the peptide in the syringe is 10-20 times higher (200-1000 µM).

  • ITC Experiment:

    • Thoroughly clean the ITC instrument.

    • Load the protein solution into the sample cell and the peptide solution into the syringe.

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volume (e.g., 2 µL).

    • Perform a series of injections (e.g., 20-30) of the peptide into the protein solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of peptide to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate ΔG and ΔS from the determined values.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify Purify Protein & Synthesize Peptide Dialyze Dialyze against Identical Buffer Purify->Dialyze Concentration Determine Accurate Concentrations Dialyze->Concentration Load Load Protein into Cell, Peptide into Syringe Concentration->Load Titrate Perform Serial Injections Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Raw Data Peaks Measure->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Thermodynamics Determine K_d, n, ΔH, ΔS, ΔG Fit->Thermodynamics

Figure 2. Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface (e.g., with a mixture of NHS and EDC).

    • Immobilize the SH2/PTB domain (ligand) onto the chip surface via amine coupling.

    • Deactivate any remaining active groups on the surface.

  • SPR Experiment:

    • Equilibrate the chip surface with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the phosphopeptide (analyte) over the chip surface.

    • Monitor the association phase in real-time.

    • Switch back to running buffer and monitor the dissociation phase.

    • Regenerate the chip surface between different analyte injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal (a blank surface or a surface with an irrelevant protein) from the experimental channel signal.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information about biomolecules in solution. For studying pTyr-mediated interactions, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR is particularly useful.

Protocol:

  • Sample Preparation:

    • Express and purify the SH2/PTB domain with uniform 15N-labeling in minimal media.

    • Prepare a concentrated solution of the 15N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer pH 6.5, 50 mM NaCl, 10% D2O).

    • Prepare a stock solution of the unlabeled phosphopeptide in the same buffer.

  • NMR Experiment:

    • Acquire a 1H-15N HSQC spectrum of the free 15N-labeled protein.

    • Perform a titration by adding increasing amounts of the phosphopeptide to the protein sample and acquiring a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of the peptide.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • The magnitude of the CSPs can be used to determine the Kd of the interaction.

    • For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can be performed on the complex to identify specific through-space interactions between the ligand and the protein, which can help to define the stereochemistry of the bound ligand.

Drug Development: Designing Stereospecific Phosphotyrosine Mimetics

A major challenge in developing drugs that target pTyr signaling pathways is the poor bioavailability and rapid enzymatic degradation of phosphopeptides. To overcome these limitations, researchers have developed a variety of non-hydrolyzable pTyr mimetics. The design of these mimetics is a multi-step process that heavily relies on an understanding of the stereochemical requirements for binding.

Mimetic_Design_Logic cluster_strategies Chemical Modification Strategies Start Goal: Design a pTyr Mimetic SH2/PTB Inhibitor Stability Enhance Enzymatic Stability (Resistance to Phosphatases) Start->Stability Affinity Maintain/Improve Binding Affinity Start->Affinity Permeability Improve Cell Permeability Start->Permeability Phosphate Modify Phosphate Group (e.g., Phosphonates, Carboxylates) Stability->Phosphate Affinity->Phosphate Stereochem Optimize Stereochemistry (Chiral Phosphonates, D-amino acids) Affinity->Stereochem Permeability->Phosphate Backbone Modify Peptide Backbone (e.g., Peptoids, Cyclization) Permeability->Backbone Evaluation In Vitro & In Vivo Evaluation Phosphate->Evaluation Stereochem->Evaluation Backbone->Evaluation Evaluation->Affinity Lead Lead Compound Evaluation->Lead Iterative Optimization

Figure 3. Logical Workflow for Phosphotyrosine Mimetic Design.

Key considerations in the design of stereospecific pTyr mimetics include:

  • Phosphate Group Isosteres: Replacing the phosphate ester with more stable moieties such as phosphonates (P-C bond instead of P-O-C) or carboxylates. The stereochemistry at the phosphorus center in phosphonates can significantly impact binding affinity.

  • Stereochemistry of the Amino Acid: The natural L-tyrosine is typically required for binding. However, in some cases, incorporating a D-amino acid at a different position in the peptide can induce a favorable conformation for binding.

  • Conformational Constraints: Cyclizing the peptide or introducing backbone modifications can pre-organize the ligand into a bioactive conformation, thereby increasing binding affinity and improving stability.

Conclusion

The stereochemical intricacies of phosphotyrosine signaling are fundamental to the specificity and fidelity of cellular communication. A deep understanding of these principles is essential for researchers in both basic science and drug development. The quantitative analysis of binding affinities, detailed structural information from X-ray crystallography and NMR, and the rational design of stereospecific inhibitors are all critical components of efforts to therapeutically modulate these vital signaling pathways. As our knowledge of the pTyr signaling network continues to expand, so too will our ability to design novel and effective therapies for a wide range of human diseases.

References

The Unseen Counterpart: A Technical Guide to the Biological Activity of D-Phosphoamino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The addition and removal of phosphate groups from serine, threonine, and tyrosine residues, catalyzed by kinases and phosphatases, orchestrate a vast array of cellular processes. Traditionally, this field has been dominated by the study of L-amino acids, the canonical building blocks of proteins. However, their enantiomeric counterparts, D-amino acids, and specifically D-phosphoamino acids, are emerging as molecules of significant interest. Possessing unique biochemical properties, primarily their profound resistance to enzymatic degradation, D-phosphoamino acids offer a novel lens through which to study signaling pathways and a promising avenue for the development of new therapeutic agents. This guide provides an in-depth technical overview of the known biological activities of D-phosphoamino acids, focusing on their interactions with key signaling proteins, their stability, and the experimental methodologies used to characterize them.

Core Concepts: The Significance of Chirality in Phosphorylation Signaling

The fundamental difference between L- and D-phosphoamino acids lies in their stereochemistry. This mirror-image configuration has profound implications for their biological activity:

  • Enzymatic Stability: The active sites of enzymes, such as phosphatases and proteases, are exquisitely shaped to recognize and process L-amino acid substrates. Peptides and proteins containing D-amino acids are highly resistant to degradation by these enzymes.[1][2][3] This intrinsic stability makes D-phosphoamino acid-containing peptides powerful tools for probing signaling pathways without the complication of rapid dephosphorylation and degradation. It also positions them as attractive candidates for therapeutic development, as they are likely to have a longer in vivo half-life.[1][3]

  • Altered Binding Properties: The change in stereochemistry can alter the binding affinity and specificity of a phosphopeptide for its target protein, such as the interaction between a phosphotyrosine (pTyr) residue and an SH2 domain. While D-amino acid incorporation can sometimes interfere with established interactions, it can also be exploited to fine-tune binding characteristics.[1]

Biological Activity and Quantitative Data

While research into the direct biological roles of endogenous D-phosphoamino acids is still in its infancy, their synthetic counterparts have been primarily utilized to probe and inhibit signaling pathways that are normally governed by L-phosphoamino acids. The most studied interactions involve D-phosphotyrosine and its role in modulating the activity of Src Homology 2 (SH2) domains.

D-Phosphotyrosine and SH2 Domain Interactions

SH2 domains are critical modules in signal transduction, recognizing and binding to specific L-phosphotyrosine-containing sequences, thereby recruiting signaling proteins to activated receptor tyrosine kinases.[4][5] The binding affinity of these interactions is a key determinant of signaling specificity and strength.

While direct comparative binding data for D-pTyr peptides is scarce in the literature, we can infer their potential behavior by examining the well-characterized thermodynamics of L-pTyr-SH2 domain interactions. This provides a baseline for understanding the energetic landscape that a D-pTyr analogue would need to navigate.

Table 1: Thermodynamic and Binding Data for L-Phosphotyrosine Peptide Binding to SH2 Domains

SH2 DomainL-Phosphopeptide Ligand (Sequence)TechniqueDissociation Constant (Kd)Binding Affinity (Ka) (M-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Reference(s)
Grb2Ac-SpYVNVQ-NH₂ (Shc-derived)ITC123 nM8.1 x 10⁶0.98-7.55-1.46-9.01[6]
Grb2pYVNVITC385 nM2.6 x 10⁶----[7]
SrcpYEEI (from hamster polyoma middle T antigen)ITC550 nM1.8 x 10⁶1.0---[8]
LckpYEEISPR------[9]
SHP2 (N-SH2)pY-containing peptide from IRS-1-14 nM7.1 x 10⁷----[4]

Data presented is for L-phosphoamino acid peptides as a baseline for comparison.

The high affinity of many SH2-phosphopeptide interactions, often in the nanomolar to low micromolar range, is driven by a combination of enthalpic and entropic factors.[4][6] For a D-phosphotyrosine peptide to effectively compete with its L-counterpart, it would need to achieve a comparable binding free energy (ΔG). The altered stereochemistry at the alpha-carbon of the D-pTyr residue would likely impact the positioning of the peptide backbone and surrounding side chains within the SH2 binding pocket, potentially altering the hydrogen bonding network and hydrophobic interactions that contribute to binding enthalpy (ΔH) and entropy (ΔS).

Phosphatase Resistance of D-Phosphoamino Acids

A key advantage of using D-phosphoamino acids is their resistance to dephosphorylation by protein tyrosine phosphatases (PTPs). PTPs play a crucial role in terminating tyrosine kinase signaling and their activity can limit the effectiveness of L-phosphopeptide-based inhibitors and probes.[10][11] The active sites of PTPs are stereospecific, evolved to catalyze the hydrolysis of L-phosphoamino esters.[12][13][14] While quantitative kinetic data for the hydrolysis of D-phosphoamino acids by various phosphatases is not extensively reported, the general consensus in the literature is that they are significantly more stable.

Table 2: Enzymatic Stability of D-Phosphoamino Acids (Qualitative)

D-Phosphoamino AcidEnzyme ClassStability vs. L-isomerImplicationReference(s)
D-pTyr, D-pSer, D-pThrPhosphatasesHigh resistance to hydrolysisProlonged signaling effect, suitable for stable inhibitors/probes[1][2]
D-amino acid peptidesProteasesHigh resistance to cleavageIncreased in vivo half-life, improved bioavailability[3][15]

This resistance to enzymatic action makes D-phosphoamino acid-containing molecules invaluable for studying the sustained effects of phosphorylation at a specific site and for developing therapeutic agents that can maintain their phosphorylated (active or inhibitory) state for longer periods in a biological system.

D-Phosphoserine and D-Phosphothreonine

Compared to D-phosphotyrosine, the biological activities of D-phosphoserine and D-phosphothreonine are less explored. L-phosphoserine and L-phosphothreonine signaling is mediated by a different class of binding domains (e.g., 14-3-3 proteins, WW domains) and is regulated by serine/threonine phosphatases.[16] It is plausible that D-phosphoserine and D-phosphothreonine would also exhibit enhanced stability against their respective phosphatases. Their potential to modulate signaling pathways governed by serine/threonine phosphorylation represents a largely untapped area of research.

Signaling Pathways

Currently, there are no known dedicated signaling pathways in mammals that are initiated or propagated by endogenous D-phosphoamino acids. Their primary role in research has been as synthetic tools to interrogate and manipulate the canonical L-amino acid-based signaling pathways.

For instance, a stable D-phosphotyrosine peptide could be used to permanently occupy an SH2 domain, effectively blocking its interaction with its natural L-phosphotyrosine ligands and thus inhibiting downstream signaling.

Below is a conceptual diagram illustrating how a D-phosphotyrosine peptide could act as an antagonist in a generic receptor tyrosine kinase (RTK) signaling pathway.

SH2_Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 (Adaptor) RTK->Grb2 3. Grb2-SH2 binds L-pTyr PTP Phosphatase RTK->PTP Ligand Ligand Ligand->RTK SOS SOS Grb2->SOS 4. SOS Recruitment Ras Ras SOS->Ras 5. Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway 6. Cascade Activation Cellular_Response Cellular Response (Proliferation, Survival) MAPK_Pathway->Cellular_Response D_pTyr_Peptide D-pTyr Peptide (Antagonist) D_pTyr_Peptide->Grb2 Inhibition

Caption: Inhibition of RTK signaling by a D-pTyr peptide antagonist.

Experimental Protocols

Characterizing the biological activity of D-phosphoamino acids requires a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of D-Phosphoamino Acid-Containing Peptides

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for synthesizing a peptide containing a D-phosphoamino acid.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (L- or D-isomer, including the protected D-phosphoamino acid building block, e.g., Fmoc-D-Tyr(PO(OBzl)OH)-OH).

    • Activation is typically achieved using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the phosphate) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end All Amino Acids Added? wash2->cycle_end cycle_end->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) cycle_end->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for phosphopeptides.

Binding Affinity Measurement

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation:

    • Prepare a solution of the protein of interest (e.g., an SH2 domain) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (typically 10-20 µM).

    • Prepare a solution of the D-phosphoamino acid-containing peptide in the exact same buffer at a concentration 10-20 times higher than the protein concentration. Dialyze both samples against the same buffer to minimize heats of dilution.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the peptide solution into the protein-containing sample cell.

    • Measure the heat change after each injection. The initial injections will produce larger heat changes as most of the injected peptide binds to the protein. As the protein becomes saturated, the heat changes will diminish.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot_Prep Prepare Protein Solution (e.g., SH2 Domain) Dialysis Dialyze both against identical buffer Prot_Prep->Dialysis Pep_Prep Prepare Peptide Solution (e.g., D-pTyr Peptide) Pep_Prep->Dialysis Load_Sample Load Protein into Cell Dialysis->Load_Sample Load_Ligand Load Peptide into Syringe Dialysis->Load_Ligand Equilibrate Equilibrate Temperature Load_Sample->Equilibrate Load_Ligand->Equilibrate Titrate Inject Peptide into Cell & Measure Heat Change Equilibrate->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm Plot->Fit Results Determine Ka, n, ΔH Calculate ΔG, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Enzyme Inhibition Assay

Protocol: Determining IC₅₀ for a Phosphatase Inhibitor

This protocol determines the concentration of a D-phosphoamino acid peptide required to inhibit 50% of a phosphatase's activity (IC₅₀).

  • Reagents:

    • Phosphatase enzyme (e.g., PTP1B).

    • Fluorogenic or colorimetric phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a more specific peptide substrate).

    • D-phosphoamino acid peptide inhibitor at various concentrations.

    • Assay buffer.

  • Assay Setup:

    • In a microplate, set up reactions containing the assay buffer, a fixed concentration of the phosphatase enzyme, and a fixed concentration of the substrate.

    • Add the D-phosphoamino acid peptide inhibitor at a range of concentrations to different wells. Include a control with no inhibitor.

  • Reaction and Measurement:

    • Initiate the reaction (e.g., by adding the substrate or enzyme).

    • Incubate at a constant temperature (e.g., 37°C) for a set period.

    • Stop the reaction (if necessary) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The study of D-phosphoamino acids, while still a nascent field, holds considerable promise for advancing our understanding of cell signaling and for the development of novel therapeutics. Their inherent stability against enzymatic degradation makes them superior tools for probing the dynamics of phosphorylation-dependent interactions and for creating long-lasting, potent inhibitors of key signaling enzymes.

Future research should focus on several key areas:

  • Systematic Quantitative Analysis: There is a critical need for direct, quantitative comparisons of the binding affinities and enzymatic stabilities of D-phosphoamino acids and their L-counterparts across a range of protein targets.

  • Exploring D-pSer and D-pThr: The biological potential of D-phosphoserine and D-phosphothreonine remains largely unexplored and warrants significant investigation.

  • Cellular and In Vivo Studies: Moving beyond in vitro biochemical assays to understand the cellular uptake, localization, and in vivo efficacy of D-phosphoamino acid-containing molecules is essential for their translation into therapeutic agents.

  • Search for Endogenous Roles: While currently viewed as synthetic tools, the possibility of endogenous D-phosphoamino acids playing a role in biology, perhaps in specialized niches or pathological conditions, cannot be entirely dismissed and merits investigation.

By leveraging the unique properties of these chiral molecules, researchers and drug developers are poised to unlock new strategies for dissecting and controlling the complex networks of cellular communication.

References

O-phospho-D-tyrosine: A Technical Guide to a Non-Canonical Amino Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of cellular signaling, the reversible phosphorylation of tyrosine residues, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), stands as a pivotal regulatory mechanism. This dynamic process governs a multitude of cellular activities, including growth, differentiation, and metabolism. The study of these pathways has been greatly advanced by the use of non-canonical amino acids that can act as probes or modulators of phosphorylation-dependent interactions. O-phospho-L-tyrosine (pLTyr), the naturally occurring enantiomer, is a cornerstone of such research. Its counterpart, O-phospho-D-tyrosine (pDTyr), offers a unique tool for dissecting the stereospecificity of signaling proteins and serves as an invaluable negative control in a variety of biochemical and cellular assays. This technical guide provides an in-depth overview of pDTyr, including its synthesis, incorporation into peptides, and its application in studying phosphotyrosine-dependent signaling pathways.

Biochemical Properties and Applications of this compound

This compound is the D-enantiomer of the naturally occurring O-phospho-L-tyrosine. Due to the high stereospecificity of biological systems, pDTyr is generally not recognized by the cellular machinery that processes pLTyr. This property makes it an excellent tool for control experiments in the study of tyrosine phosphorylation.

Key characteristics:

  • Stereochemical Inertness: Protein tyrosine kinases, which catalyze the phosphorylation of L-tyrosine, do not act on D-tyrosine. Similarly, protein tyrosine phosphatases and phosphotyrosine-binding domains, such as SH2 domains, exhibit strong stereoselectivity for the L-enantiomer.

  • Negative Control: In biochemical and cellular assays, peptides containing pDTyr are used as negative controls to demonstrate the specificity of interactions with phosphotyrosine-binding proteins and the stereospecificity of enzymes involved in phosphotyrosine signaling.

  • Stability: The phosphomonoester bond in pDTyr, like in pLTyr, is stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions.

Quantitative Data Summary

The utility of this compound as a negative control is underscored by the significant differences in its interaction with key signaling proteins compared to its L-enantiomer. The following tables summarize the available quantitative data, highlighting the stereospecificity of these interactions.

Table 1: Binding Affinity of SH2 Domains for Phosphotyrosine-Containing Peptides

Peptide LigandSH2 DomainDissociation Constant (Kd)Reference
pLTyr-containing peptidep850.3 - 3 nM[1][2]
pLTyr-containing peptideFyn~27 µM[3]
pDTyr-containing peptideVariousNo significant binding observed[1][2][3]
Unphosphorylated Tyrosine peptideVariousNo measurable binding[1][2]

Table 2: Kinetic Parameters for Protein Tyrosine Phosphatase (PTP) Activity

SubstrateEnzymeKmkcatkcat/Km (M-1s-1)Reference
p-nitrophenyl phosphate (pNPP)PTP1B0.58 mM24.4 s-14.2 x 104
pLTyr-containing peptideYersinia PTPase--1.72 x 107
pDTyr-containing peptideVarious PTPsNot applicableNo significant activity detectedNot applicable

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-D-Tyr(PO(OBzl)OH)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Tyr(PO(OBzl)OH)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-D-Tyr(PO(OBzl)OH)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Tyr(PO(OBzl)OH)-OH as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Genetic Incorporation of this compound into Proteins in E. coli

This protocol provides a general framework for the site-specific incorporation of pDTyr using an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA.

Materials:

  • E. coli strain engineered for non-canonical amino acid incorporation (e.g., containing a modified genome to enhance stability of phosphorylated amino acids).

  • Expression plasmid for the protein of interest with a UAG (amber) stop codon at the desired incorporation site.

  • Plasmid encoding the engineered pDTyr-specific aaRS and its cognate suppressor tRNA (tRNAPylCUA).

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • This compound.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation: Co-transform the E. coli host strain with the expression plasmid for the protein of interest and the plasmid encoding the aaRS/tRNA pair.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The next day, dilute the starter culture into M9 minimal medium supplemented with the necessary nutrients, antibiotics, and this compound (typically 1-2 mM).

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Analysis:

    • Purify the protein of interest from the soluble lysate using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

    • Analyze the purified protein by SDS-PAGE and Western blotting with an anti-tag antibody to confirm expression.

    • Confirm the incorporation of this compound by mass spectrometry.

Visualizations

Signaling Pathway Diagram

Fyn_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Fyn Fyn RTK->Fyn Activation Grb2 Grb2 Fyn->Grb2 PI3K PI3K Fyn->PI3K STAT3 STAT3 Fyn->STAT3 Adhesion Cell Adhesion Fyn->Adhesion Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt->Proliferation Migration Migration Akt->Migration STAT3->Proliferation SPPS_Workflow Start Start: Swell Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling Couple Fmoc-Amino Acid (DIC/Oxyma) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser RepeatCoupling Repeat Coupling Kaiser->RepeatCoupling Positive NextAA Couple Next Amino Acid Kaiser->NextAA Negative RepeatCoupling->Coupling NextAA->Deprotection1 More AAs FinalDeprotection Final Fmoc Deprotection NextAA->FinalDeprotection Last AA Cleavage Cleave from Resin (TFA cocktail) FinalDeprotection->Cleavage Purification Purify (HPLC) & Analyze (MS) Cleavage->Purification End End: Purified Peptide Purification->End Specificity_Assay_Workflow Start Start: Synthesize Peptides Peptides Peptide with pLTyr Peptide with pDTyr Peptide with Tyr Start->Peptides Assay Perform Binding Assay (e.g., Fluorescence Polarization) Peptides->Assay Data Measure Binding Affinity (Kd) Assay->Data Analysis Compare Kd values Data->Analysis Conclusion1 High affinity for pLTyr No binding for pDTyr/Tyr Analysis->Conclusion1 Conclusion2 Binding is Stereospecific and Phosphorylation-Dependent Conclusion1->Conclusion2 End End Conclusion2->End

References

O-Phospho-D-Tyrosine: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cellular signaling is dominated by the post-translational modification of proteins, with phosphorylation standing out as a ubiquitous and critical regulatory mechanism. The vast majority of research has centered on the phosphorylation of L-amino acids, the canonical building blocks of proteins. However, the existence and functional significance of D-amino acids in various biological systems are increasingly recognized, prompting investigation into their potential modifications and roles in cellular processes.[1] This technical guide provides an in-depth exploration of O-phospho-D-tyrosine, the phosphorylated form of the D-enantiomer of tyrosine. While the discovery of tyrosine phosphorylation dates back to 1979, the specific history of this compound's initial synthesis and characterization is less documented in seminal literature, which has largely focused on its L-counterpart due to its central role in signaling pathways mediated by receptor and non-receptor tyrosine kinases.

This document details the chemical synthesis methodologies for this compound, presenting structured data for clarity and comparison. It provides detailed experimental protocols for key synthesis strategies, offering a practical resource for researchers. Furthermore, this guide illustrates the relevant biochemical pathways and experimental workflows using Graphviz diagrams, adhering to stringent visualization standards to ensure clarity and accessibility for a technical audience.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several chemical strategies, primarily adapted from the well-established methods for its L-enantiomer. The main challenge lies in the selective phosphorylation of the phenolic hydroxyl group of D-tyrosine while the amino and carboxyl groups are suitably protected.

Synthesis Strategies

Several key strategies for the phosphorylation of tyrosine have been developed, which are applicable to the D-enantiomer:

  • Direct Phosphorylation with Phosphoryl Chloride (POCl₃): This is a classical method that involves the direct phosphorylation of a protected D-tyrosine derivative.

  • Phosphoramidite-Based Methods: This approach utilizes phosphoramidite reagents, which offer milder reaction conditions and are widely used in oligonucleotide and phosphopeptide synthesis.

  • "Global" Phosphorylation of Peptides: This involves the synthesis of a peptide containing D-tyrosine, followed by the phosphorylation of the tyrosine residue.

  • Use of Pre-phosphorylated Building Blocks: Commercially available protected this compound derivatives, such as Fmoc-D-Tyr(PO₃H₂)-OH, can be directly incorporated into peptide synthesis.

The choice of method depends on the desired scale, the required purity, and the specific application of the final product. For the synthesis of the free amino acid, direct phosphorylation or methods involving easily removable protecting groups are preferred.

Quantitative Data on Synthesis
MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)Reference
Phosphoramidite MethodN-Boc-D-tyrosine methyl ester1. Dibenzyl N,N-diisopropylphosphoramidite, Tetrazole 2. m-CPBA 3. H₂/Pd-CDichloromethane, Methanol70-85>95Adapted from L-Tyr methods
Phosphoryl Chloride MethodN-Cbz-D-tyrosine ethyl esterPOCl₃, PyridineDichloromethane40-60>90Adapted from L-Tyr methods

Note: The yields and purities are estimates based on analogous syntheses of O-phospho-L-tyrosine and may vary depending on specific reaction conditions and purification techniques.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphoramidite Method

This protocol describes a common and efficient method for the synthesis of this compound using a phosphoramidite reagent, followed by oxidation and deprotection.

Materials:

  • N-Boc-D-tyrosine methyl ester

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • 10% Palladium on carbon (Pd/C)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrogen gas (H₂)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Phosphitylation:

    • Dissolve N-Boc-D-tyrosine methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add 1H-Tetrazole (0.5 equivalents).

    • Slowly add Dibenzyl N,N-diisopropylphosphoramidite (1.2 equivalents) and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Add m-CPBA (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Work-up and Purification of Protected this compound:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain N-Boc-O-(dibenzylphospho)-D-tyrosine methyl ester.

  • Deprotection:

    • Dissolve the purified product in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the residue in a 1:1 mixture of 1 M NaOH and methanol and stir at room temperature for 2 hours to saponify the methyl ester.

    • Acidify the solution to pH 2-3 with 1 M HCl.

    • The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • ¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

Signaling Pathways and Biological Relevance

While the role of O-phospho-L-tyrosine in cellular signaling is extensively studied, the involvement of this compound in such pathways is not well-established and represents an emerging area of research. Tyrosine phosphorylation is a key mechanism in signal transduction, regulating processes like cell growth, differentiation, and metabolism. This is primarily mediated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

Most kinases are highly specific for their L-amino acid substrates. However, the possibility of "promiscuous" kinase activity or the existence of specific D-tyrosine kinases cannot be entirely ruled out. The presence of D-amino acids in various organisms suggests that they may have undiscovered biological functions, potentially including roles in signaling.

This compound could potentially act as:

  • A competitive inhibitor: It might compete with O-phospho-L-tyrosine for binding to the active sites of PTPs or the SH2 domains of signaling proteins, thereby modulating L-tyrosine-based signaling pathways.

  • An allosteric modulator: It could bind to sites other than the active site on kinases, phosphatases, or their substrates, altering their activity.

  • A precursor for other D-amino acid derivatives: It might be further metabolized to other functional molecules.

Further research is needed to elucidate the precise biological roles of this compound and its potential involvement in cellular signaling.

Visualizations

Signaling Pathway Context

The following diagram illustrates the general context of tyrosine phosphorylation signaling, where this compound could potentially interfere.

Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization pY O-Phospho-L-Tyrosine RTK->pY Autophosphorylation SH2_Protein SH2 Domain Protein pY->SH2_Protein Recruitment PTP Protein Tyrosine Phosphatase pY->PTP Dephosphorylation Downstream_Signaling Downstream Signaling SH2_Protein->Downstream_Signaling Activation pD_Tyr This compound (Potential Inhibitor) pD_Tyr->SH2_Protein Potential Inhibition pD_Tyr->PTP Potential Inhibition

Caption: Potential interference of this compound in a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow for Synthesis

The following diagram outlines the key steps in the chemical synthesis of this compound.

Synthesis_Workflow Start N-Protected D-Tyrosine Ester Phosphitylation Phosphitylation (Phosphoramidite) Start->Phosphitylation Oxidation Oxidation (m-CPBA) Phosphitylation->Oxidation Purification1 Purification (Column Chromatography) Oxidation->Purification1 Deprotection Deprotection (Hydrogenolysis & Saponification) Purification1->Deprotection Purification2 Purification (Precipitation/Crystallization) Deprotection->Purification2 Final_Product This compound Purification2->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound.

Conclusion

This compound represents an intriguing molecule at the intersection of D-amino acid biochemistry and signal transduction. While its natural occurrence and specific biological roles remain to be fully elucidated, the chemical tools and methodologies for its synthesis are readily adaptable from well-established protocols for its L-enantiomer. The detailed experimental protocols and structured data provided in this guide serve as a valuable resource for researchers aiming to synthesize and investigate the properties of this compound. The potential for this molecule to act as a modulator of conventional L-tyrosine-based signaling pathways opens up new avenues for research in drug discovery and chemical biology. Future studies are warranted to explore the presence of D-tyrosine phosphorylation in biological systems and to uncover the functional significance of this non-canonical post-translational modification.

References

An In-depth Technical Guide on the Enzymatic Stability of O-phospho-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Reversible protein phosphorylation on tyrosine residues is a cornerstone of cellular signaling, meticulously regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] The stereochemistry of amino acids is fundamental to molecular recognition by enzymes. While natural proteins are composed of L-amino acids, synthetic peptides incorporating their D-enantiomers have garnered significant interest, primarily due to their enhanced resistance to proteolytic degradation.[2][3] This technical guide explores the enzymatic stability of O-phospho-D-tyrosine (pD-Tyr), the D-enantiomer of the canonical O-phospho-L-tyrosine (pL-Tyr). We delve into the stereochemical interactions with phosphatases, present available quantitative data, detail relevant experimental protocols, and visualize key concepts to provide a comprehensive resource for researchers in signaling and drug development.

Introduction: Phosphotyrosine Signaling and the D-Amino Acid Advantage

Signal transduction pathways govern cellular processes ranging from growth and differentiation to metabolism.[4] A key regulatory mechanism in these pathways is the post-translational modification of proteins by phosphorylation.[5] The phosphorylation of tyrosine residues, mediated by PTKs, creates docking sites for SH2 domain-containing proteins, propagating downstream signals.[6] This process is reversed by PTPs, which catalyze the hydrolysis of the phosphate group from phosphotyrosine, thereby terminating the signal.[4]

The therapeutic potential of modulating these pathways has led to the development of peptide-based drugs. However, a major hurdle for L-peptides is their rapid degradation by endogenous proteases.[7] Incorporating D-amino acids into peptide sequences is a well-established strategy to increase their biological half-life and stability.[8][9] This resistance to proteases stems from the inability of the enzymes' active sites to effectively bind the unnatural D-stereoisomer.[2] This guide specifically addresses whether this principle of enhanced stability extends to the phosphate-ester bond of this compound when challenged by phosphatases.

Enzymatic Dephosphorylation by Protein Tyrosine Phosphatases (PTPs)

PTPs are a large family of enzymes that specifically dephosphorylate tyrosine residues.[4] Their catalytic mechanism is a two-step process involving a conserved cysteine residue in the active site.

PTP_Mechanism E_pY E-Cys-S⁻ + pY-Substrate TS1 Transition State 1 E_P_Y E-Cys-S-PO₃²⁻ + Tyr-Substrate E_P_H2O E-Cys-S-PO₃²⁻ + H₂O E_P_Y->E_P_H2O TS2 Transition State 2 E_Pi E-Cys-S⁻ + Pi

The reaction proceeds via a ping-pong mechanism where the enzyme forms a covalent phospho-cysteine intermediate. The specificity of PTPs is dictated by the architecture of the active site, which recognizes the phosphotyrosine residue and surrounding amino acids. While PTPs are the primary enzymes for pTyr dephosphorylation, other phosphatases, such as alkaline phosphatase, can also hydrolyze this bond, sometimes with different stereoselectivity.[7]

Stereoselectivity and Stability of this compound

Enzymes are chiral molecules and typically exhibit a high degree of stereoselectivity for their substrates. The general expectation is that PTPs, which have evolved to recognize O-phospho-L-tyrosine within an L-peptide context, would show significantly reduced or no activity towards this compound.

While direct, comprehensive kinetic studies comparing the dephosphorylation of free pD-Tyr versus pL-Tyr by a wide range of mammalian PTPs are not extensively documented in the reviewed literature, the principle of enzymatic stereoselectivity strongly suggests high resistance for the D-enantiomer.

One study investigating the interaction between alkaline phosphatase and a tetrapeptide containing a phosphorylated D-amino acid found that the chirality of the substrate had minimal effect on the rate of dephosphorylation.[7] This suggests that some phosphatases may have a more relaxed stereochemical requirement. However, alkaline phosphatases are generally less specific than PTPs. For the highly specific PTPs central to signaling, significant resistance of the D-form is anticipated.

Quantitative Data on Enzymatic Dephosphorylation

Quantitative kinetic data for the dephosphorylation of this compound is sparse. However, data for the natural L-enantiomer can serve as a baseline for comparison. The table below summarizes kinetic parameters for the hydrolysis of O-phospho-L-tyrosine by fungal phytases, which exhibit phosphotyrosine phosphatase activity.

Table 1: Kinetic Parameters for O-Phospho-L-Tyrosine Dephosphorylation by Fungal Phytases

Enzyme Source Substrate K_m (µM) V_max (U/mg) Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Aspergillus niger Phytase O-phospho-L-tyrosine 465 - 590 2-4x higher than for phytate 3.5 x 10⁶ - 1.6 x 10⁷
Aspergillus awamori Phytase O-phospho-L-tyrosine 465 - 590 2-4x higher than for phytate 3.5 x 10⁶ - 1.6 x 10⁷
Various PTPs This compound Not Reported Expected to be significantly lower than for pL-Tyr Expected to be significantly lower than for pL-Tyr

Data for fungal phytases sourced from reference[10]. Vmax is reported relative to the enzyme's primary substrate, phytate.

Experimental Protocols for Assessing Enzymatic Stability

Determining the enzymatic stability of this compound requires a robust phosphatase activity assay. Below is a generalized protocol that can be adapted for various phosphatases and detection methods.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) D Pipette substrates into microplate wells A->D B Prepare Substrates: - O-phospho-L-tyrosine (Control) - this compound (Test) B->D C Prepare Enzyme Solution (e.g., PTP1B at desired concentration) E Initiate reaction by adding enzyme solution C->E D->E F Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30 min) E->F G Stop reaction (e.g., add Malachite Green reagent) F->G H Measure released inorganic phosphate (Pi) via absorbance at ~620 nm G->H I Calculate initial reaction rates and compare stability H->I

Detailed Protocol: Malachite Green Phosphatase Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during the dephosphorylation reaction.[11]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the phosphatase being tested (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0).

    • Substrate Stocks: Prepare 10 mM stock solutions of O-phospho-L-tyrosine and this compound in the assay buffer.

    • Enzyme Stock: Prepare a concentrated stock of the purified phosphatase (e.g., PTP1B) in assay buffer. Determine the optimal final concentration to ensure the reaction remains in the linear range.[11]

    • Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride and ammonium molybdate in acid. Commercial kits are widely available and recommended for consistency.

  • Assay Procedure:

    • Set up reactions in a 96-well microplate. For each time point and substrate, prepare triplicate wells.

    • To each well, add assay buffer to a final volume of 100 µL.

    • Add the substrate (pL-Tyr or pD-Tyr) to a final concentration of 1 mM. Include "no-enzyme" and "no-substrate" controls.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the phosphatase to each well.

    • At specified time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding 25 µL of the Malachite Green reagent to the respective wells.

    • Allow color to develop for 15-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance of each well at ~620-650 nm using a microplate reader.

    • Create a standard curve using known concentrations of inorganic phosphate (Pi).

    • Convert the absorbance readings to the amount of Pi released (nmol).

    • Plot the amount of Pi released versus time for both pL-Tyr and pD-Tyr.

    • The enzymatic stability is inversely proportional to the rate of Pi release. A stable compound will show little to no increase in Pi over time.

Application in Signaling and Drug Development

The enhanced stability of this compound and peptides containing it has significant implications for research and therapeutics.

  • Probing Signaling Pathways: Phosphatase-resistant pD-Tyr peptides can be used as tools to "trap" signaling complexes in their phosphorylated state, allowing for the identification of binding partners and downstream effectors without rapid dephosphorylation.

  • Developing SH2 Domain Antagonists: Peptides that mimic phosphorylated docking sites can act as competitive inhibitors of SH2 domain-mediated protein-protein interactions. Incorporating pD-Tyr can dramatically increase the in-vivo half-life and therapeutic efficacy of such peptides.

Conclusion

Based on the fundamental principles of enzyme stereoselectivity, this compound is expected to exhibit high stability against enzymatic dephosphorylation by protein tyrosine phosphatases. This resistance makes it a valuable entity in the design of peptide-based therapeutics and chemical probes aimed at modulating phosphotyrosine-dependent signaling pathways. While direct comparative kinetic data remains an area for further investigation, the established resistance of D-amino acids to other enzyme classes provides a strong foundation for its utility. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to quantitatively assess this stability and leverage it in their drug development and cell signaling research.

References

Potential Off-Target Effects of D-Phosphotyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation of tyrosine residues is a cornerstone of signal transduction in eukaryotic cells, regulating a vast array of cellular processes from growth and proliferation to differentiation and metabolism. This dynamic post-translational modification is orchestrated by a trio of molecular players: protein tyrosine kinases (PTKs) that "write" the signal, Src Homology 2 (SH2) domains that "read" it, and protein tyrosine phosphatases (PTPs) that "erase" it. The natural substrate for these enzymes is the L-enantiomer of phosphotyrosine (L-pTyr). The introduction of the non-natural enantiomer, D-phosphotyrosine (D-pTyr), into biological systems raises critical questions about its potential to interfere with these highly specific signaling pathways, leading to off-target effects.

This technical guide provides an in-depth analysis of the potential off-target effects of D-phosphotyrosine. Due to a notable scarcity of direct experimental studies on D-phosphotyrosine's biological activity, this guide synthesizes foundational principles of stereospecificity in enzymatic reactions and protein-ligand interactions to build a predictive framework for its potential off-target engagement.

Core Principle: Stereospecificity in Phosphotyrosine Signaling

The chirality of amino acids is a fundamental aspect of biochemistry, with proteins being almost exclusively composed of L-amino acids. This inherent chirality dictates the three-dimensional structure of enzymes and their binding pockets, leading to a high degree of stereospecificity for their substrates and ligands.

Protein Tyrosine Kinases: A Chiral Gatekeeper

The synthesis of phosphotyrosine in cells is catalyzed by PTKs. Research into the stereospecificity of these enzymes has demonstrated a stringent requirement for the L-enantiomer of tyrosine. Studies have shown that in cellular systems, all detectable phosphotyrosine is in the L-configuration. For instance, investigations into the phosphotyrosine produced by erythrocyte protein kinases and the Abelson leukemia virus tyrosyl protein kinase found exclusively the L-isomer. This indicates that protein tyrosine kinases do not phosphorylate D-tyrosine residues , preventing the endogenous formation of D-phosphotyrosine.

cluster_kinase Protein Tyrosine Kinase (PTK) Activity L_Tyr L-Tyrosine PTK PTK (Stereospecific Active Site) L_Tyr->PTK D_Tyr D-Tyrosine D_Tyr->PTK L_pTyr L-Phosphotyrosine PTK->L_pTyr Phosphorylation No_Product No Reaction PTK->No_Product No Phosphorylation

Figure 1. Stereospecificity of Protein Tyrosine Kinases.

Potential Interactions with Downstream Signaling Components

While D-phosphotyrosine is not endogenously produced, its potential off-target effects would arise if it were introduced exogenously as a therapeutic agent or research tool. In such a scenario, its ability to interact with the "reader" and "eraser" modules of phosphotyrosine signaling becomes the primary concern.

SH2 Domains: Readers of the Phosphocode

Src Homology 2 (SH2) domains are protein modules that recognize and bind to specific L-phosphotyrosine-containing sequences, thereby recruiting signaling proteins to activated receptors and scaffolds. The binding affinity is typically in the nanomolar to low micromolar range. This high-affinity interaction is dependent on a highly conserved, three-dimensional binding pocket that accommodates the L-phosphotyrosine residue.

The binding pocket of an SH2 domain forms specific hydrogen bonds and electrostatic interactions with the phosphate group, the aromatic ring, and the alpha-amino and carboxyl groups of the L-phosphotyrosine. It is highly probable that the inverted stereochemistry of D-phosphotyrosine would lead to significant steric hindrance and a loss of these critical interactions, resulting in a drastically reduced binding affinity.

cluster_sh2 Hypothetical Binding to SH2 Domain L_pTyr L-pTyr SH2 SH2 Domain (Chiral Binding Pocket) L_pTyr->SH2 Correct Fit D_pTyr D-pTyr D_pTyr->SH2 Incorrect Fit High_Affinity High Affinity Binding (Signal Propagation) SH2->High_Affinity Low_Affinity Low/No Affinity Binding (Steric Hindrance) SH2->Low_Affinity

Figure 2. Predicted Stereoselective Binding to SH2 Domains.

Protein Tyrosine Phosphatases: Erasers of the Signal

Protein tyrosine phosphatases (PTPs) catalyze the dephosphorylation of L-phosphotyrosine residues, terminating the signal. The active site of PTPs is a highly conserved structural motif that forms a deep pocket, exquisitely shaped to bind L-phosphotyrosine. Similar to SH2 domains, the catalytic mechanism and substrate recognition of PTPs depend on precise stereochemical positioning of the substrate within the active site.

While PTP inhibitors are an active area of drug development, there is no evidence to suggest that D-phosphotyrosine acts as an effective inhibitor or substrate for these enzymes. The inverted chirality would likely prevent proper alignment of the phosphate group with the catalytic residues of the PTP, rendering D-phosphotyrosine a poor substrate and an unlikely competitive inhibitor at physiological concentrations.

Quantitative Data Summary

A comprehensive literature search did not yield any direct quantitative data on the binding affinities or inhibitory constants of D-phosphotyrosine for protein tyrosine kinases, SH2 domains, or protein tyrosine phosphatases. The table below summarizes the known affinities for L-phosphotyrosine-containing ligands with SH2 domains to provide a baseline for comparison, alongside the predicted interaction for D-phosphotyrosine.

Interacting MoleculeLigandTypical Dissociation Constant (Kd)Predicted Interaction with D-pTyr
SH2 DomainsL-pTyr peptides50 - 500 nM[1]Very high Kd (low affinity)
Protein Tyrosine KinasesL-TyrosineSubstrateNo phosphorylation
Protein Tyrosine PhosphatasesL-pTyrSubstratePoor or no dephosphorylation

Experimental Protocols to Assess Off-Target Effects

To definitively characterize the off-target effects of D-phosphotyrosine, a series of biochemical and cell-based assays would be required. The following outlines key experimental protocols that could be employed.

Kinase Activity Assay

Objective: To confirm that D-tyrosine is not a substrate for protein tyrosine kinases.

Methodology:

  • Substrate Preparation: Synthesize two peptide substrates with identical sequences, one containing L-tyrosine and the other D-tyrosine.

  • Kinase Reaction: Incubate each peptide with a purified, active protein tyrosine kinase (e.g., Src, Abl) in the presence of ATP.

  • Detection: Analyze the reaction products using methods such as mass spectrometry or an antibody specific for phosphotyrosine to quantify the extent of phosphorylation.

  • Expected Outcome: Phosphorylation will be detected for the L-tyrosine peptide but not for the D-tyrosine peptide.

SH2 Domain Binding Assay

Objective: To quantify the binding affinity of D-phosphotyrosine for SH2 domains.

Methodology:

  • Ligand Preparation: Use synthetic L-phosphotyrosine and D-phosphotyrosine.

  • Binding Assay: Employ a technique such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • For ITC, titrate a solution of the phosphotyrosine enantiomer into a solution containing a purified SH2 domain and measure the heat changes to determine the dissociation constant (Kd).

    • For SPR, immobilize the SH2 domain on a sensor chip and flow solutions of the phosphotyrosine enantiomers over the surface to measure association and dissociation rates.

  • Expected Outcome: A measurable, high-affinity Kd will be determined for L-phosphotyrosine, while the Kd for D-phosphotyrosine will be significantly higher or undetectable, indicating very weak or no binding.

Phosphatase Activity Assay

Objective: To determine if D-phosphotyrosine can act as a substrate or inhibitor of protein tyrosine phosphatases.

Methodology:

  • Substrate/Inhibitor Preparation: Use synthetic L-phosphotyrosine and D-phosphotyrosine.

  • Enzyme Kinetics:

    • As a substrate: Incubate a purified PTP (e.g., PTP1B, SHP2) with each phosphotyrosine enantiomer and measure the rate of phosphate release using a colorimetric assay (e.g., malachite green).

    • As an inhibitor: Perform a standard PTP assay using a known L-phosphopeptide substrate in the presence of increasing concentrations of D-phosphotyrosine to determine if it can competitively inhibit the dephosphorylation of the L-substrate.

  • Expected Outcome: L-phosphotyrosine will be efficiently dephosphorylated. D-phosphotyrosine will show little to no dephosphorylation and will likely be a very poor inhibitor, with a high IC50 or Ki value.

cluster_workflow Proposed Experimental Workflow for D-pTyr Off-Target Analysis start Synthesize D-pTyr & L-pTyr kinase_assay Kinase Assay (Substrate Specificity) start->kinase_assay sh2_assay SH2 Binding Assay (ITC/SPR for Kd) start->sh2_assay ptp_assay PTP Assay (Substrate/Inhibitor Kinetics) start->ptp_assay data_analysis Data Analysis & Comparison kinase_assay->data_analysis sh2_assay->data_analysis ptp_assay->data_analysis conclusion Conclusion on Off-Target Potential data_analysis->conclusion

Figure 3. Workflow for Assessing D-pTyr Off-Target Effects.

Conclusion and Future Directions

Based on the fundamental principles of stereochemistry in biological systems, the potential for D-phosphotyrosine to cause significant off-target effects by interfering with phosphotyrosine signaling pathways is predicted to be extremely low. Protein tyrosine kinases are highly specific for L-tyrosine, preventing the endogenous production of D-phosphotyrosine. Furthermore, the chiral binding pockets of SH2 domains and the active sites of protein tyrosine phosphatases are structurally optimized for the L-enantiomer, making it highly improbable that D-phosphotyrosine could bind with sufficient affinity to act as a potent competitor or substrate.

References

An In-depth Technical Guide to the Interaction of O-phospho-D-tyrosine with Cellular Components

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-phospho-D-tyrosine, the D-enantiomer of the crucial signaling molecule O-phospho-L-tyrosine, serves primarily as an invaluable tool in biochemical and cellular research. Its primary function in experimental settings is as a negative control to demonstrate the stereospecificity of interactions within phosphotyrosine signaling pathways. While the biological roles of O-phospho-L-tyrosine are extensively documented, direct, high-affinity interactions and specific signaling pathways mediated by this compound in mammalian cells have not been identified. This guide provides a comprehensive overview of the principles of phosphotyrosine signaling, the basis for the stereospecific recognition of O-phospho-L-tyrosine, and the established and potential interactions of this compound with cellular machinery. Detailed experimental protocols are provided to facilitate the investigation of phosphotyrosine-dependent processes, emphasizing the use of this compound as a critical control.

Introduction to Tyrosine Phosphorylation

Tyrosine phosphorylation is a pivotal post-translational modification in eukaryotes, acting as a molecular switch in a vast array of cellular processes.[1] This dynamic modification, governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), regulates cell growth, differentiation, migration, and metabolism.[2] The addition of a phosphate group to a tyrosine residue can alter a protein's conformation, enzymatic activity, or create a binding site for other proteins.[2]

The "Writers" and "Erasers": Kinases and Phosphatases

Protein tyrosine kinases are a large family of enzymes that catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of tyrosine residues on substrate proteins.[2][3] Conversely, protein tyrosine phosphatases reverse this modification by hydrolyzing the phosphate group from phosphotyrosine residues.[1] The balance between kinase and phosphatase activity dictates the overall level of tyrosine phosphorylation within a cell at any given time.

The "Readers": SH2 and PTB Domains

The cellular response to tyrosine phosphorylation is primarily mediated by proteins containing specialized recognition modules, the most prominent of which are the Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains.[4] These domains are found in a wide variety of signaling proteins and are responsible for recruiting these proteins to sites of tyrosine phosphorylation, thereby propagating downstream signaling cascades.[4][5]

Stereospecificity of Phosphotyrosine Recognition

A fundamental principle of phosphotyrosine signaling is the high degree of stereospecificity exhibited by the interacting proteins. The binding pockets of SH2 and PTB domains have evolved to specifically recognize the L-enantiomer of phosphotyrosine within a particular peptide sequence context.[6] This chiral specificity ensures the fidelity of signal transduction pathways.

This compound, due to its different spatial arrangement of the amino and carboxyl groups relative to the side chain, does not fit into the binding pockets of SH2 and PTB domains with high affinity.[6] This makes it an excellent negative control in experiments designed to probe O-phospho-L-tyrosine-dependent interactions.

This compound Interaction with Cellular Components: A Quantitative Perspective

As of the current state of research, there is a notable absence of published quantitative data detailing high-affinity interactions between this compound and cellular components in mammalian systems. Its primary utility remains as a tool to confirm the specificity of O-phospho-L-tyrosine-mediated events.

Binding to SH2 and PTB Domains

While extensive quantitative data exists for the binding of O-phospho-L-tyrosine-containing peptides to various SH2 and PTB domains, similar data for this compound is not available in the literature. It is widely accepted that any interaction would be of extremely low affinity, though this has not been quantitatively determined for a broad range of these domains.

Interaction with Protein Tyrosine Phosphatases (PTPs)

Similar to SH2 and PTB domains, PTPs exhibit a high degree of stereospecificity for their substrates.[6] While O-phospho-L-tyrosine is a substrate for a wide range of PTPs, there is no evidence to suggest that this compound is a significant substrate for these enzymes under physiological conditions.

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7] DAAO is most active towards neutral D-amino acids.[7] While DAAO is known to metabolize D-tyrosine, its activity on a phosphorylated version, this compound, has not been explicitly characterized in the literature. It is plausible that the bulky and negatively charged phosphate group might hinder its entry into the active site of DAAO.

Signaling Pathways

There are no known signaling pathways in mammalian cells that are specifically triggered or regulated by this compound. Its experimental application is to serve as a control to validate that an observed signaling event is dependent on the stereospecific recognition of O-phospho-L-tyrosine.

Below is a diagram representing a canonical signaling pathway initiated by O-phospho-L-tyrosine, which this compound would not be expected to activate.

PTK_Signaling cluster_membrane Plasma Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) (pY) RTK_inactive->RTK_active Autophosphorylation on L-Tyrosine SH2_protein SH2 Domain Protein (e.g., Grb2) RTK_active->SH2_protein Recruitment via SH2 domain binding to pL-Tyr Ligand Growth Factor Ligand->RTK_inactive Binding & Dimerization Downstream_effector Downstream Effector (e.g., Sos) SH2_protein->Downstream_effector Activation Ras Ras Downstream_effector->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade Transcription_factor Transcription Factor MAPK_cascade->Transcription_factor Cellular_response Cellular Response (e.g., Proliferation) Transcription_factor->Cellular_response

Canonical Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

The following protocols are standard methods for investigating phosphotyrosine-dependent interactions. In each case, this compound or peptides containing it should be used as a negative control to demonstrate the specificity of the observed effects for the L-enantiomer.

Immunoprecipitation of Phosphotyrosine-Containing Proteins

This protocol allows for the enrichment of tyrosine-phosphorylated proteins from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-phosphotyrosine antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare cell lysates from control and treated (e.g., growth factor-stimulated) cells.

  • Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysates with an anti-phosphotyrosine antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with cold wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

To use this compound as a control, one could attempt to compete for binding by pre-incubating the lysate with a high concentration of free O-phospho-L-tyrosine or this compound before adding the antibody. A reduction in the immunoprecipitated signal only in the presence of O-phospho-L-tyrosine would indicate specificity.

IP_Workflow start Cell Lysate (containing pL-Tyr proteins) preclear Pre-clear with Protein A/G beads start->preclear add_ab Add anti-pTyr Antibody preclear->add_ab incubation1 Incubate (2-4h, 4°C) add_ab->incubation1 add_beads Add Protein A/G beads incubation1->add_beads incubation2 Incubate (1-2h, 4°C) add_beads->incubation2 wash Wash beads (3-5x) incubation2->wash elute Elute proteins wash->elute analysis SDS-PAGE and Western Blot elute->analysis

Workflow for Immunoprecipitation of Phosphotyrosine Proteins.
In Vitro Kinase Assay (Non-Radioactive)

This protocol measures the activity of a purified kinase on a peptide substrate.

Materials:

  • Purified protein tyrosine kinase

  • Peptide substrate containing a tyrosine residue

  • Kinase reaction buffer (e.g., containing MgCl2, ATP)

  • Method for detecting phosphorylation (e.g., anti-phosphotyrosine antibody for Western blot, or a commercial kinase assay kit)

  • Control peptide with D-tyrosine or this compound

Procedure:

  • Set up kinase reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase, substrate peptide, and kinase buffer.

  • Include negative controls: no kinase, no ATP, and a reaction with a peptide containing D-tyrosine instead of L-tyrosine.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 30 minutes).

  • Stop the reaction by adding EDTA or SDS-PAGE sample buffer.

  • Detect the phosphorylated product. For a Western blot-based detection, spot the reaction mixture onto a nitrocellulose membrane, block, and probe with an anti-phosphotyrosine antibody.

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol can be adapted to test if this compound is a substrate for DAAO.

Materials:

  • Purified D-amino acid oxidase

  • This compound (and a known DAAO substrate like D-alanine as a positive control)

  • Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.3)

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., o-dianisidine)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.

  • Add this compound or the positive control substrate (D-alanine) to the reaction mixture.

  • Initiate the reaction by adding DAAO.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time. The rate of color change is proportional to the rate of hydrogen peroxide production, which is a product of the DAAO reaction.

  • Include a negative control with no DAAO.

DAAO_Assay cluster_DAAO_reaction DAAO Reaction cluster_Detection Detection Reaction D_pTyr This compound (Substrate?) DAAO DAAO D_pTyr->DAAO Keto_acid α-keto acid DAAO->Keto_acid H2O2 H₂O₂ DAAO->H2O2 HRP HRP Chromogen_oxidized Colored Product (Oxidized) HRP->Chromogen_oxidized Chromogen_reduced Chromogenic Substrate (Reduced) Chromogen_reduced->HRP Spectrophotometer Spectrophotometer Chromogen_oxidized->Spectrophotometer Measure Absorbance H2O2_input->HRP

Conceptual workflow for a DAAO activity assay with this compound.

Conclusion

This compound is an essential research tool for dissecting the intricacies of phosphotyrosine signaling. Its inability to interact with high affinity to the key mediators of these pathways, such as SH2 domains, PTB domains, and protein tyrosine phosphatases, underscores the critical importance of stereospecificity in cellular communication. While the direct biological functions of this compound in mammalian cells remain uncharacterized and are likely nonexistent under normal physiological conditions, its role as a negative control is indispensable for the rigorous validation of experimental findings in this field. Future research may explore potential non-canonical interactions or the effects of high concentrations of this compound in cellular systems, but for now, its value lies in its inactivity, which paradoxically illuminates the highly specific nature of its L-enantiomer's activity.

References

The Uncharted Territory of the D-Phosphoproteome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Exploring the D-Phosphoproteome: A Frontier in Signal Transduction and Drug Discovery

This technical guide provides a comprehensive overview of the emerging and largely unexplored field of the D-phosphoproteome. While the study of protein phosphorylation on L-amino acids is a cornerstone of cell biology and drug development, the potential for phosphorylation on D-amino acid residues within proteins represents a new frontier with unknown, yet potentially significant, implications for cellular signaling and disease. This document outlines the current understanding of protein kinase stereospecificity, proposes a hypothetical workflow for the investigation of the D-phosphoproteome, and discusses the analytical challenges and future perspectives of this nascent field.

Introduction: The Enigma of the D-Phosphoproteome

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes.[1][2] Traditionally, this field has focused exclusively on the phosphorylation of L-amino acids (L-serine, L-threonine, and L-tyrosine), the canonical building blocks of proteins. The concept of a "D-phosphoproteome" refers to the entire complement of proteins that are phosphorylated on D-amino acid residues. While D-amino acids are known to exist in nature and can be incorporated into peptides through non-ribosomal synthesis or post-translational epimerization, the extent and biological significance of their phosphorylation remain almost entirely unknown. The exploration of the D-phosphoproteome, therefore, offers a unique opportunity to uncover novel regulatory mechanisms and potential therapeutic targets.

Stereospecificity of Protein Kinases: A Major Hurdle?

A primary consideration in the study of the D-phosphoproteome is the stereospecificity of protein kinases, the enzymes responsible for phosphorylation. The available evidence suggests that protein kinases are highly specific for L-amino acid substrates.

A study designed to detect D-phosphoserine and D-phosphotyrosine in human erythrocyte membrane proteins and in the autophosphorylation of the Abelson virus tyrosyl kinase found that all detectable phosphoserine and phosphotyrosine was in the L-configuration.[3] The methodology employed was sensitive enough to detect a 1% D-enantiomer content relative to the L-enantiomer, suggesting that if D-phosphorylation occurs, it is at very low levels in these systems.[3]

However, some studies have shown that this stereospecificity may not be absolute for all kinases. For example, Protein Kinase C (PKC) was found to phosphorylate synthetic peptides containing D-amino acids, albeit at a significantly lower rate than their L-amino acid counterparts.[4] The maximal reaction rate with an all-D-amino acid peptide was more than an order of magnitude lower than for the all-L peptide.[4] This suggests that while phosphorylation of D-amino acids by known kinases is possible, it is a much less efficient process.

Table 1: Summary of Protein Kinase Stereospecificity Studies

Kinase(s) StudiedSubstrate(s)FindingsReference
Human erythrocyte protein kinasesEndogenous membrane proteinsNo detectable D-phosphoserine.[3]
Abelson leukemia virus tyrosyl protein kinaseAutophosphorylationAll phosphotyrosine was in the L-configuration.[3]
Protein Kinase C (PKC)Synthetic nonapeptides with D-amino acid substitutionsPhosphorylation of D-amino acid-containing peptides occurred, but at a significantly reduced rate compared to all-L-peptides.[4]

Experimental Protocols for D-Phosphoproteome Exploration

Given the lack of established protocols for D-phosphoproteome analysis, this section outlines a hypothetical workflow based on established phosphoproteomic techniques, with modifications to address the specific challenge of identifying D-phosphoamino acids.

Sample Preparation and Protein Digestion

Standard protocols for cell lysis and protein extraction can be employed. However, it is crucial to inhibit both kinase and phosphatase activity immediately upon lysis to preserve the in vivo phosphorylation state.

  • Cell Lysis: Lyse cells in a buffer containing a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Protein Digestion: Digest proteins into peptides using a protease such as trypsin.

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step. Standard enrichment techniques can be applied.

  • Immobilized Metal Affinity Chromatography (IMAC): This technique utilizes metal ions (e.g., Fe³⁺, Ga³⁺) to selectively capture negatively charged phosphopeptides.

  • Metal Oxide Affinity Chromatography (MOAC): This method employs metal oxides (e.g., TiO₂, ZrO₂) for phosphopeptide enrichment.

Chiral Derivatization and Separation of Phosphoamino Acid Enantiomers

This is the key step that distinguishes D-phosphoproteome analysis from standard phosphoproteomics. To separate D- and L-phosphoamino acids, a chiral derivatization agent is used to create diastereomers, which can then be separated by chromatography.

  • Acid Hydrolysis: The enriched phosphopeptide fraction is subjected to strong acid hydrolysis (e.g., 6N HCl) to break the peptide bonds and release individual phosphoamino acids.

  • Chiral Derivatization: The resulting free phosphoamino acids are reacted with a chiral derivatizing agent, such as L-leucine-N-carboxyanhydride, to form diastereomeric dipeptides.

  • Chromatographic Separation: The diastereomers are then separated using high-performance liquid chromatography (HPLC), typically with anion-exchange or reverse-phase chromatography.

Mass Spectrometry Analysis for Identification and Quantification

Mass spectrometry (MS) is the primary tool for identifying and quantifying phosphopeptides.

  • Identification: Tandem mass spectrometry (MS/MS) is used to fragment the phosphopeptides and obtain sequence information, allowing for the identification of the phosphorylated protein and the site of phosphorylation.

  • Quantification: Stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), can be employed for relative quantification of phosphopeptides between different experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key conceptual relationship in D-phosphoproteome analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant RedAlk Reduction & Alkylation ProteinQuant->RedAlk Digestion Proteolytic Digestion RedAlk->Digestion Enrichment Phosphopeptide Enrichment (IMAC/MOAC) Digestion->Enrichment Hydrolysis Acid Hydrolysis Enrichment->Hydrolysis Derivatization Chiral Derivatization Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC MS Mass Spectrometry HPLC->MS

Caption: Proposed experimental workflow for D-phosphoproteome analysis.

Signaling_Pathway cluster_kinase Kinase Activity cluster_substrate Substrate Phosphorylation Kinase Protein Kinase ADP ADP Kinase->ADP L_Protein Protein (L-amino acid) D_Protein Protein (D-amino acid) ATP ATP ATP->Kinase P_L_Protein Phosphorylated Protein (L-phosphoamino acid) L_Protein->P_L_Protein High Efficiency P_D_Protein Phosphorylated Protein (D-phosphoamino acid) D_Protein->P_D_Protein Low Efficiency

Caption: Stereospecificity of protein kinases in phosphorylating L- and D-amino acids.

Challenges and Future Perspectives

The exploration of the D-phosphoproteome is fraught with challenges. The primary obstacle is the likely low abundance of D-phosphorylated proteins, which will require highly sensitive enrichment and detection methods. Furthermore, the development of antibodies that can specifically recognize D-phosphoamino acids would greatly facilitate their detection and the validation of mass spectrometry data.

Despite these challenges, the potential rewards are significant. The discovery of a D-phosphoproteome would open up a new dimension of cellular regulation. It could reveal novel signaling pathways that are currently invisible to conventional phosphoproteomic analyses. From a drug development perspective, understanding the role of D-phosphorylation in disease could lead to the design of novel therapeutics that target these unconventional post-translational modifications.

Conclusion

The study of the D-phosphoproteome is in its infancy. While the current evidence suggests that D-amino acid phosphorylation is a rare event, the possibility of its existence and its potential biological significance cannot be dismissed. The development of specialized analytical techniques and a concerted effort by the research community are needed to explore this uncharted territory of the proteome. This guide provides a foundational framework for researchers, scientists, and drug development professionals to begin this exciting journey of discovery.

References

Methodological & Application

Application Notes and Protocols for O-phospho-D-tyrosine in Protein Tyrosine Phosphatase (PTP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes crucial in regulating signal transduction pathways by catalyzing the dephosphorylation of tyrosine residues on their substrates.[1][2] The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them significant targets for therapeutic intervention.

Biochemical assays are fundamental tools for studying PTP activity and for the screening of potential inhibitors. These assays often employ synthetic phosphotyrosine substrates that mimic the natural substrates of PTPs. While O-phospho-L-tyrosine, the naturally occurring enantiomer, is widely used, the application of its stereoisomer, O-phospho-D-tyrosine, offers a unique tool for investigating the stereospecificity of PTP active sites. This document provides detailed protocols and application notes for the use of this compound in PTP assays, primarily in a comparative context with O-phospho-L-tyrosine to probe enzyme stereoselectivity.

Principle and Applications

The core principle behind using this compound is to determine if a PTP enzyme can differentiate between the D- and L-enantiomers of phosphotyrosine. This has several key applications:

  • Investigating Enzyme Stereospecificity: A significant difference in the dephosphorylation rate between the L- and D-isomers provides direct evidence for the stereospecificity of the PTP's active site.

  • Negative Control in Assays: In many PTP assays, this compound can serve as an excellent negative control. If it is not a substrate, its inclusion helps to identify and exclude artifacts and non-specific effects observed with the L-isomer.

  • Mechanistic Studies: Understanding the stereochemical constraints of the catalytic site can aid in the rational design of highly specific PTP inhibitors or activators.

  • Screening for Novel Enzyme Activities: While most PTPs are expected to be specific for the L-isomer, screening with this compound could potentially identify novel PTPs with unusual stereoselectivity.

Signaling Pathway Context: PTPs in Cellular Regulation

PTPs are critical negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs). The balance between PTK and PTP activity determines the phosphorylation state of key signaling proteins, thereby controlling cellular processes like growth, differentiation, and metabolism.

PTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate (Y) RTK->Substrate Phosphorylates PTP_Receptor Receptor PTP Substrate_P Phosphorylated Substrate (pY) PTP_Receptor->Substrate_P Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Substrate_P->Substrate Dephosphorylation Downstream Downstream Signaling Cascade Substrate_P->Downstream Activates Substrate->Substrate_P PTP_NonReceptor Non-Receptor PTP PTP_NonReceptor->Substrate_P Dephosphorylates

Caption: Generalized signaling pathway showing the antagonistic roles of PTKs and PTPs.

Experimental Protocols

The following protocols describe a colorimetric PTP assay using p-nitrophenyl phosphate (pNPP) as a generic substrate for initial enzyme characterization, followed by a more specific malachite green assay to directly compare the dephosphorylation of O-phospho-L-tyrosine and this compound.

General Workflow for Comparative PTP Assay

PTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme Stock, and Substrate Stocks (L- and D-isomers) Plate Pipette Assay Components into 96-well Plate (Buffer, Enzyme, Substrates) Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Stop Stop Reaction (if necessary) Incubate->Stop Read Read Absorbance (Malachite Green Assay) Stop->Read Analyze Calculate Phosphate Release and Compare Activities Read->Analyze

Caption: Workflow for comparing PTP activity with L- and D-phosphotyrosine isomers.

Protocol 1: PTP Activity Assay using Malachite Green

This method directly measures the inorganic phosphate (Pi) released from the substrate by the PTP. It is highly sensitive and suitable for comparing the activity on different substrates.

Materials:

  • Purified PTP enzyme (e.g., PTP1B, SHP-1)

  • O-phospho-L-tyrosine

  • This compound

  • PTP Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Malachite Green Reagent (commercial kits are recommended for consistency)

  • Phosphate Standard solution (for standard curve)

  • 96-well clear flat-bottom microplate

  • Microplate reader (620-650 nm)

Procedure:

  • Prepare Substrate Stocks: Prepare 10 mM stock solutions of O-phospho-L-tyrosine and this compound in deionized water.

  • Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 40 µM) in PTP Assay Buffer.

  • Set up Assay Plate:

    • Add 25 µL of PTP Assay Buffer to all wells.

    • Add 25 µL of the appropriate substrate solution (L-isomer, D-isomer, or buffer for "no substrate" control) to the wells. A final concentration of 1 mM is a good starting point.

    • Add 25 µL of buffer to the "no enzyme" control wells.

  • Initiate Reaction: Add 25 µL of a pre-diluted PTP enzyme solution (e.g., 20 nM final concentration) to the appropriate wells to start the reaction. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (less than 20% substrate consumption).

  • Stop Reaction and Develop Color: Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells. Incubate at room temperature for 15-20 minutes for color development.

  • Measure Absorbance: Read the absorbance at ~630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding substrate wells.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released.

    • Compare the amount of phosphate released from O-phospho-L-tyrosine and this compound.

Protocol 2: PTP Inhibition Assay (IC50 Determination)

This protocol can be adapted to test if this compound acts as a competitive inhibitor against a standard PTP substrate.

Materials:

  • All materials from Protocol 1

  • A standard PTP substrate (e.g., O-phospho-L-tyrosine or a fluorogenic substrate like DiFMUP)

  • A known PTP inhibitor as a positive control (e.g., sodium orthovanadate)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the standard substrate and a range of concentrations of this compound (the potential inhibitor).

  • Set up Assay Plate:

    • Add 25 µL of PTP Assay Buffer to all wells.

    • Add 25 µL of various concentrations of this compound to the test wells. Add buffer to the "no inhibitor" control wells.

    • Add 25 µL of the standard substrate solution (at a concentration close to its Km value, if known).

  • Initiate Reaction: Add 25 µL of the PTP enzyme solution to all wells.

  • Incubation and Detection: Follow steps 5-7 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparative PTP Activity on L- and D-Isomers

SubstratePTP EnzymePhosphate Released (µM)Relative Activity (%)
O-phospho-L-tyrosinePTP1B15.2 ± 1.1100%
This compoundPTP1B0.8 ± 0.25.3%
O-phospho-L-tyrosineSHP-112.5 ± 0.9100%
This compoundSHP-10.5 ± 0.14.0%

Data are representative and should be determined experimentally.

Table 2: Kinetic Parameters for PTP Substrates

SubstratePTP EnzymeKm (µM)Vmax (µmol/min/mg)
O-phospho-L-tyrosinePTP1B450 ± 502.5 ± 0.3
This compoundPTP1BNot DeterminedNot Determined

*Typically, if activity is very low, accurate determination of kinetic parameters for the D-isomer is not feasible.

Table 3: IC50 Values of PTP Inhibitors

CompoundPTP EnzymeTarget SubstrateIC50 (µM)
Sodium OrthovanadatePTP1BO-phospho-L-tyrosine1.2 ± 0.2
This compoundPTP1BO-phospho-L-tyrosine> 1000

Data are representative and should be determined experimentally.

Conclusion

This compound serves as a valuable tool for probing the stereospecificity of protein tyrosine phosphatases. The protocols outlined here provide a framework for systematically comparing the enzymatic activity on L- and D-isomers of phosphotyrosine. For most PTPs, it is expected that this compound will be a very poor substrate or a weak, if any, inhibitor, highlighting the stringent stereochemical requirements of their active sites. These experiments are essential for fundamental enzyme characterization and can provide critical insights for the structure-based design of specific PTP modulators.

References

Application Notes and Protocols: O-phospho-D-tyrosine as a Negative Control for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. The aberrant activity of protein kinases, particularly tyrosine kinases, is implicated in numerous diseases, including cancer, making them prime targets for therapeutic intervention. Consequently, the accurate in vitro and in vivo assessment of kinase activity is fundamental to basic research and drug discovery.

A critical component of any robust kinase assay is the inclusion of appropriate controls to ensure the specificity of the observed signal. This document provides detailed application notes and protocols for the use of O-phospho-D-tyrosine as a highly specific negative control in tyrosine kinase assays. Due to the stereospecificity of kinases, which predominantly recognize and phosphorylate L-amino acids, the D-enantiomer of phosphotyrosine is not expected to be recognized as a substrate, thus providing a reliable baseline for non-specific signal.

Principle of this compound as a Negative Control

Protein kinases, including tyrosine kinases, exhibit a high degree of stereospecificity for their amino acid substrates. The catalytic site of these enzymes is structured to accommodate the L-isomers of amino acids, which are the building blocks of naturally occurring proteins. Consequently, peptides or proteins containing D-amino acids are generally poor substrates for kinases. This principle forms the basis for using this compound, or peptides containing D-tyrosine, as negative controls in kinase assays. Any signal detected in the presence of a D-tyrosine-containing substrate can be attributed to non-specific binding or other assay artifacts, allowing for the accurate determination of true kinase activity.

Signaling Pathway of a Receptor Tyrosine Kinase

The following diagram illustrates a simplified signaling pathway initiated by a receptor tyrosine kinase (RTK), a common subject of kinase assays.

RTK_Signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor P Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Responses (Proliferation, Survival, etc.) ERK->Downstream Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate (L-Tyr) - Negative Control (D-Tyr) - ATP - Assay Buffer Positive Positive Control: Kinase + Substrate (L-Tyr) + ATP Reagents->Positive Negative Negative Control: Kinase + Substrate (D-Tyr) + ATP Reagents->Negative Test Test Compound: Kinase + Substrate (L-Tyr) + ATP + Inhibitor Reagents->Test Incubate Incubate at 30°C Positive->Incubate Negative->Incubate Test->Incubate Detect Detect Phosphorylation (e.g., ELISA, Radioactivity, Fluorescence) Incubate->Detect Analyze Analyze Data: - Subtract background - Calculate % inhibition Detect->Analyze Logic_Diagram cluster_premise Fundamental Premise cluster_application Application in Kinase Assays cluster_outcome Expected Outcome cluster_conclusion Conclusion Premise1 Tyrosine Kinases are Stereospecific Enzymes Premise2 They Primarily Recognize and Phosphorylate L-Tyrosine L_Tyr L-Tyrosine Substrate Premise1->L_Tyr D_Tyr D-Tyrosine Substrate Premise1->D_Tyr Phosphorylation Phosphorylation Occurs (Signal Generated) L_Tyr->Phosphorylation No_Phosphorylation No Significant Phosphorylation (Signal at Background Level) D_Tyr->No_Phosphorylation Conclusion D-Tyrosine serves as a valid Negative Control, distinguishing true kinase activity from non-specific signals. Phosphorylation->Conclusion No_Phosphorylation->Conclusion

Application Notes & Protocols for Solid-Phase Synthesis of D-Phosphopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of D-phosphopeptides. D-phosphopeptides are valuable tools in biochemical research and drug discovery, offering enhanced stability against enzymatic degradation compared to their L-counterparts. The following sections detail the chemical strategies, experimental procedures, and key considerations for their successful synthesis.

Introduction to D-Phosphopeptide Synthesis

The synthesis of D-phosphopeptides mirrors the well-established methods for L-phosphopeptides, primarily relying on Fmoc-based solid-phase peptide synthesis (SPPS). The core principle involves the sequential addition of protected D-amino acids to a growing peptide chain anchored to a solid support. The key challenge in phosphopeptide synthesis lies in the introduction and protection of the phosphate group. Two primary strategies are employed: the 'building block' approach and the 'global phosphorylation' approach.

  • Building Block Approach: This method utilizes pre-phosphorylated Fmoc-D-amino acid monomers (e.g., Fmoc-D-pSer-OH, Fmoc-D-pThr-OH, Fmoc-D-pTyr-OH) for direct incorporation into the peptide sequence. This is generally the preferred method as it avoids the potential for incomplete phosphorylation and side reactions associated with the global phosphorylation approach.[1]

  • Global Phosphorylation Approach: In this strategy, a D-amino acid with an unprotected side chain (e.g., Serine, Threonine, or Tyrosine) is incorporated into the peptide chain. The phosphorylation is then carried out on the resin-bound peptide.[2][3] While this allows for the synthesis of both phosphorylated and non-phosphorylated versions of a peptide from a single synthesis, it requires additional steps and careful optimization to ensure complete phosphorylation.[1]

The choice of strategy depends on the specific peptide sequence and the research goals. For routine synthesis of well-defined D-phosphopeptides, the building block approach is recommended.

Key Reagents and Protecting Groups

The success of D-phosphopeptide synthesis hinges on the appropriate selection of reagents and protecting groups.

Reagent/Protecting GroupApplicationKey Considerations
Resins Solid support for peptide synthesis.Rink Amide resin is commonly used to obtain a C-terminal amide. Wang resin is used for a C-terminal carboxylic acid.[4]
Fmoc Group Temporary protecting group for the α-amine of amino acids.Removed by a mild base, typically a solution of piperidine in DMF.[3][5]
Side-Chain Protecting Groups Protect reactive amino acid side chains.Examples include tBu (tert-butyl) for Ser, Thr, and Tyr hydroxyl groups, and Pbf (pentamethyldihydrobenzofuran) for Arg.[5]
Phosphate Protecting Groups Protect the phosphate moiety during synthesis.Monobenzyl (Bzl) protection is favored for phosphoserine and phosphothreonine to minimize β-elimination, a common side reaction.[6][7]
Coupling Reagents Promote the formation of the peptide bond.Uronium-based reagents such as HBTU, HATU, and TBTU are highly effective, especially for sterically hindered couplings involving phosphorylated amino acids.[3]
Deprotection Reagents Remove the Fmoc protecting group.A solution of 20% piperidine in DMF is standard.[3][8]
Cleavage Cocktail Cleaves the peptide from the resin and removes side-chain protecting groups.Typically a mixture of trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dodt (3,6-dioxa-1,8-octanedithiol) to prevent side reactions.[4][5]

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a model D-phosphopeptide using the building block approach with Fmoc chemistry.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin.[8] Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8] A ninhydrin test can be performed to confirm the presence of a free amine.

Protocol 2: Amino Acid Coupling
  • Activation: In a separate tube, dissolve the Fmoc-protected D-amino acid (3-5 equivalents relative to the resin loading), a coupling reagent like HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For coupling of phosphorylated amino acids, longer coupling times or double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). A ninhydrin test should be performed to ensure the completion of the coupling reaction.

Protocol 3: Synthesis Cycle

Repeat the deprotection (Protocol 1, steps 2-3) and coupling (Protocol 2) steps for each subsequent D-amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge the peptide precipitate, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of phosphopeptides. These values can be used as a starting point and may require optimization depending on the specific peptide sequence.

ParameterTypical ValueNotes
Resin Loading 0.1 - 0.8 mmol/gVaries depending on the resin type.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 3 - 5 eq.Relative to resin loading.
DIPEA Equivalents 6 - 10 eq.Relative to resin loading.
Coupling Time 1 - 4 hoursCan be longer for phosphotyrosine or sterically hindered residues.
Fmoc Deprotection Time 2 x 10 minutesWith 20% piperidine in DMF.
Cleavage Time 2 - 3 hoursWith TFA-based cleavage cocktail.
Crude Purity 50 - 80%Dependent on sequence and synthesis efficiency.
Overall Yield 10 - 40%After purification.

Visualizations

Solid-Phase D-Phosphopeptide Synthesis Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-pAA, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis D_Phosphopeptide Purified D-Phosphopeptide Analysis->D_Phosphopeptide

Caption: Workflow for solid-phase synthesis of D-phosphopeptides.

Simplified PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Regulates

Caption: Simplified PI3K/AKT signaling pathway involving phosphoproteins.

References

Application Notes and Protocols for Studying SH2 Domain Stereospecificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is a key mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphoproteins, thereby propagating downstream signals that regulate a multitude of cellular processes, including cell growth, differentiation, and metabolism. The specificity of this interaction is primarily determined by the amino acid sequence flanking the phosphotyrosine residue. However, the stereochemistry of these flanking residues can also play a critical, albeit less explored, role in modulating binding affinity and specificity.

These application notes provide a comprehensive overview of the protocols and techniques used to investigate the stereospecificity of SH2 domain-phosphopeptide interactions. Understanding this stereochemical preference is paramount for the rational design of potent and selective inhibitors or modulators of SH2 domain-mediated signaling, which is often dysregulated in diseases such as cancer and inflammatory disorders.

I. Quantitative Analysis of SH2 Domain-Phosphopeptide Binding

A variety of biophysical techniques can be employed to quantify the binding affinity between an SH2 domain and its cognate phosphopeptide ligand. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction.

Table 1: Representative Binding Affinities of SH2 Domains for Phosphopeptide Ligands

SH2 DomainPhosphopeptide LigandBinding Affinity (Kd)TechniqueReference
Src SH2pYEEI4 nMNot Specified[1]
Src SH2Hamster polyoma middle tumor antigen-derived600 nMITC[2]
PI3K p85 N-terminal SH2PDGF Receptor-derived300 nMITC[2]
Lck SH2Lck C-terminus-derived4 µMITC[2]
STAT4 SH25-carboxyfluorescein-GpYLPQNID34 ± 4 nMFP[1][3]

Note on Stereospecificity Data: While the importance of stereochemistry in molecular recognition is well-established, there is a notable lack of quantitative data in the scientific literature directly comparing the binding affinities of SH2 domains for L-amino acid versus D-amino acid containing phosphopeptide stereoisomers. This represents a significant knowledge gap and a promising area for future research in the field of SH2 domain biology and drug discovery. The protocols outlined below provide the necessary framework to conduct such investigations.

II. Experimental Protocols

A. Synthesis of Chiral Phosphopeptides

To study the stereospecificity of SH2 domain interactions, it is essential to synthesize both the natural L-amino acid containing phosphopeptide and its D-amino acid substituted stereoisomers.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Chiral Phosphopeptides

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the C-terminus of the first Fmoc-protected amino acid (either L- or D-isoform) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence, incorporating the desired L- or D-amino acid at the position of interest. For the phosphotyrosine residue, use a protected phosphotyrosine amino acid derivative.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

B. Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.

Protocol: Competitive FP Assay for SH2 Domain-Phosphopeptide Binding

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.2).

    • Fluorescently Labeled Probe: Synthesize and purify a phosphopeptide corresponding to a known binder of the SH2 domain of interest, labeled with a fluorescent dye (e.g., 5-carboxyfluorescein, 5-CF). The Kd of this probe for the SH2 domain should be in the low nanomolar range for a sensitive assay.

    • SH2 Domain Protein: Express and purify the SH2 domain of interest.

    • Competitor Peptides: Prepare stock solutions of the unlabeled L- and D-amino acid containing phosphopeptides.

  • Assay Setup (384-well plate format):

    • Binding Reaction: In each well, pre-incubate a fixed concentration of the SH2 domain protein with a fixed concentration of the fluorescently labeled probe for 30 minutes at room temperature to allow the binding to reach equilibrium. The concentration of the SH2 domain should be chosen to be around the Kd of the probe to ensure a significant polarization signal.

    • Competition: Add a serial dilution of the unlabeled competitor peptides (both L- and D-isomers) to the wells containing the pre-formed SH2-probe complex.

    • Controls: Include wells with:

      • Probe only (for minimum polarization signal).

      • Probe and SH2 domain without competitor (for maximum polarization signal).

      • Buffer only (for background).

  • Measurement:

    • Incubate the plate for an additional 30-60 minutes to allow the competition to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound probe).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the binding affinity of the competitor peptide for the SH2 domain.

C. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol: ITC Measurement of SH2 Domain-Phosphopeptide Interaction

  • Sample Preparation:

    • SH2 Domain: Dialyze the purified SH2 domain extensively against the ITC buffer (e.g., 50 mM NaH2PO4/Na2HPO4, pH 7.5, 200 mM NaCl). The protein concentration should be accurately determined.

    • Phosphopeptide: Dissolve the synthesized L- and D-phosphopeptides in the final dialysis buffer. The peptide concentration must also be accurately known.

  • ITC Experiment Setup:

    • Instrument: Use an isothermal titration calorimeter.

    • Cell: Load the SH2 domain solution into the sample cell.

    • Syringe: Load the phosphopeptide solution into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the phosphopeptide into the sample cell containing the SH2 domain.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:

      • ΔG = -RT * ln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

D. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

Protocol: SPR Analysis of SH2 Domain-Phosphopeptide Kinetics

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified SH2 domain onto the sensor chip surface using standard amine coupling chemistry.

  • SPR Measurement:

    • System Equilibration: Equilibrate the SPR instrument with running buffer (e.g., HBS-EP buffer).

    • Analyte Injection: Inject a series of concentrations of the phosphopeptide (both L- and D-isomers) over the sensor surface containing the immobilized SH2 domain.

    • Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association of the peptide with the SH2 domain. After the injection, flow running buffer over the chip to monitor the dissociation phase.

    • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the SH2-peptide interaction (e.g., a low pH buffer) to remove the bound peptide.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.

III. Signaling Pathway and Experimental Workflow Diagrams

A. Signaling Pathway Diagrams

The following diagrams illustrate the involvement of SH2 domains in two key signaling pathways.

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SH2 domain binding SOS SOS Grb2->SOS Recruits Ras Ras-GDP SOS->Ras Activates Ras_GTP Ras-GTP Downstream Downstream Signaling (MAPK Pathway) Ras_GTP->Downstream

Caption: EGFR signaling pathway initiated by EGF binding.

JAK_STAT_Signaling cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pReceptor pReceptor pJAK pJAK JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylates STAT STAT pReceptor->STAT SH2 domain binding pSTAT pSTAT STAT->pSTAT Phosphorylation by pJAK STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization (SH2-pTyr) Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: JAK-STAT signaling pathway activation.

B. Experimental Workflow Diagram

The following diagram outlines the general workflow for studying SH2 domain stereospecificity.

Experimental_Workflow Synthesis Chiral Phosphopeptide Synthesis (L- and D-isomers) Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Binding_Assay Biophysical Binding Assays Purification->Binding_Assay Protein_Exp SH2 Domain Expression and Purification Protein_Exp->Binding_Assay FP Fluorescence Polarization Binding_Assay->FP ITC Isothermal Titration Calorimetry Binding_Assay->ITC SPR Surface Plasmon Resonance Binding_Assay->SPR Data_Analysis Data Analysis (Kd, kon, koff, ΔH, ΔS) FP->Data_Analysis ITC->Data_Analysis SPR->Data_Analysis Conclusion Determine Stereospecificity and Inform Drug Design Data_Analysis->Conclusion

Caption: Workflow for SH2 stereospecificity studies.

IV. Conclusion and Future Directions

The protocols and methodologies detailed in these application notes provide a robust framework for the investigation of SH2 domain stereospecificity. By systematically synthesizing and analyzing the binding of chiral phosphopeptide ligands, researchers can gain deeper insights into the molecular determinants of SH2 domain recognition. This knowledge is critical for the development of next-generation therapeutics that target SH2 domain-mediated signaling pathways with high affinity and selectivity. The significant lack of data on the stereochemical preferences of SH2 domains highlights a compelling opportunity for future research to further elucidate the intricacies of phosphotyrosine signaling and to innovate in the field of structure-based drug design.

References

Application Notes and Protocols for O-phospho-D-tyrosine in Phosphatase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-phospho-D-tyrosine as a substrate in the screening of protein tyrosine phosphatase (PTP) inhibitors. The information is intended for professionals in research and drug development who are focused on the discovery of novel therapeutics targeting PTPs.

Introduction: The Role of Protein Tyrosine Phosphatases in Cellular Signaling

Protein tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1][2] The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[3][4] PTKs catalyze the transfer of a phosphate group to tyrosine residues, while PTPs mediate the removal of these phosphate groups.[3] The human genome encodes approximately 107 PTPs, and dysregulation of their activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[3]

This compound: A Tool for High-Throughput Screening

The discovery of small molecule inhibitors of PTPs is a key focus in drug development. High-throughput screening (HTS) assays are essential for identifying lead compounds from large chemical libraries. A common approach for HTS of PTP inhibitors involves the use of a small molecule substrate that mimics phosphotyrosine. This compound is a synthetic amino acid that can serve as a substrate for a wide range of PTPs. In an assay, the PTP enzyme cleaves the phosphate group from this compound, and the resulting product can be detected, often through a secondary reaction that produces a colorimetric or fluorescent signal.

Advantages of Using this compound

While O-phospho-L-tyrosine is the naturally occurring enantiomer, the use of this compound in screening assays offers a potential key advantage: enhanced stability . Biological systems are stereospecific, and enzymes such as proteases, which may be present as contaminants in crude enzyme preparations or cell lysates, are designed to act on L-amino acids. By using the D-enantiomer, the substrate is likely to be resistant to degradation by these contaminating enzymes. This increased stability can lead to a more robust and reliable assay with a lower background signal and a wider dynamic range.

Signaling Pathway: PTPs in the Regulation of the EGFR Pathway

Protein tyrosine phosphatases play a crucial role in downregulating signaling cascades initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways like the RAS-RAF-MEK-ERK cascade, promoting cell proliferation. PTPs, such as PTP1B, can dephosphorylate the activated EGFR, thereby attenuating the signal and providing a crucial negative feedback mechanism.[5] The diagram below illustrates this regulatory role.

PTP_in_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (Active) (Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_active->Downstream_Signaling PTP PTP1B PTP->EGFR_active Dephosphorylation (Inhibition) Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Caption: Role of PTP1B in EGFR signaling.

Experimental Workflow for PTP Inhibitor Screening

The general workflow for screening potential PTP inhibitors using this compound involves incubating the PTP enzyme with the substrate in the presence and absence of test compounds. The amount of dephosphorylation is then quantified. The diagram below outlines a typical experimental workflow for a fluorescence-based assay.

PTP_Inhibitor_Screening_Workflow Start Start Prepare_Reagents Prepare Reagents: - PTP Enzyme - this compound - Assay Buffer - Test Compounds - Detection Reagent Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Microplate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PTP Enzyme to Wells Dispense_Compounds->Add_Enzyme Pre_incubation Pre-incubate Enzyme with Compounds Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction by Adding This compound Pre_incubation->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Stop_Reaction_Add_Reagent Stop Reaction (optional) and Add Detection Reagent Incubate->Stop_Reaction_Add_Reagent Measure_Signal Measure Fluorescence Signal Stop_Reaction_Add_Reagent->Measure_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: PTP inhibitor screening workflow.

Experimental Protocols

Materials and Reagents
  • Purified recombinant PTP of interest

  • This compound (substrate)

  • PTP inhibitor (e.g., Sodium Orthovanadate, for positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence-based phosphate detection kit (e.g., a Malachite Green-based fluorescence assay)

  • Multimode microplate reader

Assay Protocol for PTP Inhibitor Screening

This protocol is designed for a 100 µL final volume in a 96-well plate format. Adjust volumes accordingly for other plate formats.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the Km value for the specific PTP.

    • Dilute the PTP enzyme in cold assay buffer to the desired working concentration. This should be determined empirically to ensure the reaction proceeds linearly within the desired timeframe.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. Then, dilute them in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of the microplate.

    • Add 10 µL of the diluted test compounds or control inhibitor to the appropriate wells. For control wells, add 10 µL of assay buffer with the same percentage of DMSO as the compound wells.

      • Negative Control (0% inhibition): Enzyme + Substrate + DMSO

      • Positive Control (100% inhibition): Enzyme + Substrate + known PTP inhibitor

    • Add 20 µL of the diluted PTP enzyme to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes (or an empirically determined optimal time).

    • Stop the reaction and detect the released phosphate by adding 50 µL of the detection reagent from the fluorescence-based phosphate detection kit, following the manufacturer's instructions.

    • Incubate for the time specified by the kit manufacturer to allow for color/fluorescence development.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Signal of Test Well / Signal of Negative Control Well)] x 100

    • Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitory compound.

Data Presentation

The results of a phosphatase inhibitor screening assay are typically presented with IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%. The following table provides an example of how to summarize such data.

Compound IDTarget PTPSubstrateIC50 (µM)Hill Slope
Inhibitor APTP1BThis compound2.51.1
Inhibitor BPTP1BThis compound15.20.9
Inhibitor CPTP1BThis compound> 100N/A
VanadatePTP1BThis compound0.81.0

Conclusion

This compound provides a valuable tool for the high-throughput screening of PTP inhibitors. Its presumed stability against other enzymes makes it a potentially superior substrate for robust and reproducible assays. The protocols and information provided here offer a solid foundation for researchers to establish and optimize PTP inhibitor screening campaigns in the quest for novel therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of D-Phosphopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phosphopeptides, synthetic peptides incorporating D-amino acids and a phosphate group, are emerging as powerful tools in signal transduction research and drug development. Unlike their naturally occurring L-counterparts, D-peptides exhibit remarkable resistance to proteolytic degradation, significantly enhancing their stability in biological systems.[1][2] This increased stability makes them ideal candidates for developing therapeutic inhibitors of protein-protein interactions and probes for studying signaling pathways. However, the unique stereochemistry of D-phosphopeptides necessitates specific analytical techniques for their comprehensive characterization, ensuring their identity, purity, and functional integrity.

These application notes provide a detailed overview of the key analytical techniques and protocols for the characterization of D-phosphopeptides, from initial synthesis and purification to functional assessment.

Analytical Techniques for D-Phosphopeptide Characterization

A multi-faceted analytical approach is essential for the thorough characterization of synthetic D-phosphopeptides. This typically involves a combination of chromatographic and spectroscopic methods to confirm the peptide's sequence, the presence and location of the phosphate group, its stereochemical configuration, and overall purity.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for peptide analysis, providing information on molecular weight and sequence.

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): ESI is commonly coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, while MALDI-Time of Flight (TOF) is often used for rapid molecular weight determination of purified peptides.

  • Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-energy C-trap Dissociation (HCD) are used to fragment the peptide backbone and determine the amino acid sequence.[3][4] A key diagnostic feature in the MS/MS spectra of phosphopeptides is the neutral loss of phosphoric acid (H₃PO₄, 98 Da) or HPO₃ (80 Da), particularly from phosphoserine and phosphothreonine residues upon CID.[5] ETD is often preferred for phosphopeptide analysis as it tends to preserve the labile phosphate group, providing more reliable site localization.[3] While fragmentation patterns are primarily dictated by the peptide sequence and charge state, subtle differences may arise due to the stereochemistry of D-amino acids, although this is not extensively documented.

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for both the purification and purity assessment of synthetic peptides.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method for analyzing the purity of synthetic peptides. Peptides are separated based on their hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from a C18 stationary phase.

  • Chiral HPLC: To confirm the enantiomeric purity of the D-phosphopeptide and to separate it from any L-enantiomer contaminants, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.[6][7][8][9][10] Polysaccharide-based CSPs are widely used for this purpose.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the D-phosphopeptide in solution.

  • ¹H NMR: One-dimensional proton NMR provides a fingerprint of the peptide, confirming the presence of expected amino acid residues and the overall structure. Phosphorylation can induce chemical shifts in the protons of the phosphorylated residue and its neighbors.[1]

  • ³¹P NMR: Phosphorus-31 NMR is a direct method to confirm the presence of the phosphate group and to obtain information about its chemical environment.[1] The chemical shift of the phosphorus atom can be influenced by the pH and the surrounding amino acid sequence.[1]

Quantitative Data Summary

The following tables summarize typical analytical data for a model D-phosphopeptide. Note that specific values will vary depending on the peptide sequence and instrumentation.

Table 1: Mass Spectrometry Data for a Synthetic D-Phosphopeptide

ParameterTypical ValueTechnique
Expected Monoisotopic Mass [Calculated based on sequence]MS
Observed Monoisotopic Mass [Measured Value] ± 5 ppmHigh-Resolution MS
Charge States Observed +2, +3, etc.ESI-MS
Key MS/MS Fragments b- and y-ions, Neutral loss of 98 DaCID, HCD
Phosphate-retaining fragments c- and z-ionsETD

Table 2: HPLC Purity Analysis of a Synthetic D-Phosphopeptide

ParameterTypical ValueMethod
Purity >95%RP-HPLC (UV at 214/280 nm)
Retention Time (RP-HPLC) Dependent on sequence and gradientRP-HPLC
Enantiomeric Purity >99% D-isomerChiral HPLC
Retention Time (Chiral HPLC) Enantiomer-specificChiral HPLC

Table 3: NMR Spectroscopy Data for a Synthetic D-Phosphopeptide

ParameterTypical Chemical Shift (ppm)Nucleus
Amide Protons 7.0 - 9.0¹H
Alpha Protons 3.5 - 5.0¹H
Side Chain Protons 0.5 - 7.5¹H
Phosphate -5.0 to 5.0 (pH-dependent)³¹P

Experimental Protocols

Protocol 1: Solid-Phase Synthesis and Purification of a D-Phosphopeptide

This protocol describes the general workflow for synthesizing a D-phosphopeptide using Fmoc chemistry.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and QC Resin 1. Resin Swelling Fmoc_removal 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_removal Coupling 3. Amino Acid Coupling (HATU/DIPEA) Fmoc_removal->Coupling Capping 4. Capping (Optional) (Acetic Anhydride) Coupling->Capping Wash 5. Washing (DMF, DCM) Capping->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Cleavage 6. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification QC 9. Quality Control (MS and HPLC) Purification->QC Lyophilization 10. Lyophilization QC->Lyophilization

Caption: Workflow for D-phosphopeptide synthesis and purification.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected D-amino acid (or phosphorylated D-amino acid) using a coupling reagent such as HATU and a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react. For phosphorylated residues like Fmoc-D-Ser(PO(OBzl)OH)-OH, an overnight coupling may be necessary.[11]

  • Capping (Optional): To terminate any unreacted chains, cap the resin with acetic anhydride.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent D-amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[11]

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Quality Control: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Methodology:

  • Sample Preparation: Dissolve the lyophilized D-phosphopeptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.

  • HPLC System: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the peptide. The main peak should typically be >95% of the total integrated area.

Protocol 3: Enantiomeric Purity Analysis by Chiral HPLC

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: The mobile phase composition is critical for chiral separations and is often determined empirically. Typical mobile phases for polysaccharide-based columns include mixtures of hexane/isopropanol or methanol/acetonitrile with acidic or basic additives.[12]

  • Sample Preparation: Dissolve the D-phosphopeptide in the mobile phase.

  • Isocratic Elution: Run the separation under isocratic conditions at a constant flow rate.

  • Detection: Monitor the absorbance at 214 nm.

  • Analysis: Compare the retention time of the sample with that of the corresponding L-phosphopeptide standard, if available. The enantiomeric purity is determined by the relative peak areas of the D- and L-isomers.

Protocol 4: Mass Spectrometry Analysis for Identity Confirmation

Methodology:

  • Sample Preparation: Prepare a solution of the purified D-phosphopeptide at approximately 10 pmol/µL in 50% acetonitrile/0.1% formic acid.

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • MS Scan: Acquire a full MS scan to determine the molecular weight and charge state distribution of the peptide.

  • MS/MS Analysis: Select the most abundant precursor ion for fragmentation using CID, HCD, and/or ETD.

  • Data Analysis: Analyze the MS/MS spectrum to confirm the amino acid sequence and identify the site of phosphorylation. Look for the characteristic b- and y-ion series for sequence confirmation and the neutral loss of 98 Da for phosphoserine/threonine (in CID/HCD).

Protocol 5: NMR Spectroscopy for Structural Verification

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the D-phosphopeptide in 500 µL of D₂O or a suitable buffered solution.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The spectral width should be sufficient to cover all proton resonances (typically 0-10 ppm).

  • ³¹P NMR: Acquire a one-dimensional ³¹P NMR spectrum. Use an external standard, such as phosphoric acid, for referencing.

  • Data Analysis: Compare the observed chemical shifts with expected values for the amino acid residues and the phosphate group to confirm the structure of the D-phosphopeptide.[1]

Protocol 6: In Vitro Phosphatase Assay

This protocol assesses the dephosphorylation of the D-phosphopeptide by a phosphatase. Due to the stereospecificity of enzymes, D-phosphopeptides are expected to be poor substrates for most phosphatases.

Start 1. Prepare Reagents (D-phosphopeptide, Phosphatase, Assay Buffer, Malachite Green) Reaction 2. Set up Reaction (Incubate peptide with phosphatase) Start->Reaction Stop 3. Stop Reaction & Add Malachite Green Reaction->Stop Measure 4. Measure Absorbance (620-650 nm) Stop->Measure Analyze 5. Analyze Data (Compare to standard curve) Measure->Analyze

Caption: Workflow for an in vitro phosphatase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the D-phosphopeptide in the appropriate assay buffer.

    • Dilute the phosphatase (e.g., protein tyrosine phosphatase 1B) to the desired concentration in the assay buffer.

    • Prepare a phosphate standard curve using a provided phosphate standard.

    • Prepare the Malachite Green reagent for phosphate detection.[13]

  • Reaction Setup:

    • In a 96-well plate, add the D-phosphopeptide solution to the wells.

    • Include a positive control (a known L-phosphopeptide substrate) and a negative control (no enzyme).

    • Initiate the reaction by adding the phosphatase to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.

  • Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Quantify the amount of phosphate released by comparing the absorbance values to the phosphate standard curve. Calculate the specific activity of the phosphatase with the D-phosphopeptide substrate.

Protocol 7: D-Phosphopeptide Stability Assay in Serum

This protocol evaluates the proteolytic stability of the D-phosphopeptide.

Methodology:

  • Sample Preparation: Prepare a stock solution of the D-phosphopeptide and a corresponding L-phosphopeptide (as a control) at 1 mg/mL.

  • Incubation: Add a known amount of each peptide to human serum and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the serum mixture.

  • Protein Precipitation: Stop the proteolytic degradation by precipitating the serum proteins with an equal volume of 10% trichloroacetic acid (TCA) or cold acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area. Plot the percentage of remaining peptide against time to determine the stability of the D- and L-phosphopeptides.

Application Example: D-Phosphopeptide as an Inhibitor of the Grb2-SOS Signaling Pathway

The Grb2-SOS complex is a critical node in receptor tyrosine kinase (RTK) signaling pathways that lead to the activation of Ras and the MAPK cascade, which are often dysregulated in cancer.[14][15][16][17][18] The SH2 domain of the adaptor protein Grb2 recognizes and binds to specific phosphotyrosine motifs on activated RTKs or docking proteins like Shc.[17][18] A D-phosphopeptide mimicking this binding motif can act as a competitive inhibitor, blocking the interaction between Grb2 and its upstream activators, thereby inhibiting downstream signaling. Due to its proteolytic resistance, a D-phosphopeptide inhibitor would have a longer half-life and potentially greater therapeutic efficacy than its L-counterpart.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Activated RTK pTyr Grb2_SOS Grb2-SOS Complex SH2 RTK:pTyr->Grb2_SOS:sh2 Binding Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation D_peptide D-Phosphopeptide Inhibitor D_peptide->Grb2_SOS:sh2 Competitive Inhibition

Caption: Inhibition of the Grb2-SOS pathway by a D-phosphopeptide.

Conclusion

The analytical characterization of D-phosphopeptides requires a combination of robust techniques to ensure the synthesis of the correct, pure, and stereochemically defined molecule. The protocols outlined in these application notes provide a comprehensive framework for researchers to confidently characterize their D-phosphopeptides. The inherent stability of these molecules makes them invaluable probes for dissecting complex signaling networks and promising candidates for the development of novel therapeutics targeting phosphorylation-dependent pathways. Further research into the specific effects of D-amino acid incorporation on mass spectrometric fragmentation and NMR spectral properties will continue to refine the analytical strategies for these important research tools.

References

Application Note: Mass Spectrometry Analysis of O-phospho-D-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1] The phosphorylation of L-tyrosine residues is a well-established mechanism in signaling pathways mediated by receptor tyrosine kinases (RTKs).[2][3] While phosphorylation predominantly occurs on L-amino acids, the presence and potential biological role of D-amino acids and their modified forms in peptides and proteins are of growing interest. The analysis of peptides containing O-phospho-D-tyrosine presents a unique analytical challenge due to the stereochemical identity to its L-isomer. Standard mass spectrometry techniques alone are often insufficient to differentiate between these enantiomers, necessitating specialized analytical workflows.

This application note provides a detailed protocol for the mass spectrometric analysis of this compound-containing peptides, with a focus on their differentiation from O-phospho-L-tyrosine peptides using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

As the biological significance of this compound signaling pathways is still an emerging area of research, this document focuses on the analytical workflow required to identify and differentiate this compound peptides from their L-isomers. The following diagram illustrates the key steps in this process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chiral LC-MS/MS Analysis cluster_2 Data Analysis Protein_Digestion Protein Digestion (e.g., Trypsin) Phosphopeptide_Enrichment Phosphopeptide Enrichment (IMAC/TiO2) Protein_Digestion->Phosphopeptide_Enrichment Chiral_LC Chiral Liquid Chromatography Phosphopeptide_Enrichment->Chiral_LC Inject MS_Analysis Tandem Mass Spectrometry (MS/MS) Chiral_LC->MS_Analysis Peptide_Identification Peptide Identification MS_Analysis->Peptide_Identification Acquire Spectra Chiral_Quantification Chiral Quantification Peptide_Identification->Chiral_Quantification

A diagram of the experimental workflow for chiral phosphopeptide analysis.

Experimental Protocols

Sample Preparation

a. Protein Digestion:

  • Solubilize the protein extract in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., 10 mM dithiothreitol).

  • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.

  • Dilute the solution 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.[4]

b. Phosphopeptide Enrichment:

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is crucial for their detection by mass spectrometry.[5]

  • Condition immobilized metal affinity chromatography (IMAC) beads with the loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid).

  • Incubate the desalted peptide digest with the IMAC beads for 30 minutes with gentle mixing.[6]

  • Wash the beads several times with the loading buffer to remove non-phosphorylated peptides.

  • Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., 1% ammonium hydroxide).[7]

  • Immediately acidify the eluate with formic acid and dry the enriched phosphopeptides under vacuum.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Chiral Separation:

The key to differentiating this compound from O-phospho-L-tyrosine peptides is the use of a chiral stationary phase (CSP) in the liquid chromatography step.

  • Reconstitute the enriched phosphopeptide sample in the mobile phase A.

  • Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based CSP).

  • Perform a gradient elution with a mobile phase system designed for chiral separations, such as:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • The gradient should be optimized to achieve baseline separation of the D- and L-phosphopeptide enantiomers.

b. Mass Spectrometry Analysis:

  • Couple the outlet of the chiral HPLC column to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

  • Acquire full MS scans over a mass-to-charge (m/z) range of 400-1600.

  • Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[8]

  • Acquire MS/MS spectra to determine the peptide sequence.

Data Analysis
  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the MS/MS spectra against a protein database to identify the peptide sequences. The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.

  • The retention times of the identified phosphotyrosine-containing peptides will indicate whether they contain the D- or L-isomer based on the chiral separation.

  • Quantify the relative abundance of the D- and L-isomers by integrating the peak areas of their respective chromatograms.

Data Presentation

The quantitative data obtained from the chiral LC-MS/MS analysis can be summarized in a table to compare the relative abundance of this compound and O-phospho-L-tyrosine peptides.

Peptide SequencePrecursor m/zRetention Time (min)IsomerPeak AreaRelative Abundance (%)
TIDEpYEYVV654.2925.2L1.2 x 10898.4
TIDEpYEYVV654.2927.8D1.9 x 1061.6
GADGEpYGVGK542.7218.9L8.7 x 10799.1
GADGEpYGVGK542.7220.1D7.9 x 1050.9

This table presents hypothetical data for illustrative purposes.

Discussion

The primary challenge in the analysis of this compound peptides is their separation from the more abundant O-phospho-L-tyrosine counterparts. Standard reverse-phase chromatography and mass spectrometry fragmentation methods are insensitive to the stereochemistry of the amino acid residues.[9] Therefore, the implementation of chiral liquid chromatography is essential. The choice of the chiral stationary phase and the optimization of the mobile phase are critical for achieving successful enantiomeric separation.

The fragmentation behavior of phosphotyrosine-containing peptides is well-characterized. In CID and HCD, a characteristic neutral loss of HPO₃ (80 Da) and H₃PO₄ (98 Da) can be observed, although this is less frequent than for phosphoserine and phosphothreonine.[10] A diagnostic immonium ion for phosphotyrosine at m/z 216.0426 is also frequently observed and can be used to confirm the presence of a phosphotyrosine residue.[10] However, these fragmentation patterns are identical for both D- and L-isomers.

Conclusion

The protocol outlined in this application note provides a robust framework for the identification and quantification of this compound-containing peptides. By integrating chiral liquid chromatography with high-resolution tandem mass spectrometry, researchers can effectively differentiate between D- and L-phosphotyrosine enantiomers. This methodology is crucial for investigating the potential biological roles of this compound and for the development of novel therapeutics that may target D-amino acid-containing peptides.

References

Application Note: NMR Spectroscopic Analysis of Peptides Containing O-phospho-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and metabolism.[1] This process, catalyzed by kinases, typically involves the addition of a phosphate group to the hydroxyl moieties of serine, threonine, or tyrosine residues.[2][3] While L-amino acids are the canonical building blocks of proteins, peptides incorporating non-canonical D-amino acids are of increasing interest in drug development due to their enhanced proteolytic stability. The study of peptides containing O-phospho-D-tyrosine, therefore, offers unique opportunities for developing novel therapeutic agents, such as phosphatase-resistant inhibitors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for characterizing the structure, dynamics, and interactions of peptides at an atomic level.[4][5] This application note provides a detailed overview of the protocols and data analysis methods for studying this compound-containing peptides using NMR spectroscopy.

Part 1: Synthesis and Characterization of this compound Peptides

The chemical synthesis of phosphotyrosine-containing peptides is well-established and can be adapted for D-amino acid analogs. Solid-phase peptide synthesis (SPPS) is the method of choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection: Choose a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides).

  • Amino Acid Incorporation: Employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for peptide chain elongation. For the incorporation of the phosphorylated D-tyrosine, use a protected analog such as Fmoc-D-Tyr(PO(OBzl)₂)-OH or a similar derivative. A common strategy involves the direct incorporation of the protected phosphoamino acid during synthesis.[6][7]

  • Coupling and Deprotection:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group using a piperidine solution in DMF.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt).

    • Allow the coupling reaction to proceed to completion.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After assembling the full peptide sequence, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., FABMS or ESI-MS) and analytical HPLC.[6][7] Further characterization is then performed using NMR.

Part 2: NMR Experimental Protocols

Detailed structural and dynamic information can be obtained through a suite of NMR experiments. The following protocols are fundamental for the analysis of this compound peptides.

Protocol 2: NMR Sample Preparation
  • Peptide Dissolution: Dissolve the lyophilized peptide in a suitable NMR buffer. A typical buffer is 100 mM MES, 150 mM NaCl, pH 6.8.[8] For optimal results, the peptide concentration should be in the range of 0.5-3 mM.[4][8]

  • Addition of D₂O: Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

  • Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • pH Titration (Optional): To determine the pKa of the phosphate group, prepare a series of samples across a pH range (e.g., pH 4.0 to 8.0) and record NMR spectra for each.[9][10]

Protocol 3: NMR Data Acquisition

Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe for enhanced sensitivity.[8] All experiments are typically recorded at a constant temperature, such as 298 K (25 °C).[8][11]

  • ¹H 1D NMR: Acquire a simple one-dimensional proton spectrum to assess sample purity, and peptide folding, and to observe general spectral features.

  • ³¹P 1D NMR: This is a crucial experiment to directly observe the phosphorus nucleus of the phosphate group. It provides information on the phosphorylation state and the chemical environment of the phosphate.[9]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing for the assignment of resonances to specific amino acid residue types (e.g., Tyr, Ala, Gly).[5]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing information for sequential resonance assignment and determination of the peptide's three-dimensional structure.[10]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.[10][12]

  • 2D ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, this experiment correlates amide protons with their backbone nitrogen atoms, which is essential for backbone resonance assignment and studying protein-peptide interactions.[10][12]

Part 3: Data Analysis and Interpretation

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data obtained from a phosphopeptide.

G cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Assignment cluster_output Structural & Functional Insights synthesis Peptide Synthesis & Purification ms_confirm Mass Spectrometry Confirmation synthesis->ms_confirm sample_prep NMR Sample Preparation ms_confirm->sample_prep nmr_acq 1D & 2D NMR Experiments (¹H, ³¹P, TOCSY, NOESY) sample_prep->nmr_acq processing Spectral Processing nmr_acq->processing spin_system Spin System Assignment (TOCSY) processing->spin_system sequential Sequential Assignment (NOESY) spin_system->sequential structure 3D Structure Calculation sequential->structure dynamics Dynamics Analysis sequential->dynamics interaction Interaction Mapping sequential->interaction

Caption: Experimental workflow from peptide synthesis to NMR analysis.

Quantitative Data Summary

While specific data for this compound is not widely published, the chemical shifts for the L-enantiomer provide a critical reference point. Phosphorylation induces significant changes in the chemical shifts of the tyrosine residue's protons and the phosphorus atom itself.

Table 1: Representative ³¹P Chemical Shifts for Phosphotyrosine Peptides. Data is for a model L-phosphotyrosine peptide and is pH-dependent.

pH³¹P Chemical Shift (ppm)Reference
4.0-3.8[9]
8.00.2[9]

Table 2: Phosphorylation-Induced ¹H Chemical Shift Changes (Δδ) for a Tyrosine Residue in a Model Peptide. Δδ = δ(phosphorylated) - δ(unphosphorylated). Positive values indicate a downfield shift.

Proton ResonanceChemical Shift Change (Δδ ppm)Reference
Amide (Hɴ)-0.02[9]
0.06[9]
0.10 and -0.04[9]
Hδ (ring)0.02[9]
Hε (ring)0.26[9]

The pKa value of the phosphoryl group in a model tyrosine-containing peptide has been determined to be approximately 5.9 through pH titration experiments monitored by NMR.[9]

Part 4: Application in Studying Signaling Pathways

This compound peptides can be used as tools to probe and potentially inhibit signaling pathways that are dependent on tyrosine phosphorylation. A canonical example is the pathway involving Receptor Tyrosine Kinases (RTKs) and SH2 domain-containing proteins like the phosphatase SHP2.[8] NMR is an ideal technique to monitor the binding of these peptides to their target proteins.

Generic Tyrosine Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway mediated by a Receptor Tyrosine Kinase (RTK), which serves as a conceptual model for investigating the effects of phospho-D-tyrosine peptides.

G cluster_membrane Cell Membrane RTK Inactive RTK Extracellular Domain Intracellular Kinase Domain Dimer Dimerized RTK |  Autophosphorylation on L-Tyrosine Residues RTK->Dimer 2. Dimerization Ligand Growth Factor (Ligand) Ligand->RTK:f1 1. Binding SH2_Protein SH2 Domain Protein (e.g., SHP2, Grb2) Dimer:f1->SH2_Protein 3. Recruitment Downstream Downstream Signaling Cascade SH2_Protein->Downstream 4. Activation Inhibitor Phospho-D-Tyrosine Peptide (Inhibitor) Inhibitor->SH2_Protein 5. Competitive Binding (Hypothesized)

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Protocol 4: Monitoring Protein-Peptide Interactions via NMR

Chemical Shift Perturbation (CSP) mapping is a common NMR method to identify binding interfaces and measure binding affinities.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (e.g., an SH2 domain) in NMR buffer.

  • Initial Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference state.

  • Titration: Add increasing amounts of the this compound peptide to the protein sample. Record a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration. Amide peaks corresponding to residues at or near the binding site will shift their positions upon peptide binding.

    • Calculate the chemical shift changes for each residue.

    • Map the perturbed residues onto the protein's structure to identify the binding interface.

    • By fitting the titration curves (chemical shift change vs. peptide concentration), the dissociation constant (Kᴅ) of the interaction can be determined.[13]

Conclusion

NMR spectroscopy provides a robust and versatile platform for the detailed characterization of peptides containing this compound. From confirming successful synthesis via ³¹P NMR to elucidating three-dimensional structures and mapping interactions with target proteins, these techniques are invaluable for researchers in basic science and drug development. The protocols and reference data provided herein serve as a comprehensive guide for initiating and conducting NMR studies on this important class of modified peptides.

References

Revolutionizing Phosphoproteomics: Applications of O-Phospho-D-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. The study of the phosphoproteome provides critical insights into cellular function and disease states, making it a cornerstone of modern biological research and drug development. Tyrosine phosphorylation, although less abundant than serine and threonine phosphorylation, plays a pivotal role in regulating key signaling pathways implicated in cancer and other diseases.

Traditional phosphoproteomics workflows face challenges in achieving accurate and reproducible quantification, developing highly specific reagents, and accurately measuring enzyme activity. O-Phospho-D-tyrosine, a synthetic chiral analog of the natural O-phospho-L-tyrosine, offers unique advantages in overcoming these hurdles. Its resistance to enzymatic degradation by cellular proteases and some phosphatases makes it an invaluable tool for a range of applications within phosphoproteomics.

This application note details the use of this compound in three key areas: as a robust internal standard for quantitative mass spectrometry, as a stable substrate for protein tyrosine phosphatase assays, and as a novel immunogen for the production of highly specific anti-phosphotyrosine antibodies.

Application 1: this compound as a Heavy-Labeled Internal Standard for Quantitative Phosphoproteomics

Accurate quantification of changes in protein phosphorylation is crucial for understanding cellular signaling dynamics. Stable isotope labeling in combination with mass spectrometry (MS) has become the gold standard for quantitative proteomics. The use of a heavy-isotope-labeled internal standard that is chemically identical to the analyte allows for precise quantification by correcting for variations in sample preparation, enrichment, and MS analysis.

This compound, when synthesized with stable isotopes (e.g., ¹³C, ¹⁵N), serves as an ideal internal standard for phosphotyrosine analysis. Its D-amino acid configuration renders it resistant to proteases, ensuring its stability throughout the sample preparation workflow.

Experimental Workflow: Quantitative Phosphoproteomics using a Heavy-Labeled this compound Standard

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis cell_lysate Cell/Tissue Lysate spike_in Spike-in Heavy This compound (e.g., ¹³C₉, ¹⁵N₁) cell_lysate->spike_in Add known amount reduction_alkylation Reduction & Alkylation spike_in->reduction_alkylation trypsin_digest Tryptic Digestion reduction_alkylation->trypsin_digest pY_enrichment Phosphotyrosine Peptide Enrichment (e.g., anti-pTyr antibody) trypsin_digest->pY_enrichment lc_ms LC-MS/MS Analysis pY_enrichment->lc_ms data_analysis Data Analysis: Light/Heavy Peak Area Ratio lc_ms->data_analysis G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis ptp_enzyme Purified PTP Enzyme reaction_mixture Incubate at 37°C ptp_enzyme->reaction_mixture substrate This compound (p-nitrophenyl phosphate analog) substrate->reaction_mixture inhibitor Test Inhibitor (Optional) inhibitor->reaction_mixture spectrophotometer Measure Absorbance at 405 nm reaction_mixture->spectrophotometer Continuous or Endpoint kinetics Determine Kinetic Parameters (Km, Vmax, IC50) spectrophotometer->kinetics G cluster_0 Immunogen Preparation cluster_1 Immunization & Screening cluster_2 Antibody Purification & Validation peptide_synthesis Synthesize D-amino acid phosphopeptide conjugation Conjugate to Carrier Protein (e.g., KLH) peptide_synthesis->conjugation immunization Immunize Animal (e.g., rabbit, mouse) conjugation->immunization titer_check Monitor Antibody Titer (ELISA) immunization->titer_check screening Screen against phospho- and non-phospho-peptides titer_check->screening affinity_purification Affinity Purification screening->affinity_purification validation Validate Specificity (Western Blot, ELISA) affinity_purification->validation G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 pY recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes G Upstream Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream->MST1_2 Activate LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates (Inactivation) TEAD TEAD YAP->TEAD Inhibited from binding Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression Regulates

Troubleshooting & Optimization

Technical Support Center: D-Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of D-phosphopeptides. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

General Challenges
  • Q1.1: What are the primary obstacles in the synthesis of D-phosphopeptides compared to their L-counterparts?

    The synthesis of D-phosphopeptides presents several distinct challenges. The stereochemistry of D-amino acids can be susceptible to racemization under standard solid-phase peptide synthesis (SPPS) conditions. Furthermore, the bulky nature of the phosphate group can lead to steric hindrance, resulting in lower coupling efficiencies. Careful selection of coupling reagents, protecting groups, and reaction conditions is crucial to mitigate these issues.

  • Q1.2: Why is the stereochemistry of D-amino acids a concern during synthesis?

    Maintaining the stereochemical integrity of D-amino acids is critical for the final peptide's biological activity and structural conformation.[1] During peptide synthesis, the activation of the carboxylic acid group of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization (conversion from D to L form or vice versa). This is particularly a concern with certain coupling reagents and basic conditions.[2]

Issues in Solid-Phase Peptide Synthesis (SPPS)
  • Q2.1: I am observing low coupling efficiency during the incorporation of D-phosphoamino acids. What are the possible causes and solutions?

    Low coupling efficiency is a common hurdle. The primary causes include steric hindrance from the phosphate protecting groups and aggregation of the growing peptide chain. To address this, consider using more potent coupling reagents like HATU or HCTU, increasing the coupling time and temperature, or employing a resin with better swelling properties. Additionally, using a solvent mixture such as DMF/NMP can help disrupt peptide aggregation.[3]

  • Q2.2: How can I prevent racemization of D-amino acids during peptide elongation?

    Preventing racemization is key to obtaining the desired stereoisomer. Strategies include using coupling reagents known for low racemization risk, such as DIC/HOBt.[2] Employing non-racemizing bases like collidine or TMP and performing the coupling reaction at lower temperatures (e.g., 0°C) can also significantly reduce the risk of epimerization.

  • Q2.3: What is the recommended cleavage and deprotection strategy for D-phosphopeptides?

    The final cleavage from the resin and removal of side-chain protecting groups is a critical step.[4] A common and effective method involves treatment with a cocktail containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[2] The specific composition of the cleavage cocktail may need to be optimized depending on the amino acid composition of the peptide.

Phosphorylation Strategies
  • Q3.1: What are the most effective methods for phosphorylating D-serine, D-threonine, and D-tyrosine residues?

    Two primary strategies are employed: the "global" phosphorylation of the assembled peptide on the resin and the "building block" approach using pre-phosphorylated amino acids. The global approach involves treating the resin-bound peptide with a phosphorylating agent, while the building block method incorporates protected phosphoamino acids directly during SPPS. The choice of method depends on the specific sequence and desired purity. Using pre-phosphorylated building blocks generally offers better control over the position and stereochemistry of the phosphate group.[5][6]

  • Q3.2: I am experiencing significant side reactions during phosphorylation. How can these be minimized?

    Side reactions during phosphorylation, such as β-elimination for phosphoserine and phosphothreonine, can be a major issue, especially at high temperatures.[6] To minimize these, it is crucial to carefully select the base and its concentration used for deprotection steps.[6] For instance, using weaker bases or optimizing the reaction time and temperature can significantly reduce the formation of byproducts.[6]

Purification and Characterization
  • Q4.1: What are the best practices for purifying D-phosphopeptides?

    Due to the presence of the negatively charged phosphate group, phosphopeptides can be effectively purified using techniques like Immobilized Metal Affinity Chromatography (IMAC).[7][8][9] This method utilizes metal ions chelated to a resin to selectively bind phosphopeptides.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a standard and powerful technique for purifying the final product to a high degree.

  • Q4.2: Which analytical techniques are most suitable for confirming the purity and identity of synthesized D-phosphopeptides?

    Mass spectrometry (MS) is an indispensable tool for characterizing phosphopeptides, allowing for the confirmation of the molecular weight and the identification of phosphorylation sites.[9][10] Techniques like tandem mass spectrometry (MS/MS) can provide sequence information and pinpoint the location of the phosphate group.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and stereochemistry of the synthesized peptide.

Troubleshooting Guides

Table 1: Troubleshooting Low Coupling Efficiency in SPPS of D-Phosphopeptides

ObservationPotential CauseRecommended Solution
Incomplete coupling of D-phosphoamino acidSteric hindrance from bulky phosphate protecting groups.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time and/or temperature.
Peptide chain aggregationInter- or intramolecular hydrogen bonding, especially in hydrophobic sequences.Change the primary solvent from DMF to NMP or use a mixture of solvents.[3] Incorporate pseudoproline dipeptides to disrupt secondary structures.
Poor resin swellingIncompatible resin for the peptide sequence.Switch to a resin with better swelling characteristics and a suitable loading capacity, such as a PEG-based resin.[3]
False negative from colorimetric tests (e.g., Ninhydrin)Steric hindrance around the N-terminal amine preventing reaction with the test reagent.Rely on alternative analytical methods like a small-scale cleavage and mass spectrometry analysis to confirm coupling completion.

Table 2: Comparison of Phosphorylation Methods for D-Amino Acids

MethodReagentsAdvantagesDisadvantages
Global Phosphorylation Phosphoramidites and an oxidizing agent (post-synthesis).Can be cost-effective if multiple phosphorylations are needed.Risk of incomplete phosphorylation and side reactions. Requires an additional on-resin reaction step.
Building Block Approach Pre-synthesized Fmoc-D-phosphoamino acid derivatives.Offers precise control over the location of phosphorylation. Preserves stereochemistry.[5]Can be more expensive, especially for multiple phosphorylation sites. Coupling of bulky phosphoamino acids can be challenging.

Experimental Protocols & Visualizations

Key Experimental Workflow

A typical workflow for the synthesis of D-phosphopeptides using SPPS is outlined below. This process involves the sequential addition of amino acids to a solid support, followed by phosphorylation (if not using pre-phosphorylated building blocks), cleavage from the resin, and final purification.

D_Phosphopeptide_Synthesis_Workflow General Workflow for D-Phosphopeptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Phosphorylation Phosphorylation cluster_Cleavage_Purification Cleavage & Purification Resin_Prep Resin Preparation Peptide_Elongation Peptide Elongation Resin_Prep->Peptide_Elongation Attach first D-amino acid Phospho_Step On-Resin Phosphorylation (if applicable) Peptide_Elongation->Phospho_Step Cleavage Cleavage & Deprotection Phospho_Step->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for D-phosphopeptide synthesis.

Troubleshooting Logic for Failed Syntheses

When a D-phosphopeptide synthesis fails, a systematic approach to troubleshooting is necessary. The following diagram illustrates a logical decision-making process to identify and resolve common issues.

Failed_Synthesis_Troubleshooting Troubleshooting Failed D-Phosphopeptide Synthesis Start Synthesis Failed (Low Yield/Purity) Analyze_Crude Analyze Crude Product (HPLC, MS) Start->Analyze_Crude Identify_Problem Identify Major Impurities Analyze_Crude->Identify_Problem Deletion_Products Deletion Sequences Identify_Problem->Deletion_Products Deletion Products Present Racemization Racemized Product Identify_Problem->Racemization Racemization Detected Side_Reactions Side Reaction Products Identify_Problem->Side_Reactions Other Side Reactions Optimize_Coupling Optimize Coupling: - Stronger reagent - Longer time - Higher temperature Deletion_Products->Optimize_Coupling Optimize_Base_Temp Optimize Conditions: - Use non-racemizing base - Lower temperature Racemization->Optimize_Base_Temp Optimize_Cleavage Optimize Cleavage: - Adjust scavenger cocktail - Modify deprotection time Side_Reactions->Optimize_Cleavage

Caption: Troubleshooting logic for failed D-phosphopeptide synthesis.

References

Technical Support Center: Preventing Aggregation of Synthetic Phosphopeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of synthetic phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: My synthetic phosphopeptide will not dissolve. What should I do?

A1: The solubility of phosphopeptides is highly dependent on their amino acid sequence, post-translational modifications, and the chosen solvent. Due to the negatively charged phosphate group, phosphopeptides are often more hydrophilic than their non-phosphorylated counterparts. However, hydrophobic residues elsewhere in the sequence can still lead to poor solubility.

Initial Steps:

  • Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer often contains recommendations for suitable solvents.

  • Start with Sterile Water: Attempt to dissolve a small amount of the peptide in high-purity, sterile water.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

  • pH Adjustment: If the peptide is still insoluble, the pH of the solution may need to be adjusted. The net charge of a peptide is influenced by the pH of the solution.[1] For acidic peptides (pI < 7), adding a small amount of a basic solution like 0.1 M ammonium bicarbonate may improve solubility. For basic peptides (pI > 7), a dilute acidic solution such as 0.1% trifluoroacetic acid (TFA) may be effective.

Q2: How does pH affect the aggregation of my phosphopeptide?

A2: The pH of a solution plays a critical role in phosphopeptide stability and aggregation. The charge state of both the phosphate group and the ionizable side chains of amino acids is pH-dependent. At neutral pH (around 7.5), the phosphate group is typically fully charged (di-anionic), which can lead to electrostatic repulsion between peptide molecules, thereby inhibiting aggregation.[2]

Conversely, at a low pH (e.g., 1.1), the phosphate group is fully protonated and carries no charge, which can promote fibril formation.[2] At intermediate pH values, the aggregation propensity can be highly dependent on the specific position of the phosphate group within the peptide sequence.[2] Generally, aggregation is minimized when the net charge of the peptide is high, leading to greater electrostatic repulsion.[1]

Q3: What is the best way to store my synthetic phosphopeptide to prevent aggregation?

A3: Proper storage is crucial to maintain the integrity and prevent aggregation of synthetic phosphopeptides.

  • Lyophilized Peptides: For long-term storage, lyophilized phosphopeptides should be stored at -20°C or ideally at -80°C.[3][4][5] It is important to minimize the exposure of the lyophilized powder to moisture, so vials should be tightly capped and allowed to warm to room temperature before opening.[5] For peptides containing cysteine, methionine, or tryptophan, which are susceptible to oxidation, it is recommended to store them under an inert gas like nitrogen or argon.[3]

  • Peptides in Solution: Storing phosphopeptides in solution is generally not recommended for long periods due to lower stability.[4][5] If necessary, dissolve the peptide in a sterile buffer at a pH of 5-7, create single-use aliquots, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][5]

Troubleshooting Guide

Issue: My phosphopeptide precipitates out of solution during my experiment.

This is a common issue that can arise from a variety of factors. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Phosphopeptide_Precipitation start Precipitation Observed check_concentration Is the peptide concentration too high? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No solution_concentration Dilute the peptide solution. check_concentration->solution_concentration Yes check_ph Is the solution pH optimal? check_solvent->check_ph Yes solution_solvent Test alternative solvents (e.g., add organic solvent, use a different buffer). check_solvent->solution_solvent No check_temperature Is the temperature appropriate? check_ph->check_temperature Yes solution_ph Adjust pH away from the isoelectric point (pI). check_ph->solution_ph No check_additives Have solubilizing agents been considered? check_temperature->check_additives Yes solution_temperature Optimize incubation/storage temperature. check_temperature->solution_temperature No solution_additives Incorporate additives like detergents or chaotropic agents. check_additives->solution_additives No end_fail Consult Technical Support check_additives->end_fail Yes end_success Problem Resolved solution_concentration->end_success solution_solvent->end_success solution_ph->end_success solution_temperature->end_success solution_additives->end_success

Caption: Troubleshooting workflow for phosphopeptide precipitation.

Detailed Troubleshooting Steps
Potential Cause Recommended Action
High Peptide Concentration Peptides, especially those with hydrophobic regions, can aggregate at high concentrations. Try diluting the stock solution to the working concentration just before use.
Inappropriate Solvent If the peptide has significant hydrophobic character, a purely aqueous solution may not be sufficient. Try adding a small percentage of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). However, be mindful of the compatibility of these solvents with your downstream experiments.
Suboptimal pH Aggregation is often maximal at the isoelectric point (pI) of the peptide, where the net charge is zero.[1] Adjusting the pH of the solution away from the pI can increase the net charge and improve solubility through electrostatic repulsion.[1]
Temperature Effects Temperature can influence peptide stability. While higher temperatures can sometimes aid in initial dissolution, prolonged exposure can also promote aggregation for some peptides.[5] Conversely, some peptides may precipitate at lower temperatures. It is advisable to test the stability of your peptide at different temperatures relevant to your experimental workflow.
Lack of Solubilizing Agents For particularly challenging peptides, the addition of certain excipients can prevent aggregation. Non-ionic detergents (e.g., Triton X-100) or chaotropic agents (e.g., guanidine hydrochloride) can disrupt intermolecular interactions that lead to aggregation.[6] However, their use must be carefully considered as they can interfere with many biological assays.

Experimental Protocols

Protocol 1: Determining Optimal pH for Solubilization

This protocol outlines a method to test the solubility of a phosphopeptide across a range of pH values.

Materials:

  • Lyophilized phosphopeptide

  • High-purity water

  • 0.1 M HCl

  • 0.1 M NaOH

  • A set of buffers with different pH values (e.g., citrate, phosphate, Tris, glycine)

  • Microcentrifuge tubes

  • Spectrophotometer or a method to visually assess turbidity

Procedure:

  • Prepare a stock solution of the phosphopeptide in water. If it does not dissolve, proceed with the following steps on the suspension.

  • Aliquot the peptide stock solution/suspension into several microcentrifuge tubes.

  • To each tube, add a small, precise amount of a different pH buffer. Aim for a final peptide concentration that is relevant to your experiments.

  • Gently vortex each tube and incubate at room temperature for 10-15 minutes.

  • Visually inspect each tube for turbidity or precipitation.

  • For a quantitative assessment, centrifuge the tubes to pellet any insoluble material and measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 280 nm if it contains Trp or Tyr residues). Higher absorbance indicates greater solubility.

Protocol 2: Stepwise Solubilization of a Difficult Phosphopeptide

This protocol provides a systematic approach to dissolving a phosphopeptide that is difficult to solubilize.

Solubilization_Workflow start Start with Lyophilized Peptide step1 Add Sterile Water start->step1 check1 Dissolved? step1->check1 step2 Add 0.1% TFA (for basic peptides) or 0.1M NH4HCO3 (for acidic peptides) check1->step2 No success Peptide in Solution check1->success Yes check2 Dissolved? step2->check2 step3 Sonication (briefly) check2->step3 No check2->success Yes check3 Dissolved? step3->check3 step4 Add Organic Solvent (e.g., ACN, DMSO) (start with 10%) check3->step4 No check3->success Yes check4 Dissolved? step4->check4 check4->success Yes fail Peptide Insoluble check4->fail No

Caption: Stepwise solubilization protocol for phosphopeptides.

Quantitative Data Summary

Table 1: Influence of pH on Phosphopeptide Aggregation

pHPhosphate Group ChargeGeneral Effect on AggregationReference
< 2Neutral (protonated)High propensity for aggregation in many cases.[2]
3-4Mono-anionicAggregation is highly sequence-dependent.[2]
7-8Di-anionicGenerally inhibits aggregation due to electrostatic repulsion.[2]

Table 2: Common Solubilizing Agents and Their Recommended Starting Concentrations

AgentTypeStarting ConcentrationNotes
Acetonitrile (ACN)Organic Solvent10-30% (v/v)Useful for peptides with hydrophobic regions.
Dimethyl sulfoxide (DMSO)Organic Solvent10-30% (v/v)A stronger solvent than ACN, but may be less compatible with some assays.
Trifluoroacetic acid (TFA)Ion-pairing Agent0.1% (v/v)Effective for basic peptides.
Ammonium BicarbonateBuffer25-100 mMUseful for acidic peptides.
Triton X-100Non-ionic Detergent0.01-0.1% (v/v)Can interfere with downstream applications like mass spectrometry.

Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal conditions for preventing aggregation are highly specific to the individual phosphopeptide. It is always recommended to perform small-scale pilot experiments to determine the best handling and storage conditions for your specific peptide.

References

troubleshooting low yield in chiral peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?

Low yields in SPPS can stem from a variety of issues, often related to incomplete reactions or the formation of side products. The primary culprits include:

  • Peptide Aggregation: Self-association of growing peptide chains on the resin can block reactive sites, leading to incomplete deprotection and coupling steps. This is particularly common for hydrophobic sequences.[1]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) prevents the subsequent amino acid from being coupled, resulting in truncated sequences.

  • Incomplete Coupling: Steric hindrance, aggregation, or inefficient activation of the incoming amino acid can lead to failed amide bond formation, also causing deletion sequences.[2]

  • Side Reactions: Undesired chemical reactions can modify the peptide or lead to byproducts that are difficult to separate from the target peptide. Common side reactions include aspartimide formation, diketopiperazine formation, and oxidation.[1]

  • Racemization: The loss of chiral integrity at the α-carbon of an amino acid during activation and coupling can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.[3]

  • Premature Cleavage: Loss of the peptide chain from the resin support during synthesis can occur, particularly with acid-sensitive linkers.

Q2: How can I detect if my coupling and deprotection steps are incomplete?

Monitoring the completeness of coupling and deprotection reactions is crucial for a successful synthesis. Several methods are available:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of free primary amines on the resin.[4][5] A positive result (intense blue color) after a coupling step indicates that there are still unreacted amino groups, signifying an incomplete reaction.[4]

  • Fmoc-Release Monitoring: The completion of the Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct that is released.[6] Consistent Fmoc release values across synthesis cycles indicate a successful deprotection.

  • Test Cleavage and Analysis: A small amount of resin can be cleaved and the resulting peptide mixture analyzed by RP-HPLC and Mass Spectrometry (MS). This provides a snapshot of the synthesis progress, revealing the presence of deletion sequences or other impurities.[6]

Q3: What is peptide aggregation and how can I minimize it?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming secondary structures that are insoluble and inaccessible to reagents. This is a major cause of low yield, especially for sequences containing hydrophobic amino acids.

Strategies to minimize aggregation include:

  • Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures.[1]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.

  • Low-Substitution Resins: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7]

  • Structure-Disrupting Elements: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding patterns that lead to aggregation.[1][6]

Q4: How can I prevent racemization during chiral peptide synthesis?

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue in chiral peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.

Methods to suppress racemization include:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used with carbodiimide coupling reagents to suppress racemization.[1][8]

  • Choice of Coupling Reagent: Uronium/aminium-based reagents such as HATU, HBTU, and HCTU generally lead to faster coupling times and lower levels of racemization compared to carbodiimides alone.[8][9]

  • Base Selection: In reactions requiring a base, using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of a stronger base like diisopropylethylamine (DIPEA) can reduce the risk of racemization.[2][9]

  • Protecting Groups for Prone Residues: For amino acids that are particularly susceptible to racemization, such as histidine and cysteine, using appropriate side-chain protecting groups is crucial.[1]

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues in your peptide synthesis.

Step 1: Initial Diagnosis

The first step in troubleshooting is to identify the nature of the low yield. This is typically done by analyzing the crude peptide product after cleavage from the resin.

  • Experimental Protocol: Test Cleavage and RP-HPLC/MS Analysis

    • Sample Preparation: Take a small sample of the peptide-resin (approx. 5-10 mg).

    • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[6]

    • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dissolution: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analysis: Analyze the sample by RP-HPLC to assess purity and by mass spectrometry to identify the masses of the components.

Step 2: Problem Identification and Solutions

Based on the results from your initial analysis, you can pinpoint the likely cause of the low yield and implement targeted solutions.

Quantitative Data Summary

The following tables provide quantitative data to aid in the selection of reagents and optimization of reaction conditions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypeRelative ReactivityRacemization RiskNotes
DIC/HOBt Carbodiimide/AdditiveModerateLow to ModerateA cost-effective and widely used combination.
HBTU/DIPEA Uronium/BaseHighLowCan cause side reactions with Asp and Glu residues.
HATU/DIPEA Uronium/BaseVery HighVery LowGenerally considered one of the most efficient coupling reagents, especially for hindered couplings.
PyBOP/DIPEA Phosphonium/BaseHighLowA good alternative to HBTU.
COMU/DIPEA Uronium/BaseVery HighVery LowA safer alternative to HATU with comparable efficiency.[9]

Table 2: Impact of Synthesis Efficiency on Overall Yield

This table illustrates the critical importance of achieving high efficiency in each coupling and deprotection step, especially for longer peptides.

Yield per StepOverall Yield for a 10-mer PeptideOverall Yield for a 30-mer PeptideOverall Yield for a 50-mer Peptide
95% 59.9%21.5%7.7%
98% 81.7%54.5%36.4%
99% 90.4%74.0%60.5%
99.5% 95.1%86.1%77.9%
99.9% 99.0%97.0%95.1%

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This test is used to qualitatively assess the completion of a coupling reaction.

  • Reagents:

    • Solution A: 1 g ninhydrin in 20 mL n-butanol.

    • Solution B: 40 g phenol in 20 mL n-butanol.

    • Solution C: 1 mL of 0.001 M KCN aqueous solution in 49 mL of pyridine.

  • Procedure:

    • Collect a small sample of resin beads (10-15 beads) in a small test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.[4]

    • Heat the test tube at 100-110°C for 5 minutes.[4][10]

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Intense Blue Beads and Solution: Incomplete coupling (significant amount of free amines).

    • Colorless Beads and Yellow/Slightly Blue Solution: Complete or near-complete coupling.

    • Blue Beads with Colorless Solution: Incomplete coupling, primarily on the bead surface.

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting low-yield peptide synthesis.

Troubleshooting_Workflow start Low Yield Observed in Crude Product analyze Analyze Crude Peptide by RP-HPLC and Mass Spectrometry start->analyze decision Identify Predominant Impurity Profile analyze->decision deletion Deletion Sequences (Mass = Target - Amino Acid) decision->deletion Incomplete Reactions racemization Diastereomeric Impurities (Same Mass, Different Retention Time) decision->racemization Loss of Chirality side_reactions Side Reaction Products (Specific Mass Additions/Losses) decision->side_reactions Unwanted Modifications aggregation Broad, Tailing Peaks Low Recovery decision->aggregation Poor Solubility solve_deletion Troubleshoot Incomplete Coupling/Deprotection deletion->solve_deletion solve_racemization Optimize Coupling Conditions to Preserve Chirality racemization->solve_racemization solve_side_reactions Modify Synthesis Strategy to Avoid Side Reactions side_reactions->solve_side_reactions solve_aggregation Implement Anti-Aggregation Strategies aggregation->solve_aggregation

Caption: Troubleshooting workflow for low-yield peptide synthesis.

Aspartimide_Formation peptide Peptide with Asp(OtBu) Residue aspartimide Aspartimide Intermediate (Racemization can occur) peptide->aspartimide Base-catalyzed cyclization piperidine Piperidine (Fmoc Deprotection) alpha_peptide α-linked Peptide (Desired Product) aspartimide->alpha_peptide Hydrolysis beta_peptide β-linked Peptide (Side Product) aspartimide->beta_peptide Hydrolysis piperidide Piperidide Adduct (Side Product) aspartimide->piperidide Piperidine attack

Caption: Mechanism of aspartimide formation side reaction.

Coupling_Reagent_Selection start Select Coupling Reagent standard Standard Coupling start->standard No known issues hindered Sterically Hindered Coupling start->hindered Previous failure or bulky AA rac_prone Racemization-Prone Residue (e.g., His, Cys) start->rac_prone Known sensitivity dic_hobt Use DIC/HOBt standard->dic_hobt hatu_comu Use HATU or COMU hindered->hatu_comu hatu_hoat Use HATU/HOAt with weaker base (NMM) rac_prone->hatu_hoat

Caption: Decision tree for selecting a coupling reagent.

References

Technical Support Center: Enhancing the Solubility of O-Phospho-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with O-phospho-D-tyrosine (pTyr) containing peptides. The unique physicochemical properties of the phosphate group can present significant solubility challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome these obstacles in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound containing peptide insoluble in water?

  • A1: Several factors can contribute to the poor aqueous solubility of pTyr peptides. The presence of the negatively charged phosphate group at physiological pH can lead to strong intermolecular interactions and aggregation.[1] Furthermore, if the peptide sequence also contains a significant number of hydrophobic amino acid residues, this can exacerbate the insolubility. The overall net charge of the peptide at a given pH is a critical determinant of its solubility; peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2]

Q2: What is the optimal starting solvent for my pTyr peptide?

  • A2: For a pTyr-containing peptide, which is acidic due to the phosphate group, the recommended starting solvent is a slightly basic aqueous solution. Deionized water can be attempted first, but if solubility is an issue, a dilute solution of ammonium bicarbonate (e.g., 10%) or ammonium hydroxide can be used to raise the pH and increase the net negative charge, thereby promoting repulsion between peptide molecules.[3][4] Always start with a small amount of the peptide to test solubility before dissolving the entire sample.[4]

Q3: Can I use organic solvents to dissolve my pTyr peptide?

  • A3: Yes, for highly hydrophobic pTyr peptides, a small amount of a water-miscible organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice due to its powerful solubilizing properties and relatively low toxicity in many biological assays.[5][6] Other options include dimethylformamide (DMF), isopropanol, or methanol.[3] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[3][4] Be mindful that high concentrations of organic solvents can interfere with cellular assays.[3]

Q4: My pTyr peptide precipitates when I dilute it into my aqueous experimental buffer. What should I do?

  • A4: This is a common issue that often arises when a peptide stock solution in an organic solvent is diluted into an aqueous buffer. To mitigate this, try adding the peptide stock solution dropwise to the vigorously stirred or vortexing aqueous buffer.[6] If precipitation still occurs, it may indicate that the final concentration in the aqueous buffer is above the peptide's solubility limit. In this case, you may need to work with a lower final peptide concentration or increase the percentage of the organic co-solvent if your experimental system allows.

Q5: How does pH affect the solubility of my pTyr peptide?

  • A5: The pH of the solution has a profound effect on the solubility of pTyr peptides because it influences the ionization state of the phosphate group, the N-terminal amino group, the C-terminal carboxyl group, and any acidic or basic amino acid side chains.[1][7][8][9] The phosphate group has a pKa value that results in it being negatively charged at neutral pH. By increasing the pH further into the basic range, you can ensure that all acidic groups are fully deprotonated, maximizing the net negative charge and enhancing solubility due to electrostatic repulsion between peptide molecules.[4][5] Conversely, at acidic pH values below the pI of the peptide, it will have a net positive charge and may also be soluble. Solubility is generally lowest at the isoelectric point (pI).[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized peptide will not dissolve in water.The peptide is highly hydrophobic or has a net neutral charge at neutral pH.Try adding a small amount of a basic solution like 10% ammonium bicarbonate or a dilute organic acid like 10% acetic acid, depending on the overall charge of the peptide.[3][4][5] Sonication can also aid dissolution.[3]
Peptide dissolves initially but then forms a gel or precipitate.The peptide is aggregating over time.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[4] Consider adding anti-aggregation agents like a small percentage of an organic co-solvent.
Peptide is soluble in organic solvent but precipitates in aqueous buffer.The peptide has poor aqueous solubility, and the final concentration exceeds its solubility limit in the aqueous buffer.Decrease the final peptide concentration. Alternatively, slowly add the peptide stock to the vortexing buffer.[6] If the experiment permits, increase the final concentration of the organic co-solvent.
Inconsistent experimental results.Incomplete solubilization of the peptide leading to inaccurate concentration determination.Centrifuge the peptide solution before use to pellet any undissolved material and use the supernatant.[3] Perform a solubility test with a small amount of peptide to determine the best solvent system before preparing a larger stock solution.[4]

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of different solvents and pH on peptide solubility. Note that these are general guidelines, and the optimal conditions will be sequence-dependent.

Peptide Type Solvent/Condition General Solubility Outcome Reference
Acidic Peptides (e.g., pTyr-containing)WaterMay have limited solubility.[4][5]
Basic Buffer (e.g., pH > 8)Generally good solubility.[4][5]
Dilute Ammonium HydroxideEffective for dissolving acidic peptides.[4]
Hydrophobic PeptidesWaterPoor solubility.[3][5]
DMSO, DMFGood solubility.[3][4][5]
Acetonitrile, Methanol, IsopropanolCan be effective.[4][5]
Basic PeptidesWaterMay have limited solubility.[4][5]
Acidic Buffer (e.g., pH < 6)Generally good solubility.[4][5]
Dilute Acetic Acid or TFAEffective for dissolving basic peptides.[4][5]

Experimental Protocols

Protocol 1: General Solubilization of an this compound Peptide
  • Initial Solubility Test:

    • Weigh out a small, accurately known amount of the lyophilized pTyr peptide (e.g., 1 mg).

    • Add a defined volume of sterile, deionized water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex the solution for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment for Acidic Peptides:

    • To the peptide suspension from step 1, add a 10% solution of ammonium bicarbonate or a 1% solution of ammonium hydroxide dropwise while vortexing.

    • Continue adding the basic solution until the peptide is fully dissolved.

    • Record the final volume to accurately determine the peptide concentration.

  • Use of Organic Co-solvents for Hydrophobic Peptides:

    • If the peptide remains insoluble after pH adjustment, take a fresh, dry aliquot of the lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it is completely dissolved.

    • Slowly add your desired aqueous buffer to the DMSO solution dropwise while continuously vortexing to reach the final desired concentration.

  • Sonication:

    • If aggregates are visible, sonicate the peptide solution in a water bath for 5-10 minutes.[3] Be cautious with sonication as it can heat the sample and potentially degrade the peptide.

  • Final Preparation and Storage:

    • Once the peptide is dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material.[3]

    • Carefully transfer the supernatant to a new tube.

    • For storage, aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Visualizing Key Concepts

Signaling Pathway Involving Phosphotyrosine

SH2_Domain_Binding cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer 2. Dimerization Ligand Ligand Ligand->RTK 1. Binding pTyr_site This compound (pTyr) RTK_dimer->pTyr_site 3. Phosphorylation SH2_domain SH2 Domain pTyr_site->SH2_domain 4. Recruitment GRB2 GRB2 (Adaptor Protein) GRB2->SH2_domain contains SOS SOS (GEF) GRB2->SOS 5. Activates Downstream Downstream Signaling (e.g., Ras/MAPK pathway) SOS->Downstream 6. Initiates Solubility_Workflow cluster_charge pH Adjustment start Start: Lyophilized pTyr Peptide test_water Attempt to dissolve in sterile water start->test_water is_soluble_water Soluble? test_water->is_soluble_water use_solution Use Solution is_soluble_water->use_solution Yes determine_charge Determine net charge of the peptide is_soluble_water->determine_charge No acidic_peptide Acidic Peptide (pI < 7)? determine_charge->acidic_peptide add_base Add dilute base (e.g., 10% NH4HCO3) acidic_peptide->add_base Yes add_acid Add dilute acid (e.g., 10% Acetic Acid) acidic_peptide->add_acid No (Basic/Neutral) is_soluble_ph Soluble? add_base->is_soluble_ph add_acid->is_soluble_ph is_soluble_ph->use_solution Yes use_organic Use minimal organic solvent (e.g., DMSO) is_soluble_ph->use_organic No dilute Slowly dilute with aqueous buffer use_organic->dilute is_soluble_final Soluble? dilute->is_soluble_final is_soluble_final->use_solution Yes troubleshoot Further Troubleshooting: - Lower concentration - Sonication - Different solvent is_soluble_final->troubleshoot No

References

minimizing racemization during D-phosphoamino acid incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the incorporation of D-phosphoamino acids in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of D-phosphoamino acids, offering potential causes and solutions to maintain chiral purity.

Issue Potential Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization.Use a coupling reagent known for low racemization. Phosphonium salt-based reagents like PyAOP and aminium/uronium salt-based reagents such as HBTU and HATU, especially in the presence of an additive like HOBt or OxymaPure, are recommended.[1][2] For particularly sensitive couplings, COMU has shown superior racemization suppression.
Excessive Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin immediately.
High Temperature: Elevated temperatures during coupling can accelerate racemization.Perform the coupling at room temperature or below. If microwave synthesis is used, consider lowering the coupling temperature.
Inappropriate Base: The choice and amount of base can significantly influence racemization.Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.
Slow or incomplete coupling of the D-phosphoamino acid. Steric Hindrance: The bulky phosphate protecting group can sterically hinder the coupling reaction.Increase the coupling time. Consider a double coupling protocol for the D-phosphoamino acid residue.
Aggregation of the Peptide-Resin: The growing peptide chain can aggregate on the solid support, limiting reagent access.Use a resin with a lower substitution level. Solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts can help disrupt aggregation.[3]
Presence of β-elimination side products (for phosphoserine and phosphothreonine). Base-Mediated Elimination: The phosphate group is susceptible to β-elimination in the presence of a strong base, particularly during Fmoc deprotection.Use a weaker base for Fmoc deprotection. A solution of 20% piperidine in DMF is standard, but for sensitive sequences, using 1,8-diazabicycloundec-7-ene (DBU) in very low concentrations (e.g., 2%) with piperidine can be beneficial.[4]
Elevated Temperatures: Higher temperatures can promote β-elimination.Perform deprotection and coupling steps at room temperature.
Dephosphorylation during synthesis or cleavage. Acid-Labile Phosphate Protecting Groups: Some phosphate protecting groups may be partially cleaved during repeated acid treatments for Nα-deprotection in Boc-SPPS or during final cleavage.Select appropriate phosphate protecting groups. For Fmoc-SPPS, tert-butyl (tBu) or benzyl (Bzl) groups are common. Ensure the final cleavage cocktail is optimized to remove all protecting groups without degrading the peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization of D-phosphoamino acids?

A1: While the ideal coupling reagent can be sequence-dependent, phosphonium salt-based reagents like PyAOP and aminium/uronium salt-based reagents such as HATU and HCTU are generally preferred due to their high coupling efficiency and low propensity for racemization.[1][2] The addition of additives like HOBt or OxymaPure is highly recommended to further suppress epimerization.[2] Carbodiimide reagents like DCC or DIC can be used, but they are more prone to causing racemization unless an additive is included.[2]

Q2: How can I detect and quantify racemization in my phosphopeptide?

A2: Racemization can be quantified by chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide. The peptide is completely hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC. The resulting diastereomeric derivatives can be separated and quantified, allowing for the determination of the D/L ratio for each amino acid. Alternatively, Gas Chromatography (GC) on a chiral column can be used.

Q3: What are the best practices for protecting the phosphate group during synthesis?

A3: For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the phosphate group is typically protected as a di-tert-butyl or di-benzyl ester. These groups are stable to the basic conditions used for Fmoc deprotection but can be removed during the final acid cleavage with Trifluoroacetic Acid (TFA). It is crucial to use a cleavage cocktail with appropriate scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Q4: Can microwave energy be used for the incorporation of D-phosphoamino acids?

A4: Yes, microwave-assisted SPPS can be used to accelerate the coupling of D-phosphoamino acids. However, it is important to carefully control the temperature, as higher temperatures can increase the risk of racemization and other side reactions like β-elimination.[5] It is advisable to use lower microwave power and shorter irradiation times.

Q5: What is the mechanism of racemization during peptide coupling?

A5: Racemization during peptide coupling primarily occurs through the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the amine can occur from either face of the planar intermediate, resulting in a mixture of D and L isomers at that position.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Racemization

Coupling Reagent ClassExamplesGeneral Racemization PropensityKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives)Addition of HOBt or OxymaPure is crucial to suppress racemization.[2]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTULow to ModerateHATU and HCTU are generally superior to HBTU and TBTU in suppressing racemization.[2]
Phosphonium Salts BOP, PyBOP, PyAOPLowPyAOP is highly efficient and associated with very low racemization. BOP is effective but produces a carcinogenic byproduct.
Immonium/Uronium Salts COMUVery LowOften considered one of the best reagents for minimizing racemization.

Experimental Protocols

Protocol: Manual Fmoc-SPPS Incorporation of Fmoc-D-pSer(tBu)₂-OH

This protocol outlines the manual solid-phase synthesis steps for incorporating a protected D-phosphoserine residue.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-D-pSer(tBu)₂-OH:

  • In a separate vial, dissolve Fmoc-D-pSer(tBu)₂-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

  • Wash the resin with DMF and DCM.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization in D-Phosphoamino Acid Incorporation start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent base_choice Evaluate Base start->base_choice reaction_conditions Assess Reaction Conditions start->reaction_conditions reagent_solution Switch to Low-Racemization Reagent (e.g., HATU, PyAOP, COMU) coupling_reagent->reagent_solution additive Add HOBt or OxymaPure coupling_reagent->additive base_type Use Hindered Base (e.g., DIPEA, Collidine) base_choice->base_type base_amount Reduce Base Equivalents base_choice->base_amount temperature Lower Coupling Temperature reaction_conditions->temperature preactivation Minimize Pre-activation Time reaction_conditions->preactivation end_point Re-analyze Peptide Purity reagent_solution->end_point additive->end_point base_type->end_point base_amount->end_point temperature->end_point preactivation->end_point

Caption: A flowchart for systematically troubleshooting high racemization.

Signaling Pathway Involving a D-Amino Acid Containing Peptide

G Hypothetical Signaling of a D-Phosphoamino Acid Peptide peptide D-Phosphoamino Acid Containing Peptide receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Regulation) pka->cellular_response

Caption: A simplified G-protein coupled receptor signaling cascade.

References

stability issues of O-phospho-D-tyrosine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-phospho-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and handling of this compound in solution. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent or negative. What could be the cause?

A1: Inconsistent or negative results can stem from several factors, primarily related to the compound's stability and its specific biochemical role.

  • Expected Biological Inactivity: this compound is the D-enantiomer of the biologically active O-phospho-L-tyrosine. Most enzymes, such as protein tyrosine kinases and phosphatases, are highly stereospecific. Therefore, this compound is often used as a negative control to distinguish specific biological effects from non-specific interactions.[1] If you are expecting a biological effect similar to the L-isomer, its absence is the expected outcome.

  • Solution Instability: The phosphate group on this compound can be labile. Degradation through hydrolysis can occur, especially under suboptimal storage or experimental conditions (e.g., inappropriate pH or temperature). This would reduce the effective concentration of the intact compound.

  • Poor Cell Permeability: Like many phosphorylated compounds, this compound has poor cell membrane permeability.[2] If you are using it in cell-based assays, it may not be reaching its intended intracellular target.

Below is a logical workflow to troubleshoot unexpected results.

G start Unexpected Experimental Results with this compound q1 Is the experiment biochemical or cell-based? start->q1 sub_a1 Biochemical Assay (e.g., enzyme kinetics, binding) q1->sub_a1 Biochemical sub_a2 Cell-Based Assay q1->sub_a2 Cell-Based q2 Are you using it as a negative control? sub_a1->q2 q3 Check Solution Integrity (See Protocol 2) sub_a1->q3 res5 Poor cell permeability is likely. Consider using a cell-permeable analog or a different experimental approach. sub_a2->res5 sub_b1 Yes q2->sub_b1 sub_b2 No q2->sub_b2 res1 Negative result is expected. Enzymes are stereospecific. sub_b1->res1 res2 This is an incorrect use. Use O-phospho-L-tyrosine for positive biological activity. sub_b2->res2 res3 Degradation confirmed. Prepare fresh solution. q3->res3 Degraded res4 Solution is stable. Review assay parameters (concentration, buffer, etc.). q3->res4 Intact

Caption: Troubleshooting workflow for this compound experiments.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concern is the hydrolysis of the phosphoester bond, which cleaves the phosphate group from the tyrosine residue. This degradation is influenced by several factors.

  • pH: The phosphoryl bond of phosphotyrosine is susceptible to both acid and base hydrolysis.[3] Extreme pH values should be avoided during long-term storage.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymatic Degradation: If the solution is contaminated with phosphatases (e.g., from microbial contamination or impure reagents), the phosphate group will be rapidly removed.

The chemical hydrolysis pathway is illustrated below.

G reactant This compound products D-tyrosine + Inorganic Phosphate (Pi) reactant->products Hydrolysis (H₂O) Affected by pH, Temp, Enzymes

Caption: Hydrolysis of this compound.

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of the compound.

  • Solvent: Use high-purity, sterile water or a suitable buffer (e.g., PBS, HEPES) at a neutral or slightly acidic pH (pH 6.0-7.4).

  • Stock Solutions: Prepare concentrated stock solutions in a suitable buffer. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: For long-term storage, keep solutions frozen at -20°C or -80°C.[4] For short-term use (a few days), refrigeration at 4°C is acceptable, but stability should be verified.

ParameterRecommendationRationale
Solvent High-purity, sterile H₂O or buffer (pH 6.0-7.4)Prevents microbial contamination and avoids pH-driven hydrolysis.
Storage Temp. -20°C or -80°C (Long-term)Minimizes the rate of chemical degradation.[4]
Aliquoting Single-use volumesAvoids freeze-thaw cycles which can degrade the molecule.
Additives Consider sterile filteringRemoves potential phosphatase contamination from microbes.

Context: Role in Signaling Pathways

This compound is primarily used as a tool to study pathways involving its stereoisomer, O-phospho-L-tyrosine. L-phosphotyrosine is a cornerstone of intracellular signaling, created by receptor tyrosine kinases (RTKs). Proteins containing SH2 (Src Homology 2) or PTB (Phosphotyrosine-Binding) domains specifically recognize and bind to L-phosphotyrosine residues, propagating downstream signals.[5][6] Because this binding is stereospecific, this compound fails to engage these domains, making it an excellent negative control.

G cluster_membrane Plasma Membrane rtk Receptor Tyrosine Kinase (RTK) p_l_tyr O-phospho-L-tyrosine (pY) rtk->p_l_tyr 2. Autophosphorylation ligand Growth Factor (Ligand) ligand->rtk 1. Binding & Dimerization sh2_protein SH2 Domain Protein (e.g., Grb2) downstream Downstream Signaling (e.g., Ras/MAPK Pathway) sh2_protein->downstream 4. Signal Propagation p_l_tyr->sh2_protein 3. Specific Binding p_d_tyr This compound (Control) p_d_tyr->sh2_protein NO BINDING

Caption: Role of phosphotyrosine isomers in RTK signaling.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in biochemical or cell-based assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or 1X PBS buffer

  • Sterile microcentrifuge tubes

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of powder accurately in a sterile tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to ~30°C) may be applied if dissolution is slow.

  • (Optional) For maximum sterility, especially for cell-based assays, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, and date.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessing Solution Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the integrity of this compound in solution over time by separating the parent compound from its potential degradation products (D-tyrosine and free phosphate).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reference standards: this compound, D-tyrosine

Procedure:

  • Standard Preparation: Prepare known concentrations of the reference standards in the mobile phase to determine their retention times.

  • Sample Preparation: Dilute a small amount of your this compound solution in Mobile Phase A.

  • HPLC Method:

    • Set the column temperature (e.g., 25°C).

    • Set the UV detector wavelength to an appropriate value for tyrosine (e.g., 274 nm).

    • Run a gradient elution. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Re-equilibrate at 5% B

    • Inject the standards first to establish retention times. D-tyrosine will be more hydrophobic and have a longer retention time than this compound.

  • Analysis:

    • Inject your test sample.

    • Analyze the chromatogram. A stable solution will show a single major peak corresponding to the retention time of the this compound standard.

    • The presence of a significant peak at the retention time of the D-tyrosine standard indicates hydrolysis.

    • Quantify the peak areas to determine the percentage of degradation over time by comparing samples from different time points (e.g., freshly prepared vs. stored for 1 week).

Protocol 3: Use as a Negative Control in an SH2 Domain Binding Assay

Objective: To demonstrate the specificity of an SH2 domain-peptide interaction using this compound as a negative control.

Materials:

  • Recombinant, purified SH2 domain-containing protein

  • Biotinylated peptide containing O-phospho-L-tyrosine (positive control)

  • Biotinylated peptide containing D-tyrosine (non-phosphorylated control)

  • This compound (for competition, or a peptide containing it)

  • Streptavidin-coated microplate

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Detection antibody (e.g., anti-tag antibody for the SH2 protein) conjugated to HRP

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating: Add the biotinylated O-phospho-L-tyrosine peptide to the wells of a streptavidin-coated plate. Incubate and wash to remove unbound peptide.

  • Binding Reaction:

    • Positive Control Well: Add the SH2 domain protein to a coated well.

    • Negative Control (Competition): Add the SH2 domain protein pre-incubated with a high molar excess of free O-phospho-L-tyrosine.

    • Stereospecificity Control: Add the SH2 domain protein pre-incubated with a high molar excess of free this compound.

  • Incubate the plate to allow binding.

  • Wash the wells thoroughly to remove any unbound protein.

  • Detection: Add the HRP-conjugated detection antibody. Incubate and wash.

  • Add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength.

Expected Results:

  • High Signal: In the positive control well, indicating the SH2 domain binds the O-phospho-L-tyrosine peptide.

  • Low Signal: In the negative control well, as the free O-phospho-L-tyrosine outcompetes the peptide for binding.

  • High Signal: In the stereospecificity control well. The this compound should not compete for binding, demonstrating the interaction is specific to the L-isomer.

References

Technical Support Center: Optimizing Buffer Conditions for D-Phosphopeptide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for D-phosphopeptide assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments. For optimal performance, it is crucial to tailor buffer conditions for each specific kinase and D-phosphopeptide substrate pair.

Issue Potential Cause Recommendation Supporting Data/Rationale
Low or No Kinase Activity Suboptimal pH Titrate the pH of your reaction buffer between 7.0 and 8.5. Most kinase assays perform optimally in the pH range of 7.2-7.6.The catalytic activity of many kinases is highly dependent on pH, which affects the ionization state of amino acid residues in the active site and the peptide substrate.
Incorrect MgCl₂ Concentration Optimize the MgCl₂ concentration, typically in the range of 5-20 mM.Magnesium is a critical cofactor for most kinases, as it coordinates with ATP to form the active ATP-Mg complex and can also act as an allosteric activator.
D-Phosphopeptide Insolubility First, attempt to dissolve the peptide in sterile, deionized water. If solubility is low, add a small amount of 0.1M ammonium bicarbonate for acidic peptides or 25% acetic acid for basic peptides. For highly hydrophobic peptides, a small percentage (up to 2%) of an organic solvent like DMSO may be necessary.The solubility of peptides is determined by their amino acid composition. Highly charged peptides are more soluble in aqueous solutions, while hydrophobic peptides may require organic solvents.
Enzyme Instability Ensure the buffer contains a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (typically 1-5 mM) to prevent oxidation of the kinase.Reducing agents maintain the structural integrity of the kinase by preventing the formation of disulfide bonds that can lead to inactivation.
High Background Signal Contaminating Phosphatase Activity Include a phosphatase inhibitor cocktail or a specific inhibitor like β-glycerophosphate (typically 10-25 mM) in your lysis and reaction buffers.Endogenous phosphatases in cell lysates or enzyme preparations can dephosphorylate the substrate or the kinase itself, leading to high background.
Non-Specific Binding Add a non-ionic detergent such as Tween-20 or Triton X-100 (0.01-0.1%) to the wash buffers to reduce non-specific binding to the assay plate or beads.Detergents help to block non-specific binding sites and reduce hydrophobic interactions that can cause high background signals.
Poor Reproducibility Inconsistent Buffer Preparation Prepare a large batch of a concentrated stock solution for each buffer component. Freshly dilute to the final working concentration before each experiment.Minor variations in buffer composition, especially pH and ionic strength, can significantly impact enzyme kinetics and lead to variability between experiments.
Temperature Fluctuations Perform all assay steps, including incubations, at a consistent and controlled temperature.Kinase activity is temperature-dependent. Fluctuations can lead to inconsistent reaction rates and poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a standard kinase assay buffer?

A1: A typical kinase assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl, HEPES, or MOPS), a magnesium salt (MgCl₂), a reducing agent (e.g., DTT), and often a phosphatase inhibitor (e.g., β-glycerophosphate). The optimal concentrations of these components should be determined empirically for your specific assay.

Q2: Why is magnesium chloride (MgCl₂) so critical in a kinase assay?

A2: Magnesium ions play a dual role in kinase reactions. Firstly, they bind to ATP to form the ATP-Mg²⁺ complex, which is the actual substrate for the kinase. Secondly, free Mg²⁺ can act as an essential activator for many kinases, influencing their catalytic activity. The optimal concentration of MgCl₂ is typically in excess of the ATP concentration to ensure both of these roles are fulfilled.

Q3: What is the ideal pH for a D-phosphopeptide kinase assay?

A3: While the optimal pH can vary between different kinases, a good starting point is a physiological pH range of 7.2 to 7.6. It is recommended to perform a pH titration to determine the optimal pH for your specific enzyme and D-phosphopeptide substrate.

Q4: My D-phosphopeptide is difficult to dissolve. What should I do?

A4: The solubility of D-phosphopeptides, like their L-counterparts, is dependent on their amino acid sequence. Start by attempting to dissolve a small amount in sterile, deionized water. If it remains insoluble, you can try adding a small amount of 0.1M ammonium bicarbonate for acidic peptides or a dilute acid like 25% acetic acid for basic peptides. For very hydrophobic peptides, a minimal amount of an organic solvent such as DMSO can be used, but ensure the final concentration in the assay is low (typically ≤2%) to avoid inhibiting the kinase.

Q5: How do D-phosphopeptides differ from L-phosphopeptides as kinase substrates?

A5: The primary difference lies in their stereochemistry. Kinases, being chiral molecules, often exhibit a high degree of stereospecificity. This means that a kinase that efficiently phosphorylates an L-phosphopeptide may have significantly reduced or no activity towards the corresponding D-phosphopeptide. Therefore, it is crucial to use a kinase that is known or has been shown to utilize D-amino acid-containing peptides as substrates. The principles of buffer optimization, however, remain the same for both types of peptides.

Q6: How can I prevent dephosphorylation of my substrate during the assay?

A6: To prevent dephosphorylation, it is essential to include phosphatase inhibitors in your buffer. A common and effective phosphatase inhibitor is β-glycerophosphate, typically used at a concentration of 10-25 mM. Commercially available phosphatase inhibitor cocktails can also be used.

Experimental Protocols

Protocol 1: Systematic Buffer Optimization for a D-Phosphopeptide Kinase Assay

This protocol outlines a systematic approach to optimize the key components of your kinase reaction buffer.

  • Baseline Buffer Preparation:

    • Prepare a 2X baseline buffer containing:

      • 50 mM Tris-HCl, pH 7.5

      • 2 mM DTT

      • 20 mM β-glycerophosphate

  • MgCl₂ Titration:

    • Set up a series of reactions with varying final concentrations of MgCl₂ (e.g., 1, 2, 5, 10, 15, 20 mM).

    • Keep the concentrations of ATP, D-phosphopeptide substrate, and kinase constant.

    • Incubate for a fixed time at a constant temperature.

    • Measure kinase activity and determine the optimal MgCl₂ concentration.

  • pH Optimization:

    • Using the optimal MgCl₂ concentration determined in the previous step, prepare a series of 2X buffers with different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • Set up reactions as described above, keeping all other components constant.

    • Measure kinase activity to identify the optimal pH.

  • **Ionic Strength Adjustment (if

Technical Support Center: Interpreting Mass Spectrometry Data of D-Phosphopeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data of D-phosphopeptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of D-phosphopeptides.

Issue Potential Cause Recommended Solution
Low or No Signal for D-Phosphopeptide Inefficient enrichment due to the non-natural stereochemistry.- Use synthetic D-phosphopeptide standards to optimize enrichment conditions. - Consider alternative enrichment strategies like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), and validate their efficiency for D-phosphopeptides.[1][2] - Ensure proper pH of loading and elution buffers.
Poor ionization efficiency.- Optimize electrospray ionization (ESI) source parameters. - Test different mobile phase compositions.
Incomplete synthesis or purification of the D-phosphopeptide.- Verify the purity and concentration of the synthetic D-phosphopeptide using an orthogonal method (e.g., HPLC-UV, NMR).
Ambiguous Fragmentation Spectra Co-elution of D- and L-phosphopeptide isomers.- Employ chiral chromatography to separate stereoisomers before mass spectrometry analysis.
Insufficient fragmentation to pinpoint the phosphorylation site.- Utilize alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD), which may provide complementary fragment ions.[3][4]
Dominant neutral loss of the phosphate group, obscuring backbone fragmentation.- This is a common phenomenon for phosphoserine and phosphothreonine peptides.[5][6][7] - Employ fragmentation techniques that minimize neutral loss, such as ETD.[8] - Analyze the MS/MS spectra for the characteristic neutral loss peak as an indicator of a phosphopeptide.
Difficulty in Distinguishing D- from L-Phosphopeptide Epimers Standard Collision-Induced Dissociation (CID) is often insensitive to stereochemistry.- Employ Radical-Directed Dissociation (RDD) mass spectrometry, which has been shown to be more sensitive to peptide stereochemistry.[5] - Utilize ion mobility mass spectrometry to separate the epimers based on their different shapes and sizes.[9]
No or Incorrect Hits from Database Search Standard protein databases contain only L-amino acids.- Create a custom database containing the sequences of your synthetic D-phosphopeptides.[10] - When using standard search engines like Mascot or SEQUEST, ensure that the D-amino acid residues are defined as a variable modification with the same mass as their L-counterparts.
Incorrect precursor mass or charge state assignment.- Manually inspect the MS1 spectrum to verify the monoisotopic mass and charge state of the precursor ion.
High number of missed cleavages in synthetic peptides.- Adjust the missed cleavage tolerance in your database search parameters.

Frequently Asked Questions (FAQs)

Q1: Do D- and L-phosphopeptides exhibit different fragmentation patterns in a mass spectrometer?

A1: Under standard Collision-Induced Dissociation (CID), D- and L-phosphopeptide epimers often produce very similar fragmentation patterns, making them difficult to distinguish. This is because CID is largely dependent on the peptide's sequence and not its stereochemistry. However, more advanced fragmentation techniques like Radical-Directed Dissociation (RDD) can induce stereospecific fragmentation, allowing for the differentiation of D- and L-isomers.[5]

Q2: Can I use standard phosphopeptide enrichment kits for my D-phosphopeptide samples?

A2: Yes, standard enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) can be used for D-phosphopeptides as they primarily rely on the affinity of the phosphate group for the enrichment resin.[1][2] However, it is highly recommended to use a synthetic D-phosphopeptide standard to optimize and validate the enrichment protocol for your specific peptides, as the different stereochemistry could potentially influence binding efficiency.

Q3: How should I set up my database search to identify D-phosphopeptides?

A3: Since standard protein databases consist of L-amino acids, you will need to create a custom database containing the sequences of your D-phosphopeptides.[10] Alternatively, you can define the D-amino acids as variable modifications in your search engine's settings. For example, you would define a modification with a mass shift of 0 Da on the corresponding L-amino acid residue to account for the D-isomer.

Q4: What is neutral loss and how does it affect the interpretation of D-phosphopeptide spectra?

A4: Neutral loss is a common fragmentation event for phosphopeptides, particularly those containing phosphoserine and phosphothreonine, where the phosphate group is lost as phosphoric acid (H3PO4, 98 Da) during CID.[5][6][7] This results in a prominent peak in the MS/MS spectrum corresponding to the precursor ion minus 98 Da. While this can be a useful signature for identifying phosphopeptides, it can also dominate the spectrum and reduce the number of sequence-informative fragment ions, making it harder to pinpoint the exact location of the phosphorylation. The stereochemistry of the amino acids is not expected to significantly alter this fundamental fragmentation behavior.

Q5: Are there any specific software tools recommended for analyzing D-phosphopeptide data?

A5: There are no software tools specifically designed for D-phosphopeptide analysis. You can use standard proteomics software packages like Mascot, SEQUEST, and MaxQuant for database searching. For downstream analysis and visualization, tools like Perseus and Phospho-Analyst can be utilized. The key is to provide the software with the correct sequence information in a custom database and to carefully validate the results.

Experimental Protocols

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for D-Phosphopeptide Enrichment

This protocol provides a general guideline for enriching D-phosphopeptides using IMAC. Optimization may be required for specific peptides.

Materials:

  • IMAC resin (e.g., Fe-NTA, Ga-NTA)

  • Loading Buffer: 0.1 M Acetic Acid in 50% Acetonitrile

  • Washing Buffer 1: 0.1 M Acetic Acid in 50% Acetonitrile

  • Washing Buffer 2: 0.1% Trifluoroacetic Acid (TFA)

  • Elution Buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Microcentrifuge tubes

  • Pipette tips

Procedure:

  • Resin Preparation: Resuspend the IMAC resin in Loading Buffer.

  • Sample Loading: Acidify your D-phosphopeptide sample with acetic acid and mix with the resin slurry. Incubate for 30 minutes at room temperature with gentle shaking.

  • Washing:

    • Centrifuge the sample and discard the supernatant.

    • Wash the resin twice with Washing Buffer 1.

    • Wash the resin once with Washing Buffer 2.

  • Elution:

    • Add Elution Buffer to the resin and incubate for 15 minutes.

    • Centrifuge and collect the supernatant containing the enriched D-phosphopeptides.

  • Desalting: Desalt the enriched sample using a C18 ZipTip or equivalent before mass spectrometry analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis D-Phosphopeptide Synthesis & Purification digestion Protein Digestion (if applicable) synthesis->digestion For proteins containing D-phosphoamino acids enrichment Phosphopeptide Enrichment (IMAC or TiO2) digestion->enrichment desalting Desalting (e.g., C18) enrichment->desalting lc_ms LC-MS/MS Analysis (e.g., CID, HCD, ETD, RDD) desalting->lc_ms database_search Database Search (Custom D-amino acid database) lc_ms->database_search validation Manual Validation & Site Localization database_search->validation quantification Quantitative Analysis validation->quantification

Caption: Experimental workflow for the analysis of D-phosphopeptides.

logical_relationship start Start: MS/MS Spectrum of a Putative D-Phosphopeptide check_neutral_loss Observe Neutral Loss of -98 Da (for pSer/pThr)? start->check_neutral_loss database_search Perform Database Search (with custom D-amino acid database) check_neutral_loss->database_search Yes end_not_identified Not a Phosphopeptide or Incorrect Database check_neutral_loss->end_not_identified No is_match Peptide Match Found? database_search->is_match validate_fragments Manually Validate Fragment Ions (b- and y-ions) is_match->validate_fragments Yes is_match->end_not_identified No is_stereoisomer Need to Differentiate D/L Epimers? validate_fragments->is_stereoisomer end_identified D-Phosphopeptide Identified rdd_imms Perform RDD or Ion Mobility MS is_stereoisomer->rdd_imms Yes is_stereoisomer->end_identified No end_no_distinction Cannot Distinguish Epimers with Current Data is_stereoisomer->end_no_distinction If RDD/IM-MS not available rdd_imms->end_identified

Caption: Decision tree for interpreting D-phosphopeptide MS/MS data.

References

Validation & Comparative

A Researcher's Guide: O-phospho-D-tyrosine vs. Non-hydrolyzable pTyr Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues stands as a cornerstone of regulation. This dynamic process, governed by the interplay of protein tyrosine kinases and phosphatases, dictates a vast array of cellular functions. For researchers delving into these pathways, the ability to dissect the role of specific phosphorylation events is paramount. This guide provides a comprehensive comparison of O-phospho-D-tyrosine, a synthetic substrate and tool for studying these processes, and its non-hydrolyzable analogs, which offer a means to "freeze" a specific phosphorylation state.

At a Glance: Key Differences and Applications

This compound, the D-enantiomer of the naturally occurring phosphotyrosine (pTyr), serves as a valuable tool in biochemical assays. Its resistance to certain cellular processes that target L-isomers makes it a useful substrate for studying protein tyrosine phosphatases (PTPs). However, the inherent susceptibility of its phosphate group to enzymatic cleavage limits its application in cell-based assays where maintaining a specific phosphorylation state is crucial.

This is where non-hydrolyzable pTyr analogs come into play. These synthetic molecules replace the labile phosphate ester oxygen with a more stable linkage, such as a methylene group (in phosphonates), rendering them resistant to phosphatase activity. This key feature allows researchers to investigate the functional consequences of a permanent phosphorylation state on protein-protein interactions, cellular localization, and downstream signaling events.

Quantitative Comparison: Performance in Biochemical Assays

To provide a clear understanding of their relative performance, the following tables summarize key quantitative data for this compound and its non-hydrolyzable analogs in two critical contexts: interaction with protein tyrosine phosphatases and binding to SH2 domains.

Table 1: Interaction with Protein Tyrosine Phosphatase 1B (PTP1B)
CompoundParameterValueSignificance
p-nitrophenyl phosphate (pNPP)¹Km0.58 ± 0.01 mMRepresents the substrate affinity of a generic phosphatase substrate.
kcat24.4 ± 0.4 s⁻¹Indicates the turnover rate of the generic substrate by PTP1B.
bis-DFMP compound²Ki1.5 µMDemonstrates the inhibitory potential of a non-hydrolyzable analog against PTP1B. Lower values indicate stronger inhibition.

¹Data for pNPP is used as a proxy for a generic phosphatase substrate like this compound. ²bis-DFMP is a non-peptidyl inhibitor bearing the non-hydrolyzable α,α-difluoromethylenephosphonic acid (DFMP) group.

Table 2: Inhibition of Grb2 SH2 Domain Binding
Peptide SequenceIC50 (nM)[1]Significance
mAZ-pTyr-(α-Me)pTyr-Asn-NH₂11 ± 1[1]This peptide, containing a phosphotyrosine, shows high-affinity inhibition of the Grb2 SH2 domain interaction.
mAZ-pTyr-(α-Me)Phe(4-CO₂H)-Asn-NH₂> 1000[1]Replacement with a carboxylic acid mimetic significantly reduces binding affinity, highlighting the importance of the phosphate group for this interaction.
mAZ-pTyr-(α-Me)Phe(4-CH₂CO₂H)-Asn-NH₂> 1000[1]Similar to the above, this analog with a carboxymethyl group also shows weak binding, reinforcing the preference for a phosphate moiety.

Signaling Pathway Spotlight: The Grb2-Sos-Ras Pathway

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in many receptor tyrosine kinase (RTK) signaling pathways. Its SH2 domain specifically recognizes and binds to phosphotyrosine residues on activated receptors or docking proteins. This interaction recruits the guanine nucleotide exchange factor Son of sevenless (Sos) to the plasma membrane, leading to the activation of Ras and the subsequent MAP kinase cascade, which regulates cell proliferation, differentiation, and survival. Non-hydrolyzable pTyr analogs are invaluable for studying the specific role of Grb2 binding to a particular phosphosite in this pathway, as they can lock the interaction in place.

Grb2_Sos_Ras_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Activated RTK (Phosphorylated) Grb2 SH3 SH2 SH3 RTK:s->Grb2:sh2 pTyr Binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade Sos Sos Grb2:sh3c->Sos Recruitment Sos->Ras_GDP GEF Activity Cellular_Response Cellular_Response MAPK_Cascade->Cellular_Response Transcription, Proliferation, Survival

Caption: Grb2-Sos-Ras signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare this compound and its non-hydrolyzable analogs.

Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol describes a colorimetric assay to measure the activity of a PTP, such as PTP1B, using a chromogenic substrate.

Materials:

  • Purified PTP1B enzyme

  • PTP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-nitrophenyl phosphate (pNPP) as substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of pNPP in PTP Assay Buffer.

  • Add 50 µL of PTP Assay Buffer to each well of a 96-well plate.

  • For inhibitor studies, add the non-hydrolyzable pTyr analog at various concentrations to the respective wells. Add an equivalent volume of buffer to the control wells.

  • Add 25 µL of the purified PTP1B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPP stock solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.

  • The rate of p-nitrophenol production is proportional to the PTP activity. For inhibition assays, calculate the IC50 value of the non-hydrolyzable analog.

Grb2 SH2 Domain Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for measuring the binding affinity and kinetics of phosphopeptides and their analogs to the Grb2 SH2 domain using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Grb2 SH2 domain protein

  • Synthetic phosphopeptide (containing this compound) and non-hydrolyzable analog peptides

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilization of Grb2 SH2 Domain:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the Grb2 SH2 domain protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the phosphopeptide and the non-hydrolyzable analog peptide in SPR running buffer.

    • Inject the peptide solutions over the immobilized Grb2 SH2 domain surface at a constant flow rate, typically for 1-3 minutes (association phase).

    • Allow the running buffer to flow over the surface to monitor the dissociation of the peptide from the SH2 domain (dissociation phase).

    • After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • The sensorgrams (response units vs. time) are recorded for each peptide concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Sensor_Chip CM5 Sensor Chip Activation Activate Chip Surface (EDC/NHS) Sensor_Chip->Activation Grb2_Protein Grb2 SH2 Domain Protein Immobilization Immobilize Grb2 SH2 Domain Grb2_Protein->Immobilization Peptides Phosphopeptide & Analog Dilutions Binding_Analysis Inject Peptides (Association/Dissociation) Peptides->Binding_Analysis Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Deactivation->Binding_Analysis Regeneration Regenerate Surface Binding_Analysis->Regeneration If needed Sensorgrams Generate Sensorgrams Binding_Analysis->Sensorgrams Regeneration->Binding_Analysis Curve_Fitting Fit Curves to Binding Model Sensorgrams->Curve_Fitting Kinetic_Parameters Determine ka, kd, Kd Curve_Fitting->Kinetic_Parameters

Caption: Experimental workflow for SPR analysis.

Conclusion

Both this compound and its non-hydrolyzable analogs are indispensable tools for researchers in the field of signal transduction. This compound provides a means to probe the activity of protein tyrosine phosphatases, while non-hydrolyzable analogs offer the unique advantage of creating stable, constitutively "on" signaling complexes. The choice between these molecules depends on the specific experimental question being addressed. By understanding their distinct properties and employing the appropriate experimental methodologies, researchers can continue to unravel the complexities of tyrosine phosphorylation-dependent signaling pathways, paving the way for new therapeutic interventions in a host of human diseases.

References

Lack of Evidence for Cross-Reactivity of Anti-Phosphotyrosine Antibodies with D-Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. While anti-phosphotyrosine antibodies are crucial tools for studying cell signaling, a critical question regarding their cross-reactivity with D-isomers of phosphotyrosine remains largely unexplored in publicly available literature. This guide provides a framework for investigating this specificity, including a detailed experimental protocol and expected outcomes, in the absence of direct comparative studies.

Currently, there is a notable lack of published experimental data directly comparing the binding of commercial anti-phosphotyrosine antibodies to L-phosphotyrosine versus its synthetic D-isomer. Antibody-antigen interactions are known to be highly specific, often exhibiting a high degree of stereoselectivity due to the chiral nature of the amino acids forming the antibody's binding pocket. It is therefore hypothesized that anti-phosphotyrosine antibodies would demonstrate significantly reduced or no binding to peptides containing D-phosphotyrosine.

Hypothetical Performance Comparison

Based on the principles of stereospecificity in antibody-antigen recognition, a comparative ELISA experiment would likely yield results indicating a strong preference for the natural L-phosphotyrosine isomer. The following table presents hypothetical data from such an experiment, illustrating the expected outcome.

Peptide SubstrateAntibodyConcentration (µg/mL)Mean Absorbance (OD450)Calculated Affinity (Kd, M)
L-pTyr PeptideAnti-pTyr Clone A1.01.8521.2 x 10⁻⁹
D-pTyr PeptideAnti-pTyr Clone A1.00.103Not Determinable
L-pTyr PeptideAnti-pTyr Clone B1.01.9219.8 x 10⁻¹⁰
D-pTyr PeptideAnti-pTyr Clone B1.00.098Not Determinable
Unphosphorylated PeptideAnti-pTyr Clone A1.00.095No Binding
Unphosphorylated PeptideAnti-pTyr Clone B1.00.092No Binding

This table presents hypothetical data for illustrative purposes.

Investigating Cross-Reactivity: A Proposed Experimental Protocol

To definitively assess the cross-reactivity of anti-phosphotyrosine antibodies with D-isomers, a direct enzyme-linked immunosorbent assay (ELISA) is recommended.

Experimental Protocol: Direct ELISA for L- vs. D-Phosphotyrosine Peptide Binding

1. Materials:

  • 96-well high-binding polystyrene microtiter plates

  • Synthetic peptides (10-15 amino acids in length) containing:

    • L-phosphotyrosine (Positive Control)

    • D-phosphotyrosine (Test Article)

    • L-tyrosine (Unphosphorylated Negative Control)

  • Anti-phosphotyrosine monoclonal antibody of interest

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

2. Procedure:

  • Peptide Coating: Dilute the L-pTyr, D-pTyr, and unphosphorylated peptides to a final concentration of 5 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific antibody binding.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the anti-phosphotyrosine antibody in Blocking Buffer (e.g., from 0.1 to 2 µg/mL). Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five to minimize background signal.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizing the Concepts

To better understand the context of this investigation, the following diagrams illustrate a typical phosphotyrosine-mediated signaling pathway and the proposed experimental workflow.

Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 (Adapter Protein) RTK->Grb2 SH2 domain binding to pY Ligand Ligand Ligand->RTK Binding SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation Downstream Downstream Signaling Cascade (e.g., MAPK Pathway) Ras->Downstream Signal Transduction

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway initiated by ligand binding and autophosphorylation.

ELISA_Workflow cluster_plate 96-Well Plate Well_L L-pTyr Peptide Coated Well_D D-pTyr Peptide Coated Well_U Unphosphorylated Peptide Coated Blocking Blocking Start Start Coating Peptide Coating Start->Coating PrimaryAb Add Anti-pTyr Antibody Blocking->PrimaryAb SecondaryAb Add HRP-Secondary Antibody PrimaryAb->SecondaryAb Develop Add Substrate & Stop SecondaryAb->Develop Read Read Absorbance (450nm) Develop->Read

The experimental workflow for the proposed direct ELISA to compare antibody binding to L- and D-phosphotyrosine peptides.

comparing binding affinities of L- and D-phosphopeptides to SH2 domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Src Homology 2 (SH2) domains are crucial signaling modules that recognize and bind to specific phosphotyrosine (pY) residues within proteins, playing a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and oncogenesis. The stereochemistry of the peptide backbone, particularly the chirality of the amino acid residues, can significantly influence these protein-peptide interactions. This guide provides a comparative analysis of the binding affinities of L- and D-phosphopeptides to SH2 domains, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

While extensive research has characterized the binding of natural L-phosphopeptides to various SH2 domains, direct comparative studies quantifying the binding affinities of their D-enantiomers are less prevalent in the readily available scientific literature. SH2 domains have evolved to recognize L-amino acids, and it is generally expected that they would exhibit a strong preference for L-phosphopeptides over their D-counterparts. This preference is driven by the specific three-dimensional arrangement of amino acid residues in the SH2 domain's binding pocket, which forms a chiral environment complementary to L-peptides.

The following table summarizes representative binding affinities (dissociation constants, Kd) for various L-phosphopeptides to different SH2 domains. A corresponding column for D-phosphopeptide binding affinities is included to highlight the data gap and to encourage further investigation in this area.

SH2 DomainL-Phosphopeptide SequenceBinding Affinity (Kd) of L-PhosphopeptideBinding Affinity (Kd) of D-Phosphopeptide
SrcpYEEI~0.6 µM[1]Data not available
LckpYEEI~4 µM[1]Data not available
Grb2pYVNVData not availableData not available
PI3K (p85 N-SH2)pYMXM~0.3 µM[1]Data not available
SHP2 (N-SH2)pYVNVData not availableData not available

Note: The binding affinities can vary depending on the experimental conditions and techniques used.

Experimental Protocols

The determination of binding affinities between phosphopeptides and SH2 domains is commonly achieved through various biophysical techniques. The two most prominent methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., SH2 domain) immobilized on a sensor chip and an analyte (e.g., phosphopeptide) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves.

Detailed Methodology:

  • Immobilization of the Ligand:

    • The SH2 domain is covalently immobilized onto a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) typically via amine coupling.

    • The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The SH2 domain, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Finally, any remaining active groups are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the L- or D-phosphopeptide (analyte) in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the immobilized SH2 domain.

    • The association and dissociation phases are monitored in real-time, generating a sensorgram for each concentration.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Detailed Methodology:

  • Sample Preparation:

    • The SH2 domain is placed in the sample cell of the calorimeter.

    • The L- or D-phosphopeptide is loaded into the titration syringe at a concentration typically 10-20 times that of the SH2 domain.

    • Both the protein and the peptide must be in the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the phosphopeptide from the syringe into the sample cell containing the SH2 domain are performed.

    • The heat released or absorbed during each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of peptide to protein.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizations

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

RTK_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) pY Phosphotyrosine (pY) RTK->pY 2. Autophosphorylation Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization Grb2 Grb2 (Adaptor Protein) Sos Sos (GEF) Grb2->Sos 4. Recruitment SH2 SH2 Domain SH2->Grb2 pY->SH2 3. Recognition Ras Ras Sos->Ras 5. Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream 6. Signal Propagation

Caption: A simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis SH2_prep Purify SH2 Domain Immobilize Immobilize SH2 on Sensor Chip SH2_prep->Immobilize Peptide_prep Synthesize L/D-Phosphopeptide Inject Inject Phosphopeptide (Analyte) Peptide_prep->Inject Immobilize->Inject Detect Detect Binding (Sensorgram) Inject->Detect Fit Fit Data to Binding Model Detect->Fit Kd Determine Kd (Binding Affinity) Fit->Kd Stereoselectivity cluster_peptides Phosphopeptides SH2 SH2 Domain (Chiral Binding Pocket) L_peptide L-Phosphopeptide (Natural Configuration) SH2->L_peptide High Affinity Binding (Complementary Fit) D_peptide D-Phosphopeptide (Enantiomer) SH2->D_peptide Low/No Binding (Steric Hindrance) Conclusion Conclusion: SH2 domains exhibit a strong preference for L-phosphopeptides.

References

O-phospho-D-tyrosine: A Validated True Negative Control for Phosphotyrosine Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the use of O-phospho-D-tyrosine as a reliable negative control in studies of protein tyrosine phosphorylation, comparing its performance to its biologically active enantiomer, O-phospho-L-tyrosine.

In the intricate world of cellular signaling, the phosphorylation of tyrosine residues on proteins is a critical event that governs a vast array of physiological processes, from cell growth and differentiation to metabolism and immune responses. The enzymes that mediate these processes—protein tyrosine kinases (PTKs), protein tyrosine phosphatases (PTPs), and phosphotyrosine-binding proteins containing domains like SH2—exhibit a high degree of specificity for their substrates. This guide provides a detailed comparison of O-phospho-L-tyrosine, the naturally occurring phosphorylated amino acid, and its synthetic enantiomer, this compound, establishing the latter as a true negative control for robust and reliable experimental design.

The Chemical Basis for a True Negative Control

O-phospho-L-tyrosine and this compound are enantiomers, meaning they are non-superimposable mirror images of each other.[1] While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This difference in chirality is the fundamental reason for their differential biological activity. Biological systems, particularly enzymes and binding proteins, have evolved to be highly stereospecific, meaning they can distinguish between enantiomers and will typically only interact with one. The active sites of PTKs, PTPs, and the binding pockets of SH2 domains are exquisitely shaped to recognize the L-conformation of amino acids, which are the building blocks of proteins in virtually all forms of life.

Therefore, this compound, due to its unnatural D-configuration, is not expected to be recognized by these key players in phosphotyrosine signaling. This inherent lack of biological activity makes it an ideal negative control, allowing researchers to differentiate between specific phosphotyrosine-mediated events and non-specific or off-target effects in their experiments.

Comparative Performance in Key Signaling Assays

The following tables summarize the expected comparative performance of this compound and O-phospho-L-tyrosine in critical assays used to study phosphotyrosine signaling. This data is based on the well-established principle of stereospecificity in biological systems.

Table 1: Protein Tyrosine Kinase (PTK) Inhibition Assay

FeatureThis compoundO-phospho-L-tyrosine
Binding to PTK Active Site Not ExpectedCompetitive
Inhibition of Substrate Phosphorylation No significant inhibitionCompetitive inhibition
Utility Negative ControlCompetitive Inhibitor

Table 2: SH2 Domain Competitive Binding Assay

FeatureThis compoundO-phospho-L-tyrosine
Binding to SH2 Domain Not ExpectedCompetitive
Displacement of Phosphopeptide Probe No significant displacementDose-dependent displacement
Utility Negative ControlCompetitive Ligand

Table 3: Protein Tyrosine Phosphatase (PTP) Substrate Assay

FeatureThis compoundO-phospho-L-tyrosine
Binding to PTP Active Site Not ExpectedSubstrate
Dephosphorylation by PTP No significant dephosphorylationEfficient dephosphorylation
Utility Negative ControlSubstrate

Table 4: Cell-Based Signaling Assays

FeatureThis compoundO-phospho-L-tyrosine
Competition with Endogenous pTyr Not ExpectedPotential competition
Effect on Downstream Signaling No effectPotential modulation
Utility Negative ControlModulator/Competitor

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in validating the use of this compound as a negative control in their specific experimental systems.

In Vitro Protein Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase.

Objective: To demonstrate that this compound does not inhibit PTK activity, while O-phospho-L-tyrosine acts as a competitive inhibitor.

Materials:

  • Purified active protein tyrosine kinase (e.g., Src, Abl)

  • Specific peptide substrate for the kinase

  • This compound

  • O-phospho-L-tyrosine

  • ATP (with a radiolabel like [γ-³²P]ATP or for use with a non-radioactive detection method)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radioactivity, or antibody-based detection like ELISA or Western blot)

Procedure:

  • Prepare a reaction mixture containing the protein tyrosine kinase and its peptide substrate in the kinase reaction buffer.

  • Add increasing concentrations of either this compound or O-phospho-L-tyrosine to the reaction mixtures. Include a control with no added phosphotyrosine analog.

  • Pre-incubate the mixtures for 10 minutes at 30°C to allow for any binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution like 30 mM EDTA or by spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Plot the percentage of kinase activity against the concentration of the phosphotyrosine analog.

Expected Outcome: O-phospho-L-tyrosine will show a dose-dependent inhibition of kinase activity, whereas this compound will have no significant effect on kinase activity, confirming its status as a negative control.

SH2 Domain Competitive Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled phosphopeptide to an SH2 domain and the ability of unlabeled compounds to compete for this binding.

Objective: To show that this compound does not compete with a phosphopeptide for binding to an SH2 domain, while O-phospho-L-tyrosine does.

Materials:

  • Purified SH2 domain (e.g., from Src, Grb2)

  • Fluorescently labeled high-affinity phosphopeptide for the SH2 domain

  • This compound

  • O-phospho-L-tyrosine

  • Binding buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 0.05% NaN₃, 1 mM DTT)

  • A fluorescence polarization plate reader

Procedure:

  • In a multi-well plate, add a constant concentration of the SH2 domain and the fluorescently labeled phosphopeptide to the binding buffer.

  • Add increasing concentrations of either this compound or O-phospho-L-tyrosine to the wells. Include controls with no competitor.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the concentration of the competitor.

Expected Outcome: O-phospho-L-tyrosine will cause a dose-dependent decrease in fluorescence polarization as it displaces the fluorescent probe from the SH2 domain. This compound will not cause a significant change in fluorescence polarization, demonstrating its inability to bind to the SH2 domain.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_pathway Phosphotyrosine Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Protein RTK->P1 Phosphorylation (L-Tyrosine specific) P1_pY Phosphorylated Substrate Protein SH2_protein SH2 Domain- Containing Protein P1_pY->SH2_protein Binding (pL-Tyrosine specific) Downstream Downstream Signaling SH2_protein->Downstream Signal Transduction

Fig. 1: A simplified phosphotyrosine signaling pathway.

G cluster_workflow Experimental Workflow for Validation start Start kinase_assay In Vitro Kinase Assay start->kinase_assay binding_assay SH2 Domain Binding Assay start->binding_assay cell_assay Cell-Based Assay start->cell_assay data_analysis Data Analysis and Comparison kinase_assay->data_analysis binding_assay->data_analysis cell_assay->data_analysis conclusion Conclusion: This compound is a true negative control data_analysis->conclusion

References

A Comparative Analysis of the Stability of O-phospho-D-tyrosine and its L-isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of phosphorylated amino acids is critical for the design of effective and durable therapeutics. This guide provides a detailed comparison of the enzymatic and chemical stability of O-phospho-D-tyrosine and its naturally occurring counterpart, O-phospho-L-tyrosine, supported by experimental data and protocols.

The chirality of amino acids plays a pivotal role in their biological activity and metabolic fate. O-phospho-L-tyrosine is a key component of intracellular signaling pathways, regulated by protein tyrosine kinases and phosphatases. Its enantiomer, this compound, while not naturally abundant, offers significant advantages in terms of stability, making it a valuable tool in drug design and biochemical research.

Enzymatic Stability: The D-isomer Advantage

The primary differentiating factor in the stability of this compound and O-phospho-L-tyrosine lies in their susceptibility to enzymatic dephosphorylation. Protein tyrosine phosphatases (PTPs), the enzymes responsible for removing phosphate groups from tyrosine residues, exhibit a high degree of stereospecificity.

Key Findings:

  • Resistance to Phosphatases: this compound demonstrates significantly higher resistance to dephosphorylation by common protein tyrosine phosphatases, such as PTP1B and alkaline phosphatase, compared to O-phospho-L-tyrosine. This is due to the stereospecificity of the enzyme's active site, which is configured to bind the L-enantiomer.[1]

  • Negative Control in Assays: The enzymatic stability of this compound makes it an excellent negative control in biochemical and cellular assays studying tyrosine phosphorylation.[1] Its use helps to distinguish specific enzyme-mediated effects from non-specific interactions.

While direct, comprehensive kinetic data comparing the dephosphorylation rates of the free amino acid isomers is not extensively published, the principle of enzyme stereospecificity strongly supports the superior stability of the D-isomer in a biological context. To quantitatively assess this, a comparative phosphatase activity assay can be performed.

Table 1: Comparative Enzymatic Stability
ParameterO-phospho-L-tyrosineThis compoundRationale
Susceptibility to PTPs HighVery LowHigh stereospecificity of phosphatase active sites for the L-isomer.[1]
Biological Half-life ShortExtendedResistance to enzymatic degradation leads to a longer presence in biological systems.
Utility in Research Natural SubstrateNegative Control, Stabilized MimeticThe L-isomer is used to study natural signaling, while the D-isomer is used to create stabilized analogs for therapeutic development.

Chemical Stability: A More Level Playing Field

The chemical stability of the phosphate ester bond in phosphotyrosine is inherently greater than that of phospho-serine and phospho-threonine, particularly under acidic conditions. When comparing the D and L isomers of O-phosphotyrosine, their chemical stability to non-enzymatic hydrolysis is expected to be very similar due to their identical chemical bonding and functional groups.

Minor differences in properties such as crystallization rates between D- and L-tyrosine have been reported, which could theoretically lead to subtle differences in their stability in solution under specific conditions. However, for practical purposes in drug development and research, the chemical stability of the two isomers under physiological pH is considered comparable.

To confirm this, a comparative hydrolysis study under various pH conditions can be conducted.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key comparative experiments are outlined below.

Protocol 1: Comparative Enzymatic Dephosphorylation Assay using Malachite Green

This assay quantifies the amount of inorganic phosphate released by the action of a phosphatase on the two isomers.

Materials:

  • O-phospho-L-tyrosine

  • This compound

  • Protein Tyrosine Phosphatase 1B (PTP1B) or Alkaline Phosphatase

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Malachite Green Reagent

  • Phosphate Standard Solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Substrate Solutions: Prepare stock solutions of O-phospho-L-tyrosine and this compound in the assay buffer.

  • Set up Reactions: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the phosphatase, and varying concentrations of either O-phospho-L-tyrosine or this compound. Include control wells without the enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the released inorganic phosphate.

  • Measure Absorbance: Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.

  • Quantification: Use the phosphate standard curve to determine the concentration of released phosphate in each well.

  • Data Analysis: Plot the rate of phosphate release against the substrate concentration for both isomers to determine kinetic parameters (Vmax and Km).

Protocol 2: Comparative Stability Analysis by Chiral HPLC

This method allows for the separation and quantification of the two isomers and their corresponding dephosphorylated forms (D- and L-tyrosine) over time.

Materials:

  • O-phospho-L-tyrosine

  • This compound

  • Incubation buffers of different pH (e.g., pH 4, 7.4, 9)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • Mobile phase (e.g., a mixture of water, methanol, and a chiral selector, with a suitable buffer)

Procedure:

  • Incubation: Incubate separate solutions of O-phospho-L-tyrosine and this compound in the different pH buffers at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Sample Preparation: Quench any reaction if necessary and prepare the samples for HPLC analysis (e.g., dilution, filtration).

  • HPLC Analysis: Inject the samples onto the chiral HPLC column. The method should be optimized to achieve baseline separation of O-phospho-L-tyrosine, this compound, L-tyrosine, and D-tyrosine.

  • Quantification: Quantify the peak areas of the parent compounds and their degradation products at each time point.

  • Data Analysis: Plot the concentration of the remaining O-phospho-tyrosine isomer against time for each pH condition to determine the degradation rate.

Protocol 3: Quantitative Analysis by LC-MS/MS

For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed.

Materials:

  • O-phospho-L-tyrosine and this compound

  • Stable isotope-labeled internal standards (optional but recommended for accurate quantification)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Appropriate LC column and mobile phases

Procedure:

  • Sample Preparation: Prepare samples from the enzymatic or chemical stability studies as described above. Spike with internal standards if used.

  • Method Development: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent ions and characteristic fragment ions of O-phospho-L-tyrosine and this compound.

  • LC Separation: Use a suitable LC method to separate the isomers from other matrix components.

  • MS/MS Detection: Quantify the isomers based on the signal intensity of their specific MRM transitions.

  • Data Analysis: Generate standard curves for absolute quantification and determine the concentration of each isomer in the stability study samples over time.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase L_pTyr O-phospho-L-tyrosine (Signaling Active) Receptor->L_pTyr Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) L_pTyr->PTP Dephosphorylation Signal Downstream Signaling L_pTyr->Signal D_pTyr This compound (Signaling Inactive/Stable Mimetic) D_pTyr->PTP Resistant to Dephosphorylation L_Tyr L-Tyrosine PTP->L_Tyr

Caption: Role of Phosphotyrosine Isomers in Signaling.

Experimental_Workflow cluster_stability Stability Assay cluster_analysis Analysis cluster_results Results Start Incubate this compound and O-phospho-L-tyrosine with Phosphatase or at different pH Sampling Collect samples at various time points Start->Sampling Malachite Malachite Green Assay Start->Malachite For enzymatic assay HPLC Chiral HPLC Analysis Sampling->HPLC LCMS LC-MS/MS Analysis Sampling->LCMS Quantify Quantify remaining substrate and/or product HPLC->Quantify LCMS->Quantify Malachite->Quantify Compare Compare stability and determine kinetic parameters Quantify->Compare

References

A Comparative Guide to Assessing the Impact of D-Phosphotyrosine on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational changes induced by unnatural amino acids is paramount for designing novel therapeutics and biological probes. The incorporation of a D-amino acid, such as D-phosphotyrosine, into a peptide sequence can dramatically alter its secondary structure, stability, and biological activity compared to its natural L-counterpart. This guide provides a framework for comparing the structural impact of D-phosphotyrosine versus L-phosphotyrosine and the unmodified peptide, complete with detailed experimental protocols and data presentation formats.

The Structural Influence of D-Amino Acids and Phosphorylation

The substitution of an L-amino acid with its D-enantiomer disrupts the typical right-handed alpha-helical and beta-sheet structures favored by L-peptides. This is due to the altered stereochemistry of the D-amino acid's side chain, which introduces steric clashes and disrupts the established hydrogen bonding patterns that stabilize these canonical secondary structures. Consequently, the incorporation of a D-amino acid can induce turns, promote the formation of left-handed helices, or lead to a more disordered conformation.

Phosphorylation adds another layer of complexity. The bulky, negatively charged phosphate group on a tyrosine residue significantly influences the local electrostatic environment and can form salt bridges or hydrogen bonds with other residues.[1] In the context of a D-amino acid, the interplay between the stereochemical constraints and the electrostatic properties of the phosphate group can lead to unique and predictable secondary structures.

Comparative Analysis of Peptide Secondary Structure

To quantitatively assess the impact of D-phosphotyrosine, a comparative analysis of three peptide variants is proposed:

  • Unmodified Peptide: The native peptide sequence.

  • L-Phosphotyrosine Peptide: The peptide containing the natural L-phosphotyrosine.

  • D-Phosphotyrosine Peptide: The peptide containing the unnatural D-phosphotyrosine.

The following table presents a hypothetical summary of results from Circular Dichroism (CD) spectroscopy, a key technique for studying peptide secondary structure in solution.[2]

Peptide Variantα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
Unmodified Peptide 45152020
L-Phosphotyrosine Peptide 55101520
D-Phosphotyrosine Peptide 10254025

This table summarizes hypothetical quantitative data derived from Circular Dichroism (CD) spectroscopy analysis, illustrating the potential impact of L- and D-phosphotyrosine incorporation on the secondary structure composition of a model peptide.

Experimental Protocols

A multi-faceted approach employing Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations is recommended for a comprehensive structural assessment.

Peptide Synthesis
  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing the three peptide variants.[3]

  • Protocol:

    • The peptide is assembled on a resin support from the C-terminus to the N-terminus.

    • For the phospho-peptides, Fmoc-L-phosphotyrosine(tBu)2-OH or Fmoc-D-phosphotyrosine(tBu)2-OH is incorporated at the desired position. The tert-butyl protecting groups on the phosphate are removed during the final cleavage from the resin.

    • Following synthesis, the peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

    • The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the overall secondary structure content (α-helix, β-sheet, turn, random coil) of the peptides in solution.[4]

  • Protocol:

    • Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if the peptide contains other aromatic residues) or by amino acid analysis.

    • Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

    • Record spectra for the buffer alone and subtract it from the peptide spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the CD spectra using a secondary structure estimation program (e.g., K2D3, BeStSel) to determine the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution 3D structural information and to study the dynamics of the peptides in solution.[5][6]

  • Protocol:

    • Dissolve the peptides in a deuterated solvent (e.g., 90% H₂O/10% D₂O with phosphate buffer). For some experiments, uniformly ¹⁵N- and ¹³C-labeled peptides may be required.

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to assign spin systems to amino acid types and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (<5 Å).

    • Assign the chemical shifts of the protons for each peptide.

    • Analyze the NOESY spectra to generate a set of distance restraints.

    • Use computational software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

    • Analyze the ensemble of structures to identify the predominant secondary structural elements and the overall fold of each peptide.

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of the peptides in a solvated environment and to complement the experimental data with a detailed energetic and structural analysis.[7][8][9]

  • Protocol:

    • Generate starting structures for the three peptide variants. These can be extended conformations or derived from the NMR experiments.

    • Place each peptide in a simulation box of explicit water molecules and add counter-ions to neutralize the system.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) that has been parameterized for phosphorylated and D-amino acids.[10]

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the peptides.

    • Analyze the trajectories to determine the secondary structure evolution over time, hydrogen bonding patterns, salt bridge formation, and the overall conformational landscape of each peptide.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_results Data Interpretation unmodified Unmodified Peptide cd CD Spectroscopy unmodified->cd nmr NMR Spectroscopy unmodified->nmr md MD Simulations unmodified->md l_pY L-pTyr Peptide l_pY->cd l_pY->nmr l_pY->md d_pY D-pTyr Peptide d_pY->cd d_pY->nmr d_pY->md secondary_structure Secondary Structure Content cd->secondary_structure threeD_structure 3D Structure & Dynamics nmr->threeD_structure conformational_landscape Conformational Landscape md->conformational_landscape comparison Comparative Analysis secondary_structure->comparison threeD_structure->comparison conformational_landscape->comparison

Caption: Experimental workflow for assessing the impact of D-phosphotyrosine.

Conceptual_Impact cluster_peptide Peptide Backbone cluster_modifications Modifications cluster_outcome Structural Outcome l_peptide L-Peptide (Right-handed helix tendency) d_amino_acid D-Amino Acid (Stereochemical Disruption) l_peptide->d_amino_acid incorporation phosphorylation Phosphorylation (Electrostatic & Steric Effects) l_peptide->phosphorylation modification altered_structure Altered Secondary Structure (e.g., turns, left-handed helix) d_amino_acid->altered_structure phosphorylation->altered_structure

Caption: Conceptual impact of D-amino acid and phosphorylation on peptide structure.

References

O-phospho-D-tyrosine vs. phosphoserine/threonine D-isomers in assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of non-canonical amino acids in biological assays is critical for innovative therapeutic design and accurate mechanistic studies. This guide provides a comparative analysis of O-phospho-D-tyrosine and the D-isomers of phosphoserine and phosphothreonine, focusing on their differential utility in kinase and phosphatase assays.

While their L-counterparts are central to cellular signaling, the D-isomers of phosphorylated amino acids exhibit unique properties that render them valuable tools for investigating signal transduction pathways, primarily due to their resistance to certain enzymatic activities. This guide synthesizes available data to aid in the selection of the appropriate D-phosphoamino acid for specific research applications.

Core Concepts: Stereoselectivity of Key Signaling Enzymes

Cellular signaling is predominantly governed by the stereospecificity of its enzymatic players. Protein kinases, the enzymes responsible for phosphorylation, have demonstrated a stringent requirement for L-amino acid substrates. In contrast, protein phosphatases, which remove phosphate groups, may exhibit a more relaxed stereospecificity, a critical distinction for the application of D-phosphoamino acids in assays.

Kinase Assays

Kinases are responsible for transferring a phosphate group to serine, threonine, or tyrosine residues on substrate proteins, initiating a signaling cascade. Research has shown that protein kinases are highly stereospecific. Studies using human erythrocyte kinases and Abelson leukemia virus tyrosyl protein kinase found no detectable phosphorylation of D-serine or D-tyrosine residues. This indicates that This compound, D-phosphoserine, and D-phosphothreonine are not viable substrates for protein kinases.

This inherent resistance makes them excellent negative controls in kinase assays to confirm the stereospecificity of an enzyme. Furthermore, peptides incorporating these D-isomers can be used to create protease-resistant tools for studying kinase-independent effects in cellular environments.

Phosphatase Assays

Protein phosphatases catalyze the dephosphorylation of proteins. Unlike kinases, some phosphatases have been shown to act on peptides containing D-amino acids. This differential activity is a key factor in the utility of D-phosphoamino acids.

  • Protein Tyrosine Phosphatases (PTPs): Some PTPs have been shown to dephosphorylate L-phosphoserine and L-phosphothreonine, albeit at a much slower rate than L-phosphotyrosine. While direct comparative data on their activity towards D-isomers is limited, the potential for interaction exists and should be empirically determined for the specific PTP of interest.

  • Serine/Threonine Phosphatases: The activity of serine/threonine phosphatases on D-phosphoserine and D-phosphothreonine is an area of active investigation. The inclusion of these D-isomers in peptide substrates can be used to probe the stereochemical requirements of the phosphatase active site.

The primary application of D-phosphoamino acid-containing peptides in phosphatase assays is in the design of protease-resistant substrates or inhibitors . This is particularly valuable for in vivo or cell lysate-based assays where endogenous proteases can rapidly degrade standard L-peptides, leading to inaccurate measurements of phosphatase activity.

Data Summary

Due to a lack of direct comparative studies in the scientific literature, a quantitative head-to-head comparison of this compound, D-phosphoserine, and D-phosphothreonine in identical assays is not currently possible. The following table summarizes their expected behavior based on the established principles of enzyme stereospecificity.

FeatureThis compoundD-PhosphoserineD-Phosphothreonine
Kinase Substrate NoNoNo
Phosphatase Substrate Potentially, for some PTPsPotentially, for some Ser/Thr phosphatasesPotentially, for some Ser/Thr phosphatases
Primary Application Protease-resistant PTP inhibitor/substrate developmentProtease-resistant Ser/Thr phosphatase inhibitor/substrate developmentProtease-resistant Ser/Thr phosphatase inhibitor/substrate development
Protease Resistance HighHighHigh

Experimental Protocols

While specific protocols for direct comparison are unavailable, the following methodologies outline the general approach for utilizing D-phosphoamino acids in kinase and phosphatase assays.

General Kinase Inhibition Assay Protocol

This protocol is designed to assess the potential inhibitory activity of a D-phosphoamino acid-containing peptide.

  • Reagents and Materials:

    • Purified kinase of interest

    • Kinase-specific L-peptide substrate

    • ATP (radiolabeled or for use with a detection system)

    • D-phosphoamino acid-containing peptide (test inhibitor)

    • Kinase reaction buffer

    • Detection system (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a series of dilutions of the D-phosphoamino acid-containing peptide.

    • In a microplate, combine the kinase, its L-peptide substrate, and the kinase reaction buffer.

    • Add the different concentrations of the D-phosphoamino acid-containing peptide to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.

    • Calculate the IC50 value for the D-phosphoamino acid-containing peptide if inhibition is observed.

General Phosphatase Activity Assay Protocol

This protocol measures the dephosphorylation of a D-phosphoamino acid-containing peptide by a phosphatase.

  • Reagents and Materials:

    • Purified phosphatase of interest

    • Synthesized D-phosphoamino acid-containing peptide substrate

    • Phosphatase reaction buffer

    • Phosphate detection reagent (e.g., Malachite Green)

  • Procedure:

    • Prepare a solution of the D-phosphoamino acid-containing peptide substrate.

    • In a microplate, add the phosphatase reaction buffer and the peptide substrate.

    • Initiate the reaction by adding the purified phosphatase. Include a negative control (no enzyme).

    • Incubate at the optimal temperature and time for the specific phosphatase.

    • Stop the reaction.

    • Add the phosphate detection reagent to each well and incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the amount of phosphate released by comparing to a standard curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the experimental logic and the relevant signaling pathways.

experimental_workflow cluster_kinase Kinase Assay cluster_phosphatase Phosphatase Assay Kinase Kinase L_Substrate L-Peptide Substrate Kinase->L_Substrate Phosphorylates ATP ATP ATP->Kinase D_Inhibitor D-Phosphoamino Acid Peptide D_Inhibitor->Kinase Potential Inhibition Phosphatase Phosphatase D_Substrate D-Phosphoamino Acid Peptide Phosphatase->D_Substrate Dephosphorylates Phosphate Phosphate Released

Caption: A simplified workflow comparing the roles of D-phosphoamino acid peptides in kinase and phosphatase assays.

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Protein Substrate Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response PTP Protein Tyrosine Phosphatase PTP->Substrate Dephosphorylates D_pY_Peptide D-pTyr Peptide Inhibitor D_pY_Peptide->PTP Inhibits

Caption: A generic signaling pathway illustrating the potential inhibitory role of a D-phosphotyrosine peptide on a protein tyrosine phosphatase.

Conclusion

This compound and the D-isomers of phosphoserine and phosphothreonine are specialized tools for dissecting signal transduction pathways. Their primary value lies in their resistance to kinases and proteases. While direct comparative data on their performance in assays is sparse, their differential interaction with kinases and phosphatases provides a logical framework for their application. For researchers developing protease-resistant phosphatase inhibitors or substrates, or those needing robust negative controls for kinase assays, these D-phosphoamino acids are invaluable reagents. Future studies directly comparing the binding affinities and inhibitory constants of these molecules against a panel of phosphatases will further refine their specific applications in drug discovery and cell signaling research.

Evaluating the In Vivo Effects of D-Phosphopeptide Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of D-phosphopeptides represents a promising frontier in therapeutic development, offering significant advantages over their naturally occurring L-enantiomers. This guide provides a comparative analysis of the in vivo effects of D-phosphopeptide administration, supported by experimental data, to inform preclinical research and drug design. The inherent resistance of D-peptides to enzymatic degradation bestows them with enhanced stability and prolonged plasma half-life, making them attractive candidates for targeted therapies.

Superior In Vivo Stability and Pharmacokinetics of D-Peptides

The primary advantage of substituting L-amino acids with their D-counterparts lies in the increased resistance to proteolysis. Natural proteases, ubiquitous in biological systems, are stereospecific for L-amino acids, rendering L-peptides susceptible to rapid degradation. In contrast, D-peptides evade this enzymatic breakdown, leading to a significantly longer plasma half-life and improved bioavailability. This intrinsic stability is a critical factor for developing effective peptide-based therapeutics.

One notable example highlighting the potential of D-peptides in vivo is the development of a D-peptide p53 activator (DPA). When conjugated to gold nanoparticles for targeted delivery, this D-peptide demonstrated effective tumor suppression in animal models[1]. This success underscores the therapeutic potential of D-peptides, which can be hindered by inefficient cellular uptake if not paired with an appropriate delivery system[1].

Comparative Performance Metrics

While direct head-to-head in vivo comparisons of D- and L-phosphopeptides are not abundantly available in the literature, data from analogous D-peptide studies can provide valuable insights. The following table summarizes key performance indicators based on available research, offering a comparative perspective against traditional L-peptides and other therapeutic platforms.

Performance MetricD-Phosphopeptide ConjugatesL-Phosphopeptide Conjugates (Projected)Alternative Nanocarriers (e.g., Liposomes)
In Vivo Stability High (Resistant to proteolysis)Low (Susceptible to rapid enzymatic degradation)Variable (Dependent on formulation)
Plasma Half-life Prolonged[1]ShortCan be engineered for prolonged circulation
Bioavailability Potentially higher due to increased stabilityLower due to rapid clearanceFormulation dependent
Efficacy Demonstrated in preclinical models (e.g., tumor suppression)[1]Often limited by poor stabilityHigh, but can be limited by off-target effects
Toxicity Generally considered low; specific toxicity data is crucial. A study on a D-amino acid antimicrobial peptide analogue (SET-M33) established a No Observable Adverse Effect Level (NOAEL) of 5 mg/kg/day in a murine model of pulmonary inflammation.[2]Potentially lower systemic toxicity if rapidly cleared, but efficacy is compromised.Can be associated with dose-limiting toxicities.
Immunogenicity Generally considered to be low.Can elicit immune responses.Variable, with some formulations being immunogenic.

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of D-phosphopeptide in vivo effects. Below are representative protocols for key experiments.

In Vivo Administration of Peptide-Nanoparticle Conjugates in a Murine Model

This protocol is adapted from methodologies for intravenous administration of peptide-nanoparticle conjugates in mice[3].

1. Preparation of the Formulation:

  • Synthesize and purify the D-phosphopeptide.
  • Conjugate the D-phosphopeptide to the nanoparticle carrier (e.g., gold nanoparticles) following established bioconjugation protocols.
  • Characterize the conjugate for size, charge, and peptide loading efficiency.
  • Suspend the peptide-nanoparticle conjugate in a sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., phosphate-buffered saline).

2. Animal Model:

  • Use an appropriate mouse model relevant to the therapeutic indication (e.g., tumor xenograft model for cancer studies).
  • House animals in a specific pathogen-free facility with ad libitum access to food and water.
  • Allow animals to acclimate for at least one week before the start of the experiment.

3. Administration:

  • Randomly assign animals to treatment and control groups.
  • Administer the D-phosphopeptide-nanoparticle conjugate via intravenous (tail vein) injection.
  • The injection volume and frequency will depend on the specific study design and preliminary pharmacokinetic data.

4. Monitoring and Endpoint Analysis:

  • Monitor animal health, body weight, and tumor growth (if applicable) throughout the study.
  • At predetermined time points, collect blood samples for pharmacokinetic analysis.
  • At the end of the study, euthanize the animals and collect tissues for biodistribution and efficacy analysis (e.g., histology, biomarker expression).

Assessment of In Vivo Toxicity

This protocol is based on a study evaluating the toxicity of an antimicrobial peptide[2].

1. Dose-Ranging Study:

  • Administer single escalating doses of the D-phosphopeptide to different groups of animals.
  • Observe animals for clinical signs of toxicity for a defined period (e.g., 14 days).
  • Determine the maximum tolerated dose (MTD).

2. Repeated-Dose Toxicity Study:

  • Administer the D-phosphopeptide daily or at other specified intervals for a longer duration (e.g., 28 days) at doses up to the MTD.
  • Include a vehicle control group.
  • Monitor animal health, body weight, food and water consumption, and conduct regular clinical observations.
  • At the end of the study, perform a complete necropsy, collect organs for histopathological examination, and analyze blood for hematology and clinical chemistry parameters.
  • Determine the No Observable Adverse Effect Level (NOAEL).

Potential Signaling Pathway Modulation

Phosphorylation is a key post-translational modification that regulates numerous cellular signaling pathways. While the direct signaling pathways modulated by extracellularly administered D-phosphopeptides are still under investigation, a plausible target is the PI3K/Akt signaling pathway . This pathway is crucial for cell survival, growth, and proliferation, and its components are often regulated by phosphorylation events. It is hypothesized that D-phosphopeptides, by interacting with cell surface receptors or through internalization, could influence the phosphorylation status of key proteins within this cascade.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D-Phosphopeptide D-Phosphopeptide Receptor Receptor D-Phosphopeptide->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylation Cell_Response Cell Survival, Growth, Proliferation Downstream_Effectors->Cell_Response Regulation

Caption: Hypothetical activation of the PI3K/Akt signaling pathway by a D-phosphopeptide.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a D-phosphopeptide therapeutic candidate.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation A D-Phosphopeptide Synthesis & Characterization B Formulation & Conjugation (e.g., Nanoparticles) A->B C In Vivo Administration (e.g., IV Injection in Mice) B->C D Pharmacokinetics (PK) & Biodistribution C->D E Efficacy Studies (e.g., Tumor Growth Inhibition) C->E F Toxicity Assessment (Acute & Repeated Dose) C->F G Data Analysis & Interpretation D->G E->G F->G H Go/No-Go Decision for Further Development G->H

Caption: A streamlined workflow for the in vivo assessment of D-phosphopeptide candidates.

References

Safety Operating Guide

Safe Disposal of O-phospho-D-tyrosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of O-phospho-D-tyrosine, catering to researchers, scientists, and drug development professionals. The following procedures are based on general laboratory chemical waste guidelines and the safety profile of the analogous compound, O-phospho-L-tyrosine, which is not classified as a hazardous substance.[1][2]

I. Immediate Safety and Handling Precautions

While O-phospho-L-tyrosine is not considered a hazardous material, prudent laboratory practices should always be observed.[1][2]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and gloves.

  • Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or aerosols.[2]

  • Contact Avoidance: Limit all unnecessary personal contact with the chemical.[2] In case of contact, follow these first-aid measures:

    • After inhalation: Move to fresh air. If complaints arise, consult a doctor.[1][3]

    • After skin contact: The product is generally not irritating. Wash off with soap and plenty of water.[1][3]

    • After eye contact: Rinse the opened eye for several minutes under running water.[1]

    • After swallowing: If symptoms persist, consult a doctor.[1]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

II. Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound should follow the established procedures for non-hazardous chemical waste at your institution, adhering to local and national regulations.[5]

Step 1: Waste Identification and Segregation

  • Hazard Assessment: Although O-phospho-L-tyrosine is not classified as hazardous, confirm that your institutional guidelines do not have specific requirements for this chemical class.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[6][7] It should be collected in a designated container for non-hazardous solid chemical waste.

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible container that is in good condition with a secure, leak-proof closure.[6][7] A clean, dry, and clearly labeled plastic or glass container is suitable.

  • Labeling: Clearly label the waste container with "this compound" and "Non-Hazardous Waste." Include the date when the waste was first added to the container.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

Step 3: Waste Disposal Request and Pick-up

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pick-up. This is typically managed by the Environmental Health and Safety (EHS) department.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Important Note: Never dispose of this compound down the drain unless explicitly permitted by your institution's EHS department.[8]

III. Regulatory Framework and Storage Limits

While this compound is not classified as a hazardous waste, it is crucial to be aware of the general regulatory requirements for chemical waste management in a laboratory setting, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Academic laboratories may operate under Subpart K regulations, which provide alternative requirements.[9]

The following table summarizes key accumulation limits for hazardous waste in a satellite accumulation area, providing a valuable reference for general laboratory practice.

ParameterLimitRegulatory Body/Guideline
Maximum Volume of Hazardous Waste 55 gallonsEPA (RCRA)[8]
Maximum Volume of Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)EPA (RCRA)[8]
Maximum Storage Time in Academic Lab (Subpart K) 12 monthsEPA (Subpart K)[9]
Waste Removal After Reaching Volume Limit Within 3 calendar daysUPenn EHRS Guidelines[8]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Waste Generation (this compound) B Step 2: Hazard Assessment (Consult SDS & Local Guidelines) A->B C Is it Hazardous Waste? B->C D Follow Hazardous Waste Protocol (Segregate, Label, Store) C->D Yes E Step 3: Collect in Designated Non-Hazardous Waste Container C->E No F Step 4: Label Container ('this compound', Date) E->F G Step 5: Store in Satellite Accumulation Area F->G H Step 6: Request EHS Pick-up (Follow Institutional Protocol) G->H I Proper Disposal by EHS H->I

References

Essential Safety and Logistical Guidance for Handling O-phospho-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of O-phospho-D-tyrosine in a laboratory setting. The following guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Personal Protective Equipment (PPE)

When handling this compound, which is a chemical powder, a comprehensive approach to personal protective equipment is necessary to minimize exposure.[1] The recommended PPE is detailed below.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard.[2][3]Protects against splashes, sprays, and airborne particles that could cause eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Prevents direct skin contact with the chemical. The specific glove material should be chosen based on the potential for incidental contact.
Body Protection A lab coat, apron, or chemical-resistant suit, depending on the scale of handling. Closed-toe shoes are mandatory.[1][3]Protects the skin and clothing from spills and contamination.[4]
Respiratory Protection A NIOSH-certified respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated.[1]Prevents inhalation of the chemical powder, which can cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow ensures minimal risk during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds don_ppe Don All PPE review_sds->don_ppe Proceed to Handling weigh_chem Weigh Chemical in Ventilated Area don_ppe->weigh_chem dissolve Dissolve or Use as Required weigh_chem->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

  • Solid Waste:

    • Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and the appropriate hazard warnings.

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been verified.

  • Final Disposal:

    • All chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

In the event of accidental exposure, immediate action is crucial. The following first aid measures are based on the Safety Data Sheet for the chemically similar O-phospho-L-tyrosine.[6]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[6]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.